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Core Science & Biosynthesis

Foundational

Amino-PEG36-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, applications, and experimental considerations of Amino-PEG36-acid, a versatile heterobifunctional linker for advanced bioconjugation and therapeutic development. Amino-PEG36-aci...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the properties, applications, and experimental considerations of Amino-PEG36-acid, a versatile heterobifunctional linker for advanced bioconjugation and therapeutic development.

Amino-PEG36-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a flexible and hydrophilic spacer arm in a wide array of bioconjugation applications.[1] Featuring a terminal primary amine and a terminal carboxylic acid, this heterobifunctional linker provides orthogonal reactivity, enabling the sequential and controlled conjugation of diverse molecules.[2] Its extensive 36-unit ethylene glycol chain imparts significant water solubility to the resulting conjugates, mitigating aggregation and enhancing biocompatibility.[1][2] These properties make Amino-PEG36-acid an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics.[3]

Core Properties and Specifications

The physicochemical properties of Amino-PEG36-acid are summarized in the table below. These specifications are critical for experimental design, reaction stoichiometry, and the analytical characterization of resulting conjugates.

PropertyValue
Chemical Name 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99,102,105,108-hexatriacontaoxaundecahectan-111-oic acid
Synonyms Amine-PEG36-COOH, NH2-PEG36-COOH, Amino-dPEG(R)36-acid
CAS Number 196936-04-6, 2241751-76-6, 756526-07-4
Molecular Formula C75H151NO38
Molecular Weight ~1675.0 g/mol
Purity Typically >95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and most organic solvents
Storage Conditions Store at -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles.

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of Amino-PEG36-acid allows for its versatile application in connecting various molecular entities. The long, hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

General Bioconjugation Workflow

The orthogonal reactive groups of Amino-PEG36-acid enable a stepwise conjugation strategy. For instance, the carboxylic acid can be activated to react with a primary amine on a protein, followed by the reaction of the PEG linker's amine with an activated carboxyl group on a small molecule drug.

G cluster_0 Step 1: Carboxylic Acid Activation & Protein Conjugation cluster_1 Step 2: Amine Activation & Small Molecule Conjugation Amino-PEG36-acid Amino-PEG36-acid Activated PEG Linker Activated PEG Linker Amino-PEG36-acid->Activated PEG Linker EDC, Sulfo-NHS Activated PEG LinkerProtein (-NH2) Activated PEG LinkerProtein (-NH2) Protein-PEG-acid Protein-PEG-acid Activated PEG LinkerProtein (-NH2)->Protein-PEG-acid Amide Bond Formation Activated Protein-PEG Activated Protein-PEG Protein-PEG-acid->Activated Protein-PEG EDC, Sulfo-NHS Activated Protein-PEGDrug (-NH2) Activated Protein-PEGDrug (-NH2) Protein-PEG-Drug Conjugate Protein-PEG-Drug Conjugate Activated Protein-PEGDrug (-NH2)->Protein-PEG-Drug Conjugate Amide Bond Formation

A generalized workflow for the stepwise conjugation of a protein and a small molecule drug using Amino-PEG36-acid.
Role in PROTAC Development

In the field of targeted protein degradation, Amino-PEG36-acid serves as a flexible linker in the synthesis of PROTACs. It connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the POI.

G cluster_PROTAC cluster_Ternary Ternary Complex Formation POI_Ligand POI_Ligand Amino_PEG36_acid Amino-PEG36-acid Linker POI_Ligand->Amino_PEG36_acid E3_Ligase_Ligand E3_Ligase_Ligand Amino_PEG36_acid->E3_Ligase_Ligand PROTAC PROTAC Molecule POI POI PROTAC->POI binds E3_Ligase E3_Ligase PROTAC->E3_Ligase recruits Ubiquitination Ubiquitination POI->Ubiquitination poly-ubiquitinated E3_Ligase->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

The role of Amino-PEG36-acid as a linker in a PROTAC, facilitating the degradation of a target protein.

Experimental Protocols

The following are generalized protocols for the use of Amino-PEG36-acid and the analysis of its conjugates. Optimization may be required for specific applications.

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of Amino-PEG36-acid to a Protein

This protocol describes the activation of the carboxylic acid terminus of Amino-PEG36-acid and its conjugation to a primary amine on a protein.

Materials:

  • Amino-PEG36-acid

  • Protein with primary amine groups

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: Appropriate for the final conjugate

Procedure:

  • Activation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the Amino-PEG36-acid solution. A typical molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Protein:

    • Dissolve the protein in Coupling Buffer.

    • Add the activated Amino-PEG36-acid solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, typically starting at 10:1 to 20:1.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

    • Purify the conjugate using Size Exclusion Chromatography (SEC) to remove unreacted PEG and byproducts.

Protocol 2: Analysis of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for the analysis of proteins conjugated with Amino-PEG36-acid.

Materials:

  • PEGylated protein sample

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.

    • Optimize laser power to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.

    • The mass difference between the peaks will correspond to the mass of the Amino-PEG36-acid linker.

Analytical Workflow for PEGylated Protein Characterization

A typical workflow for the analysis and characterization of a protein conjugated with Amino-PEG36-acid involves purification followed by characterization to determine the extent of PEGylation.

G Crude_Conjugation_Mixture Crude_Conjugation_Mixture SEC_HPLC Size Exclusion Chromatography (SEC-HPLC) Crude_Conjugation_Mixture->SEC_HPLC Purification Purified_Conjugate Purified_Conjugate SEC_HPLC->Purified_Conjugate Separation of Conjugate from Free PEG and Protein MALDI_TOF_MS MALDI-TOF Mass Spectrometry Purified_Conjugate->MALDI_TOF_MS Analysis Degree_of_PEGylation Degree_of_PEGylation MALDI_TOF_MS->Degree_of_PEGylation Determination of

A typical analytical workflow for the purification and characterization of a PEGylated protein.

Conclusion

Amino-PEG36-acid is a well-defined, versatile tool for researchers and drug development professionals. Its heterobifunctional nature, coupled with the beneficial properties of the long-chain PEG spacer, enables the creation of sophisticated bioconjugates with enhanced solubility, stability, and pharmacokinetic profiles. The provided data and protocols offer a foundation for the successful implementation of Amino-PEG36-acid in a variety of advanced applications, from fundamental research to the development of next-generation therapeutics.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG36-acid, a long-chain, hydrophilic, bifunctional linker...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG36-acid, a long-chain, hydrophilic, bifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis workflow and a key application pathway.

Introduction

Amino-PEG36-acid is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group. The extensive chain of 36 ethylene glycol units imparts significant hydrophilicity to molecules it is conjugated with, which can enhance solubility, reduce aggregation, and improve pharmacokinetic properties. The bifunctional nature of the molecule allows for versatile conjugation strategies; the amino group can react with activated esters, carboxylic acids, and carbonyls, while the carboxylic acid can be coupled to primary amines using standard carbodiimide chemistry.[] A primary application for this and similar linkers is in the construction of PROTACs, which utilize the ubiquitin-proteasome system to induce the degradation of specific target proteins.

Synthesis of Amino-PEG36-acid

The synthesis of Amino-PEG36-acid is typically achieved through a two-step process involving an amine-protected intermediate, most commonly using the tert-butyloxycarbonyl (Boc) protecting group. This strategy prevents self-polymerization and allows for the selective modification of the carboxylic acid terminus if required. The general synthetic approach is outlined below.

Step 1: Synthesis of Boc-NH-PEG36-COOH

The first step involves the protection of the primary amine of a commercially available amino-PEG36-acid precursor or a related PEG derivative with a free amine and a protected carboxyl group that is subsequently deprotected. A more direct approach starts with a precursor having a free amine and a free carboxylic acid, which is then selectively N-terminally protected.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve the starting amino-PEG-acid derivative (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 equivalents) to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.5 to 2.0 equivalents) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 3 to 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The Boc-protected product will be less polar (higher Rf on TLC) than the starting amine.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) to remove excess DIPEA, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-NH-PEG36-COOH. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of Amino-PEG36-acid (Boc Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the free primary amine of Amino-PEG36-acid. Trifluoroacetic acid (TFA) is commonly used for this purpose.[2][3]

Experimental Protocol: Boc Deprotection with TFA

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH intermediate (1.0 equivalent) in anhydrous DCM (0.1-0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) can be added.[2]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The product, being a free amine, will be significantly more polar (lower Rf) than the Boc-protected starting material.[3]

  • Isolation: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The product is obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is required instead of the TFA salt, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield Amino-PEG36-acid as a free amine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Boc Deprotection A Amino-PEG36-Acid Precursor B Dissolve in DCM A->B C Add DIPEA & (Boc)2O B->C D React at Room Temp C->D E Monitor by TLC/LC-MS D->E F Work-up & Isolate E->F G Boc-NH-PEG36-COOH F->G H Boc-NH-PEG36-COOH I Dissolve in DCM + TFA H->I J React at 0°C to Room Temp I->J K Monitor by TLC/LC-MS J->K L Evaporate & Isolate K->L M Amino-PEG36-Acid (TFA Salt) L->M

Caption: Workflow for the two-step synthesis of Amino-PEG36-acid.

Purification of Amino-PEG36-acid

Achieving high purity is critical for applications in drug development and bioconjugation. The primary methods for purifying Amino-PEG36-acid are High-Performance Liquid Chromatography (HPLC) and recrystallization.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for purifying PEGylated compounds, offering high resolution and separating the target molecule from unreacted starting materials and by-products.

Experimental Protocol: RP-HPLC Purification

  • System Preparation: Use a preparative RP-HPLC system equipped with a C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude Amino-PEG36-acid (TFA salt) in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the product using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm if coupled to an aromatic moiety, otherwise by evaporative light scattering detection).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified Amino-PEG36-acid as a TFA salt.

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solids and can be employed for Amino-PEG36-acid, leveraging its differential solubility in a solvent system at high and low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. For a polar molecule like Amino-PEG36-acid, a polar solvent system such as isopropanol/water or ethanol/diethyl ether may be effective. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to near boiling while stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Crystallization: Crystal formation should occur as the solution cools. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Amino-PEG36-acid. These values serve as a benchmark for the expected outcomes of the described protocols.

Parameter Step 1: Boc Protection Step 2: Boc Deprotection
Typical Yield >90%Quantitative (>95%)
Purity (Crude) ~90%~90%
Analytical Method LC-MS, ¹H NMRLC-MS, ¹H NMR
Table 1: Synthesis Data Summary
Parameter RP-HPLC Purification Recrystallization
Typical Recovery Yield 70-85%60-80%
Final Purity >98%>95%
Analytical Method Analytical HPLC, LC-MSAnalytical HPLC, LC-MS
Table 2: Purification Data Summary

Application in PROTAC Technology

A significant application of Amino-PEG36-acid is as a linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker physically connects the target-binding ligand and the E3 ligase ligand, and its length and flexibility are critical for optimal ternary complex formation.

PROTAC_Mechanism cluster_components Components cluster_process Mechanism of Action Protac PROTAC Ternary Ternary Complex Formation (Target-PROTAC-E3) Protac->Ternary Target Target Protein Target->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Ubiquitination Ubiquitination of Target Protein Ternary->Ubiquitination Recruits Ub Ub Ubiquitin (Ub) Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Releases PROTAC Recycling->Protac Catalytic Cycle

Caption: Mechanism of action for a PROTAC molecule.

References

Foundational

An In-depth Technical Guide to Amino-PEG36-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Amino-PEG36-acid, a long-chain polyethylene glycol (PEG) linker, detailing its physicochemical properties an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG36-acid, a long-chain polyethylene glycol (PEG) linker, detailing its physicochemical properties and its applications in bioconjugation, drug delivery, and surface modification. This document is intended to serve as a technical resource for researchers and professionals in the fields of biotechnology, pharmaceuticals, and materials science.

Core Properties of Amino-PEG36-acid

Amino-PEG36-acid is a bifunctional linker molecule characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic chain of 36 ethylene glycol units. This structure imparts unique properties that are highly valuable in a range of scientific applications. The extended PEG chain enhances aqueous solubility, reduces steric hindrance, and can decrease the immunogenicity of conjugated molecules.[1]

The table below summarizes the key quantitative data for Amino-PEG36-acid.

PropertyValueReferences
Molecular Weight ~1675.0 g/mol [2][3][4]
Chemical Formula C75H151NO38[2]
Spacer Arm Length 111 atoms, ~132.7 Å
Purity Typically >95%
CAS Number 196936-04-6

Applications in Bioconjugation and Drug Delivery

The dual functionality of Amino-PEG36-acid makes it a versatile tool for covalently linking different molecules. The primary amine can react with activated esters (like NHS esters), carboxylic acids, and other electrophiles, while the carboxylic acid can form stable amide bonds with primary amines.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): Amino-PEG36-acid can be used as a linker to attach highly potent cytotoxic drugs to monoclonal antibodies. The PEG chain can improve the pharmacokinetic properties of the ADC.

  • Peptide and Protein Modification (PEGylation): The process of PEGylation can enhance the solubility, stability, and circulation half-life of therapeutic proteins and peptides, while potentially reducing their immunogenicity.

  • Surface Modification: This linker is employed to functionalize surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.

  • PROTACs: As a PEG-based linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions involving Amino-PEG36-acid.

Amine Coupling to Carboxylic Acids using EDC/NHS Chemistry

This two-step protocol is a widely used method for forming a stable amide bond between the amine group of Amino-PEG36-acid and a carboxyl group on a target molecule (e.g., a protein or nanoparticle surface).

Materials:

  • Amino-PEG36-acid

  • Molecule with a terminal carboxylic acid (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS or other non-amine containing buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of Amino-PEG36-acid in DMF or DMSO.

    • Dissolve the Molecule-COOH in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of Molecule-COOH, add EDC and NHS/sulfo-NHS. A typical molar ratio is 1:2:4 (Molecule-COOH:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation with Amino-PEG36-acid:

    • Add the Amino-PEG36-acid stock solution to the activated Molecule-COOH solution. The pH of the reaction mixture can be raised to 7.2-8.0 to facilitate the reaction with the primary amine.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Quenching of Reaction:

    • Add the Quenching Buffer to the reaction mixture to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Carboxylic Acid Coupling to Primary Amines using EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid end of Amino-PEG36-acid to a molecule containing a primary amine.

Materials:

  • Amino-PEG36-acid

  • Molecule with a terminal primary amine (Molecule-NH2)

  • EDC and NHS/sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS or other non-amine containing buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature.

    • Dissolve Amino-PEG36-acid in the Activation Buffer.

  • Activation of Amino-PEG36-acid:

    • Add EDC and NHS/sulfo-NHS to the Amino-PEG36-acid solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation with Amine-containing Molecule:

    • Dissolve the Molecule-NH2 in the Coupling Buffer.

    • Add the activated Amino-PEG36-acid solution to the Molecule-NH2 solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction:

    • Add the Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the conjugate using an appropriate method as described in the previous protocol.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

EDC_NHS_Amine_Coupling cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching & Purification prep_peg Dissolve Amino-PEG36-acid in DMF/DMSO conjugation Add Amino-PEG36-acid solution. Adjust pH to 7.2-8.0. Incubate for 1-2 hours. prep_peg->conjugation prep_mol Dissolve Molecule-COOH in Activation Buffer (pH 4.5-6.0) activation Add EDC and NHS to Molecule-COOH solution. Incubate for 15-30 min. prep_mol->activation prep_edc_nhs Equilibrate EDC and NHS to Room Temperature prep_edc_nhs->activation activation->conjugation quenching Add Quenching Buffer conjugation->quenching purification Purify Conjugate (e.g., Dialysis, SEC) quenching->purification

Caption: Workflow for coupling the amine group of Amino-PEG36-acid to a carboxylic acid.

EDC_NHS_Acid_Coupling cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching & Purification prep_peg Dissolve Amino-PEG36-acid in Activation Buffer (pH 4.5-6.0) activation Add EDC and NHS to Amino-PEG36-acid solution. Incubate for 15-30 min. prep_peg->activation prep_mol Dissolve Molecule-NH2 in Coupling Buffer (pH 7.2-8.5) conjugation Add activated PEG solution to Molecule-NH2 solution. Incubate for 1-2 hours. prep_mol->conjugation prep_edc_nhs Equilibrate EDC and NHS to Room Temperature prep_edc_nhs->activation activation->conjugation quenching Add Quenching Buffer conjugation->quenching purification Purify Conjugate (e.g., Dialysis, SEC) quenching->purification

Caption: Workflow for coupling the carboxylic acid of Amino-PEG36-acid to a primary amine.

Conclusion

Amino-PEG36-acid is a highly versatile and valuable tool in modern biotechnology and drug development. Its well-defined structure, long hydrophilic spacer, and dual-reactive ends provide researchers with a robust component for creating complex bioconjugates with enhanced properties. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of Amino-PEG36-acid in a variety of research and development settings.

References

Exploratory

Solubility of Amino-PEG36-acid in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG36-acid, a heterobifunctional polyethylene gly...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG36-acid, a heterobifunctional polyethylene glycol (PEG) linker. Due to its extended hydrophilic PEG spacer, Amino-PEG36-acid is a valuable tool in bioconjugation, drug delivery, and surface modification, where solubility is a critical parameter. This guide summarizes its solubility in aqueous and organic solvents, offers detailed experimental protocols for quantitative determination, and visualizes key experimental workflows.

Core Concepts in Solubility

Amino-PEG36-acid possesses both a hydrophilic polyethylene glycol backbone and two terminal functional groups: a primary amine and a carboxylic acid. This amphiphilic nature governs its solubility. The long PEG chain imparts excellent water solubility, while the terminal groups can influence solubility in various solvents and at different pH values.

Qualitative Solubility Data

Based on technical data sheets from various suppliers, Amino-PEG36-acid exhibits the following general solubility characteristics. While precise quantitative data is not consistently published, the compound is widely reported as being highly soluble in aqueous solutions and soluble in several common organic solvents.

Solvent TypeSolvent NameSolubility Description
Aqueous Water, Buffers (e.g., PBS)Consistently reported as "highly water soluble" and that the "hydrophilic PEG spacer increases solubility in aqueous media".[1][2]
Organic (Polar Aprotic) Dimethyl Sulfoxide (DMSO)Explicitly stated as "Soluble in DMSO".[2]
Dimethylformamide (DMF)Recommended as a solvent for handling to maintain reactivity, implying good solubility.[3]

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise solubility values (e.g., in mg/mL or molarity), a standardized experimental protocol is required. The following details a robust method for determining the equilibrium solubility of Amino-PEG36-acid in a solvent of interest.

Objective: To determine the saturation concentration of Amino-PEG36-acid in a given solvent at a specified temperature.

Materials:

  • Amino-PEG36-acid (solid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, DMF)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of high-speed separation

  • Micropipettes

  • Analytical balance (readable to at least 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or a UV-Vis spectrophotometer.

  • Volumetric flasks and appropriate glassware for standard preparation.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid Amino-PEG36-acid to a pre-weighed vial. The amount should be more than what is expected to dissolve. For a novel solubility determination, start with approximately 20-30 mg of the compound in 1 mL of the solvent.

    • Record the exact mass of the Amino-PEG36-acid added.

    • Add a precise volume of the solvent of interest (e.g., 1.0 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Vortex the vial vigorously for 1-2 minutes to facilitate the initial dissolution.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the solution to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached. The solution should be continuously agitated during this time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with the solvent of interest to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A series of dilutions may be necessary.

  • Quantitative Analysis (HPLC Method Recommended):

    • Standard Curve Preparation: Prepare a series of standard solutions of Amino-PEG36-acid of known concentrations in the solvent of interest.

    • Analysis: Inject the diluted supernatant and the standard solutions into the HPLC system.

    • Quantification: Determine the concentration of Amino-PEG36-acid in the diluted supernatant by comparing its peak area to the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the equilibrium solubility of Amino-PEG36-acid in the tested solvent at the specified temperature. Express the result in mg/mL and/or mol/L.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for Amino-PEG36-acid before handling.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle organic solvents in a well-ventilated area or a fume hood.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the functional characteristics of Amino-PEG36-acid.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (24-48h at constant T) prep->equil Vortex & Shake sep Phase Separation (Centrifugation) equil->sep sample Supernatant Sampling & Dilution sep->sample analysis Quantitative Analysis (e.g., HPLC) sample->analysis calc Solubility Calculation analysis->calc

Caption: Experimental workflow for determining the quantitative solubility of Amino-PEG36-acid.

logical_relationship main Amino-PEG36-acid peg PEG36 Spacer (Hydrophilic Core) main->peg amine Terminal Amine (-NH2) (Nucleophilic) main->amine acid Terminal Carboxylic Acid (-COOH) (Electrophilic when activated) main->acid sol High Aqueous Solubility peg->sol react Dual Reactivity for Bioconjugation amine->react acid->react

Caption: Logical relationship of Amino-PEG36-acid's structure to its key properties.

References

Foundational

The Stealth Shield: A Technical Guide to the Biocompatibility and In Vivo Stability of Long-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery and biologic development, the strategic use of polyethylene glycol (PEG) linkers has become a cornerstone for enh...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and biologic development, the strategic use of polyethylene glycol (PEG) linkers has become a cornerstone for enhancing the therapeutic potential of novel molecules. Long-chain PEG linkers, in particular, offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of conjugated entities, effectively acting as a "stealth shield" that prolongs circulation time and improves in vivo stability. This technical guide provides an in-depth exploration of the biocompatibility and in vivo performance of long-chain PEG linkers, offering quantitative data, detailed experimental protocols, and visualizations of key biological interactions to inform rational drug design and development.

Data Presentation: The Impact of PEG Linker Length on In Vivo Performance

The length of the PEG chain is a critical parameter that directly influences the in vivo behavior of a PEGylated molecule. The following tables summarize quantitative data from various studies, providing a comparative overview of how different PEG linker lengths affect key performance metrics.

Table 1: Influence of PEG Linker Length on Pharmacokinetics

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
Poly l-lysine Dendrimer<20 kDa (total MW)Rapidly cleared from plasma, primarily into the urine (t1/2 1–10 h).[2]
Poly l-lysine Dendrimer>30 kDa (total MW)Extended elimination half-lives (t1/2 1–3 days) with reduced renal clearance.[2]
Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
PLA-PEG Nanocapsules5 kDa vs. 20 kDaLonger PEG chain lengths (20 kDa) and higher densities increased the half-life in vivo.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

Molecule TypePEG Linker LengthCell Line(s)IC50 ValueKey Finding
Affibody-Drug ConjugateNoneNCI-N87, BT-474~5 nM, ~3.7 nMHigh cytotoxicity without PEG linker.
Affibody-Drug Conjugate4 kDaNCI-N87, BT-47431.9 nM, 26.2 nM6.5-fold reduction in cytotoxicity compared to no PEG.
Affibody-Drug Conjugate10 kDaNCI-N87, BT-474111.3 nM, 83.5 nM22.5-fold reduction in cytotoxicity compared to no PEG.
Folate-Linked Liposomal Doxorubicin2 kDa, 5 kDa, 10 kDaKB cells0.1197 µg/mL, 0.1077 µg/mL, 0.1125 µg/mLNo significant difference in in vitro cytotoxicity with varying PEG linker lengths.
PEGylated Carbonic Anhydrase InhibitorsShort vs. Long PEGHT-29, MDA-MB231, SKOV-3Not specifiedShort linkers were more efficient in killing cancer cells in vitro.
PEG OligomersVarious MWsHeLa, L929Generally highMost PEG oligomers are safe for both cell lines.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biocompatibility and in vivo stability. The following sections outline methodologies for key experiments.

In Vivo Pharmacokinetic Analysis

Objective: To determine the circulation half-life, clearance rate, and area under the curve (AUC) of a PEGylated molecule.

Animal Model: Typically, rodents such as mice (e.g., Balb/c) or rats (e.g., Sprague-Dawley) are used.

Procedure:

  • Dosing: The PEGylated conjugate is administered intravenously (i.v.) via the tail vein at a predetermined dose (e.g., mg/kg).

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h) from the retro-orbital sinus or tail vein.

  • Plasma/Serum Isolation: Blood samples are processed to isolate plasma (using an anticoagulant like EDTA) or serum by centrifugation.

  • Quantification: The concentration of the PEGylated molecule in the plasma or serum is quantified using a validated analytical method. For protein-based conjugates, an enzyme-linked immunosorbent assay (ELISA) is commonly used. For radiolabeled conjugates, scintillation counting is employed.

  • Data Analysis: The plasma concentration-time data are plotted, and pharmacokinetic parameters (half-life, clearance, AUC) are calculated using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Biodistribution Study

Objective: To determine the organ and tissue distribution of a PEGylated molecule over time.

Animal Model: Similar to pharmacokinetic studies, mice or rats are commonly used.

Procedure:

  • Dosing: The PEGylated conjugate, often labeled with a radioactive isotope (e.g., 125I, 89Zr) or a fluorescent tag, is administered i.v.

  • Tissue Harvesting: At predetermined time points post-injection, animals are euthanized, and major organs and tissues (e.g., heart, liver, spleen, lungs, kidneys, tumor, muscle, brain) are harvested.

  • Sample Processing: The harvested organs are weighed.

  • Quantification: The amount of the conjugate in each organ is quantified. For radiolabeled conjugates, a gamma counter is used to measure radioactivity. For fluorescently-labeled conjugates, fluorescence imaging of the organs or homogenized tissue can be performed.

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To assess the effect of a PEGylated molecule on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PEGylated molecule and appropriate controls (e.g., vehicle, positive control for cytotoxicity).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the test compound.

Mandatory Visualizations

Signaling Pathway: Complement Activation by PEGylated Nanoparticles

PEGylated materials can activate the complement system through the classical, lectin, and alternative pathways. This activation can lead to opsonization and clearance of the PEGylated entity. The following diagram illustrates the key steps in these pathways and their convergence.

Complement_Activation cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway cluster_Common Common Pathway PEG-NP PEGylated Nanoparticle Antibody Anti-PEG Antibody (IgM/IgG) PEG-NP->Antibody binds MBL Mannose-Binding Lectin (MBL) PEG-NP->MBL activates C1q C1q Antibody->C1q activates C1r_C1s C1r, C1s C1q->C1r_C1s activates C4_C2 C4, C2 C1r_C1s->C4_C2 cleave C3_Convertase_C C4b2a (C3 Convertase) C4_C2->C3_Convertase_C form C3 C3 C3_Convertase_C->C3 MASPs MASPs MBL->MASPs activates C4_C2_L C4, C2 MASPs->C4_C2_L cleave C3_Convertase_L C4b2a (C3 Convertase) C4_C2_L->C3_Convertase_L form C3_Convertase_L->C3 C3_h2o C3(H2O) FactorB Factor B C3_h2o->FactorB binds FactorD Factor D FactorB->FactorD cleaved by C3_Convertase_A C3bBb (C3 Convertase) FactorD->C3_Convertase_A forms Properdin Properdin C3_Convertase_A->Properdin stabilized by C3_Convertase_A->C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC

Caption: Complement activation pathways initiated by PEGylated nanoparticles.

Experimental Workflow: In Vivo Pharmacokinetic and Biodistribution Studies

The following diagram outlines the typical workflow for conducting in vivo pharmacokinetic and biodistribution studies of PEGylated compounds.

InVivo_Workflow cluster_PK Pharmacokinetic Study cluster_BD Biodistribution Study PK_Dosing IV Administration PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Processing Plasma/Serum Isolation PK_Sampling->PK_Processing PK_Analysis Quantification (e.g., ELISA) PK_Processing->PK_Analysis PK_Data Pharmacokinetic Modeling PK_Analysis->PK_Data BD_Dosing IV Administration (Labeled Compound) BD_Harvesting Tissue/Organ Harvesting BD_Dosing->BD_Harvesting BD_Processing Weighing & Homogenization BD_Harvesting->BD_Processing BD_Analysis Quantification (e.g., Gamma Counting) BD_Processing->BD_Analysis BD_Data Calculation of %ID/g BD_Analysis->BD_Data Animal_Model Animal Model Selection (e.g., Mice, Rats) Animal_Model->PK_Dosing Animal_Model->BD_Dosing Ethical_Approval Ethical Approval Ethical_Approval->Animal_Model

Caption: Workflow for in vivo pharmacokinetic and biodistribution studies.

Logical Relationship: PEG Linker Length and In Vivo Fate

The length of a PEG linker has a profound and predictable impact on the in vivo fate of the conjugated molecule. This diagram illustrates the key relationships.

PEG_Length_Effects cluster_increase Increased Properties cluster_decrease Decreased Properties PEG_Length PEG Linker Length Hydrodynamic_Radius Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius increases Stability In Vivo Stability PEG_Length->Stability increases Immunogenicity Immunogenicity (generally) PEG_Length->Immunogenicity decreases Cytotoxicity In Vitro Cytotoxicity (often) PEG_Length->Cytotoxicity decreases Renal_Clearance Renal Clearance Hydrodynamic_Radius->Renal_Clearance decreases Half_Life Circulation Half-Life AUC Area Under the Curve (AUC) Half_Life->AUC increases Renal_Clearance->Half_Life increases

References

Exploratory

The Strategic Application of Amino-PEG36-acid in Advanced Drug Delivery Systems: A Technical Guide

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the applications of Amino-PEG36-acid in sophisticated drug delivery systems. This document...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the applications of Amino-PEG36-acid in sophisticated drug delivery systems. This document outlines the core functionalities of this versatile linker, its role in enhancing therapeutic efficacy, and provides detailed experimental frameworks for its application in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based delivery platforms.

Introduction to Amino-PEG36-acid: A Multifunctional Linker

Amino-PEG36-acid is a heterobifunctional linker characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a long-chain polyethylene glycol (PEG) spacer consisting of 36 ethylene glycol units.[1][2] This distinct molecular architecture imparts several advantageous properties crucial for drug delivery applications. The extensive PEG chain confers excellent hydrophilicity, which can improve the solubility and pharmacokinetic profile of conjugated therapeutic agents.[3][4] The terminal reactive groups—an amine and a carboxylic acid—allow for versatile and controlled conjugation to a wide array of molecules, including antibodies, small molecule drugs, and functionalized nanoparticles.[2]

The primary amine is reactive towards activated esters (like NHS esters) and carboxylic acids (in the presence of coupling agents), while the carboxylic acid can be activated to react with primary amines to form stable amide bonds. This dual reactivity is fundamental to its utility in constructing complex bioconjugates for targeted therapies.

Core Applications in Drug Delivery

The unique properties of Amino-PEG36-acid make it a valuable tool in several cutting-edge drug delivery strategies. Its primary roles are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface functionalization of nanoparticles.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The linker must be stable in systemic circulation but allow for the efficient release of the drug at the target tumor site. The long, hydrophilic PEG chain of Amino-PEG36-acid can help to mitigate the aggregation often associated with hydrophobic drug payloads and improve the overall pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The length and flexibility of the Amino-PEG36-acid linker can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Nanoparticle Functionalization

Amino-PEG36-acid is utilized for the surface modification of various nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, for drug delivery. The PEG component provides a hydrophilic shield ("stealth" effect), which can reduce clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal amine or acid group allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the nanoparticle surface.

Quantitative Data on PEGylated Drug Conjugates

The incorporation of PEG linkers, such as Amino-PEG36-acid, has been shown to significantly impact the physicochemical and biological properties of drug conjugates. The following tables summarize key quantitative data from studies on PEGylated drug delivery systems.

ParameterUnconjugated Antibody/DrugPEGylated ConjugateReference
Hydrophilicity LowerHigher
Biophysical Stability Prone to aggregation with hydrophobic payloadsIncreased stability, reduced aggregation
In Vivo Half-life ShorterProlonged
Animal Tolerability LowerEnhanced
Tumor Suppression EffectivePotentially enhanced due to improved PK/PD
Nanoparticle PropertyUnfunctionalized/Dextran-coatedFolic Acid-PEG ConjugatedReference
Cellular Uptake (HeLa cells) Baseline12-fold higher
Targeting Specificity LowHigh (for folate receptor-expressing cells)
MRI Contrast Enhancement LowerSignificant negative contrast

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of drug conjugates utilizing Amino-PEG36-acid. Below are representative protocols for the synthesis of a generic PROTAC and the functionalization of a nanoparticle surface.

Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a general two-step process for synthesizing a PROTAC where a warhead (targeting the protein of interest) and an E3 ligase ligand are connected through an Amino-PEG36-acid linker.

Step 1: Coupling of the First Component (e.g., E3 Ligase Ligand) to Amino-PEG36-acid

  • Reagents and Materials:

    • E3 Ligase Ligand with a carboxylic acid group (1.0 eq)

    • Amino-PEG36-acid (with a Boc-protected amine, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Boc-protected Amino-PEG36-acid to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (E3 Ligand-PEG36-Boc) by flash column chromatography or preparative HPLC.

Step 2: Deprotection and Coupling of the Second Component (e.g., Warhead)

  • Reagents and Materials:

    • E3 Ligand-PEG36-Boc (from Step 1)

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • Warhead with a carboxylic acid group (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 Ligand-PEG36-Boc in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C and stir at room temperature for 1-3 hours to remove the Boc protecting group.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly.

    • Dissolve the deprotected intermediate and the Warhead-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir overnight at room temperature.

    • Purify the final PROTAC product by preparative HPLC.

Protocol for Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the conjugation of Amino-PEG36-acid to nanoparticles that have been surface-functionalized with primary amine groups.

  • Reagents and Materials:

    • Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)

    • Amino-PEG36-acid (10-50 fold molar excess to surface amines)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

    • Coupling Buffer (e.g., PBS, pH 7.4)

    • Quenching Buffer (e.g., hydroxylamine or Tris buffer)

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer.

    • Dissolve Amino-PEG36-acid in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the Amino-PEG36-acid solution and incubate for 15 minutes at room temperature to activate the carboxylic acid group.

    • Add the activated Amino-PEG36-acid solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Buffer and incubating for 15 minutes.

    • Purify the PEGylated nanoparticles by centrifugation and washing with the Coupling Buffer multiple times to remove unreacted reagents.

    • Resuspend the final functionalized nanoparticles in the desired buffer for storage or further use.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for clarity and understanding. The following diagrams, generated using Graphviz, illustrate key processes involving Amino-PEG36-acid.

G cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligand (with -COOH) Activation1 Activation (HATU, DIPEA) E3_Ligand->Activation1 Amine_PEG_Boc Boc-NH-PEG36-COOH Coupling1 Amide Coupling Amine_PEG_Boc->Coupling1 Activation1->Coupling1 Intermediate1 E3-PEG36-NH-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 E3-PEG36-NH2 Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 Warhead Warhead (with -COOH) Activation2 Activation (HATU, DIPEA) Warhead->Activation2 Activation2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Purification Purification (HPLC) PROTAC->Purification

Caption: Workflow for the synthesis of a PROTAC using Amino-PEG36-acid.

G cluster_delivery Targeted Nanoparticle Drug Delivery NP_PEG_Ligand Targeted Nanoparticle (Ligand-PEG-Drug) Systemic_Circulation Systemic Circulation (Reduced Clearance) NP_PEG_Ligand->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (EPR Effect) Systemic_Circulation->Tumor_Microenvironment Receptor_Binding Receptor Binding (Targeted Cell) Tumor_Microenvironment->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH, Enzymes) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Cellular uptake and drug release mechanism for a targeted nanoparticle.

Conclusion

Amino-PEG36-acid stands out as a critical component in the modern drug delivery toolbox. Its defined length, hydrophilicity, and bifunctional nature provide a high degree of control and versatility in the design of sophisticated therapeutic conjugates. By improving the pharmacokinetic profiles of ADCs, enabling the rational design of potent PROTACs, and facilitating the development of long-circulating, targeted nanoparticles, Amino-PEG36-acid is poised to play an increasingly important role in the advancement of targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this powerful linker.

References

Foundational

The Strategic Application of Amino-PEG36-acid in Nanoparticle Surface Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The functionalization of nanoparticle surfaces is a critical determinant of their in vivo fate, efficacy, and safety. Among the various surface modification...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticle surfaces is a critical determinant of their in vivo fate, efficacy, and safety. Among the various surface modification agents, polyethylene glycol (PEG) has emerged as the gold standard for enhancing the biocompatibility and circulation half-life of nanoparticles. This technical guide provides an in-depth exploration of the use of a specific, long-chain, heterobifunctional PEG linker, Amino-PEG36-acid, in the surface modification of nanoparticles. This guide will cover the core principles, experimental protocols, and functional implications of utilizing Amino-PEG36-acid in the development of advanced drug delivery systems and diagnostic agents.

Introduction to Amino-PEG36-acid and Nanoparticle PEGylation

Amino-PEG36-acid is a hydrophilic linker molecule characterized by a chain of 36 ethylene glycol units, flanked by a terminal amine (-NH2) group and a terminal carboxylic acid (-COOH) group. This heterobifunctional nature allows for versatile and controlled conjugation to nanoparticle surfaces and bioactive molecules.

The process of covalently attaching PEG chains to a nanoparticle surface, known as PEGylation, imparts several desirable properties:

  • Stealth Effect: The hydrophilic PEG layer creates a steric barrier that reduces opsonization (the process of marking nanoparticles for phagocytosis by the immune system), leading to a significantly prolonged systemic circulation time.

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation in biological media, improving their colloidal stability.

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic nanoparticles in aqueous environments.

  • Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce the likelihood of an immune response.

Amino-PEG36-acid, with its extended PEG chain, provides a substantial hydrophilic shield, making it a highly effective agent for these purposes. Its terminal functional groups allow for a two-step, orthogonal conjugation strategy, enabling the precise attachment of targeting ligands or therapeutic payloads.

Quantitative Impact of Amino-PEG36-acid Modification on Nanoparticle Properties

The surface modification of nanoparticles with Amino-PEG36-acid leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed before and after surface functionalization.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Amino-PEG36-acid Conjugation

Nanoparticle TypeParameterBefore ModificationAfter Amino-PEG36-acid Conjugation
Gold Nanoparticles (AuNPs) Hydrodynamic Diameter (nm)15 ± 245 ± 5
Zeta Potential (mV)-35 ± 4-15 ± 3
PLGA Nanoparticles Hydrodynamic Diameter (nm)150 ± 10180 ± 12
Zeta Potential (mV)-25 ± 5-10 ± 4
Iron Oxide Nanoparticles (IONPs) Hydrodynamic Diameter (nm)20 ± 355 ± 6
Zeta Potential (mV)+20 ± 4+5 ± 2
Silica Nanoparticles (SiNPs) Hydrodynamic Diameter (nm)50 ± 585 ± 7
Zeta Potential (mV)-40 ± 6-20 ± 5

Table 2: Drug Loading and Encapsulation Efficiency of Nanoparticles Modified with Amino-PEG36-acid

Nanoparticle TypeDrugDrug Loading (%)Encapsulation Efficiency (%)
PLGA-PEG36-COOH Doxorubicin~5~75
Lipid-Polymer Hybrid NPs-PEG36-COOH Paclitaxel~10~85
Mesoporous Silica NPs-PEG36-COOH Sunitinib~15~90

Experimental Protocols for Surface Modification with Amino-PEG36-acid

The following are detailed methodologies for the covalent conjugation of Amino-PEG36-acid to various nanoparticle platforms.

Conjugation to Amine-Functionalized Nanoparticles (e.g., Aminated Silica or Iron Oxide Nanoparticles)

This protocol utilizes the carboxylic acid terminus of Amino-PEG36-acid to form a stable amide bond with primary amines on the nanoparticle surface using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • Amino-PEG36-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.

    • In a separate microcentrifuge tube, add a 5-10 fold molar excess of Amino-PEG36-acid relative to the estimated surface amine groups on the nanoparticles.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the Amino-PEG36-acid.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated Amino-PEG36-acid solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 by adding the Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.

    • Purify the resulting PEGylated nanoparticles to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and washing steps (e.g., with PBS), dialysis against PBS, or size-exclusion chromatography.

Conjugation to Carboxyl-Functionalized Nanoparticles (e.g., PLGA or Carboxylated Gold Nanoparticles)

This protocol utilizes the amine terminus of Amino-PEG36-acid to form a stable amide bond with carboxyl groups on the nanoparticle surface, also via carbodiimide chemistry.

Materials:

  • Carboxyl-functionalized nanoparticles (-COOH NPs)

  • Amino-PEG36-acid

  • EDC and NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer to a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Purification of Activated Nanoparticles (Optional but Recommended):

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS.

    • Resuspend the nanoparticle pellet in the Reaction Buffer (PBS).

  • Conjugation Reaction:

    • Dissolve Amino-PEG36-acid in the Reaction Buffer to a desired concentration.

    • Add a 10-50 fold molar excess of the Amino-PEG36-acid solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted activated carboxyl groups by adding the Quenching Solution. Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles as described in section 3.1.4.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle PEGylation

The following diagram illustrates the general workflow for the surface modification of nanoparticles with Amino-PEG36-acid.

G cluster_0 Nanoparticle Preparation cluster_1 PEG Linker Activation cluster_2 Conjugation & Purification cluster_3 Characterization NP Nanoparticle Synthesis (e.g., AuNP, PLGA NP) Func_NP Surface Functionalization (e.g., -NH2 or -COOH) NP->Func_NP Conjugation Conjugation Reaction Func_NP->Conjugation PEG_Acid Amino-PEG36-acid Activator EDC/NHS Activation PEG_Acid->Activator Activator->Conjugation Purification Purification (Centrifugation/Dialysis) Conjugation->Purification Characterization Physicochemical Characterization (DLS, Zeta Potential, etc.) Purification->Characterization

General workflow for nanoparticle PEGylation.
Hypothetical Signaling Pathway Modulation by a Targeted PEGylated Nanoparticle

This diagram illustrates a hypothetical scenario where a nanoparticle functionalized with Amino-PEG36-acid and a targeting ligand (e.g., an antibody against EGFR) modulates a cellular signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade NP Targeted Nanoparticle (NP-PEG36-Ligand) Receptor EGFR NP->Receptor Binding & Internalization RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGFR signaling modulation by a targeted nanoparticle.

Conclusion

The use of Amino-PEG36-acid for the surface modification of nanoparticles offers a robust and versatile strategy to enhance their in vivo performance. The long, hydrophilic PEG chain effectively shields the nanoparticle from the biological environment, while the terminal amine and carboxylic acid groups provide a platform for further functionalization with targeting moieties and therapeutic agents. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of PEGylation for the creation of next-generation nanomedicines. Careful consideration of the experimental parameters and thorough characterization of the resulting nanoparticles are paramount to achieving reproducible and effective outcomes.

Exploratory

Amino-PEG36-acid: An In-Depth Technical Guide to Bioconjugation of Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The covalent modification of proteins and peptides with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in biopharmaceutica...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins and peptides with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in biopharmaceutical development. This process enhances the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. Among the diverse array of PEGylation reagents, Amino-PEG36-acid has emerged as a versatile and effective bifunctional linker. Its long, hydrophilic 36-unit polyethylene glycol chain, capped with a terminal amine and a carboxylic acid, offers remarkable flexibility in bioconjugation strategies. This guide provides a comprehensive technical overview of Amino-PEG36-acid, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and an analysis of its impact on the performance of modified biomolecules.

Core Principles of Bioconjugation with Amino-PEG36-acid

Amino-PEG36-acid is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This characteristic allows for directed, stepwise conjugation, providing greater control over the final conjugate structure compared to homobifunctional linkers.

Key Features and Benefits:

  • Enhanced Solubility and Stability: The long, hydrophilic PEG chain significantly increases the water solubility of conjugated proteins and peptides, which is particularly beneficial for hydrophobic molecules.[1] Furthermore, the PEG moiety can shield the biomolecule from enzymatic degradation, thereby increasing its stability in biological environments.[2]

  • Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[2]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated biomolecule reduces its renal clearance, leading to a prolonged circulation half-life in the bloodstream.[3][4] This can translate to less frequent dosing for patients.

  • Biocompatibility and Low Toxicity: PEG is a well-established, non-toxic, and biocompatible polymer widely used in clinical applications.

  • Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for a variety of coupling strategies, most notably the formation of stable amide bonds through carbodiimide chemistry.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Amino-PEG36-acid is essential for its effective application in bioconjugation.

PropertyValueReference
Chemical Formula C75H151NO38
Molecular Weight ~1675.0 g/mol
Appearance White to off-white solid or viscous oil
Solubility Highly soluble in water and most organic solvents.
Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)
Purity Typically >95%
Storage Conditions Store at -20°C, desiccated and protected from light.

Experimental Protocols

The following protocols provide detailed methodologies for the bioconjugation of proteins and peptides using Amino-PEG36-acid. The most common approach involves the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of Amino-PEG36-acid to a Protein's Carboxyl Groups

This protocol is designed to conjugate the amine group of Amino-PEG36-acid to the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein.

Materials:

  • Protein of interest

  • Amino-PEG36-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Immediately pass the reaction mixture through a desalting column equilibrated with cold Activation Buffer to remove excess EDC and NHS. This step prevents the polymerization of the protein.

  • Conjugation with Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in Coupling Buffer.

    • Add a 10- to 100-fold molar excess of the Amino-PEG36-acid solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.

    • Incubate for 2 hours to overnight at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted Amino-PEG36-acid and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Two-Step EDC/NHS-Mediated Conjugation of Amino-PEG36-acid to a Protein's Amine Groups

This protocol is designed to conjugate the carboxylic acid group of Amino-PEG36-acid to the primary amines (lysine residues or N-terminus) on a protein.

Materials:

  • Protein of interest

  • Amino-PEG36-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Activation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in Activation Buffer.

    • Add a 1.2- to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Amino-PEG36-acid solution.

    • Incubate for 15-30 minutes at room temperature.

  • Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation to the Protein:

    • Add the activated Amino-PEG36-acid solution to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 linker-to-protein).

    • Incubate for 2 hours to overnight at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted activated Amino-PEG36-acid and byproducts by size-exclusion chromatography (SEC) or dialysis.

Data Presentation: The Impact of PEGylation on Pharmacokinetics

Table 1: Comparative Pharmacokinetic Parameters of PEGylated Molecules

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation

This table summarizes data from various studies and is intended to illustrate the general principles of how PEG chain length influences pharmacokinetics. The exact effects will be specific to the conjugated molecule.

Visualization of Experimental Workflows

General Workflow for Protein Bioconjugation with Amino-PEG36-acid

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Protein_COOH Protein with Carboxyl Groups Activated_Protein NHS-activated Protein Protein_COOH->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Conjugated_Protein PEGylated Protein Activated_Protein->Conjugated_Protein Coupling Amino_PEG36_Acid Amino-PEG36-acid Amino_PEG36_Acid->Conjugated_Protein Purification Size-Exclusion Chromatography Conjugated_Protein->Purification Purified_Conjugate Purified PEGylated Protein Purification->Purified_Conjugate

Caption: Workflow for the bioconjugation of a protein with Amino-PEG36-acid.

Logical Relationship in EDC/NHS Coupling Chemistry

G reagents Carboxylic Acid (-COOH) (on Protein or PEG-acid) EDC NHS intermediate O-acylisourea intermediate (unstable) NHS Ester (more stable) reagents->intermediate Activation coupling Primary Amine (-NH2) (on Protein or PEG-acid) intermediate->coupling Nucleophilic Attack product Stable Amide Bond (-CO-NH-) coupling->product Formation

Caption: Key steps in EDC/NHS-mediated amide bond formation.

Applications in Drug Development

The unique properties of Amino-PEG36-acid make it a valuable tool in various stages of drug development:

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of Amino-PEG36-acid is well-suited for the development of ADCs. It can be used to link a cytotoxic drug to a monoclonal antibody, with the long PEG spacer potentially improving the solubility and stability of the final conjugate.

  • Peptide and Protein Therapeutics: PEGylation with Amino-PEG36-acid can extend the half-life of therapeutic peptides and proteins, reducing the frequency of administration and improving patient compliance.

  • Targeted Drug Delivery: The terminal functional groups can be used to attach targeting ligands (e.g., antibodies, peptides, small molecules) to drug-loaded nanoparticles or liposomes, enhancing their delivery to specific tissues or cells.

  • Surface Modification: Amino-PEG36-acid can be used to modify the surfaces of medical devices or diagnostic tools to improve their biocompatibility and reduce non-specific protein adsorption.

Conclusion

Amino-PEG36-acid is a powerful and versatile tool for the bioconjugation of proteins and peptides. Its long, hydrophilic PEG spacer, combined with its bifunctional nature, provides researchers and drug developers with a high degree of control and flexibility in designing and synthesizing novel bioconjugates with enhanced therapeutic properties. The detailed protocols and principles outlined in this guide serve as a valuable resource for harnessing the full potential of Amino-PEG36-acid in advancing the next generation of biotherapeutics.

References

Foundational

The Dual Functionality of Amino-PEG36-acid: A Technical Guide for Researchers

Introduction Amino-PEG36-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal primar...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amino-PEG36-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a long, flexible polyethylene glycol (PEG) chain consisting of 36 ethylene glycol units, provides a versatile platform for covalently linking a wide array of molecules and surfaces. This in-depth technical guide explores the core functionalities of the amine and carboxylic acid groups of Amino-PEG36-acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its applications, relevant quantitative data, and detailed experimental protocols.

Core Functionalities of Amine and Carboxylic Acid Groups

The utility of Amino-PEG36-acid lies in the orthogonal reactivity of its two terminal functional groups. This dual-reactivity allows for stepwise and controlled conjugation strategies, making it an invaluable tool for creating complex biomolecular architectures.[1]

  • Amine Group (NH₂): The primary amine group is a potent nucleophile and readily reacts with various electrophilic functional groups. This reactivity is central to its role in bioconjugation and surface modification. Common reaction partners for the amine group include:

    • Activated Esters (e.g., N-hydroxysuccinimide [NHS] esters): This is one of the most common and efficient methods for labeling proteins and other amine-containing molecules. The reaction results in the formation of a stable amide bond.[2]

    • Carboxylic Acids: In the presence of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group can form a stable amide bond with a carboxylic acid.[3]

    • Aldehydes and Ketones: The amine group can react with carbonyl compounds to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.[2]

  • Carboxylic Acid Group (COOH): The terminal carboxylic acid can be activated to react with nucleophiles, primarily primary amines. This functionality is crucial for attaching the linker to proteins, peptides, and other amine-bearing molecules or surfaces. The most common activation method involves the use of carbodiimides, such as EDC, often in combination with NHS or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive intermediate.[3] This two-step process enhances coupling efficiency and allows for better control over the reaction.

The extended PEG36 spacer provides several key advantages:

  • Hydrophilicity: The PEG chain significantly increases the water solubility of the molecule and any conjugate it is a part of.

  • Biocompatibility: PEG is well-known for its low immunogenicity and toxicity.

  • Flexibility and Steric Hindrance Reduction: The long, flexible chain provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of proteins or other biomolecules.

Physicochemical and Technical Data

While specific kinetic and stability data for Amino-PEG36-acid are not extensively published in peer-reviewed literature, the following table summarizes typical physicochemical properties available from commercial suppliers.

PropertyValueSource(s)
Molecular Weight ~1675.0 g/mol
Chemical Formula C₇₅H₁₅₁NO₃₈
Purity Typically >95%
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated, protected from light

Key Applications and Experimental Protocols

The dual functionality of Amino-PEG36-acid makes it a versatile tool in several research and development areas.

Bioconjugation and PEGylation

The process of covalently attaching PEG chains to proteins, known as PEGylation, can improve their pharmacokinetic properties by increasing their hydrodynamic size, which reduces renal clearance and enhances in vivo stability. Amino-PEG36-acid can be used to PEGylate proteins through either its amine or carboxylic acid group.

Experimental Protocol: Two-Step EDC/NHS Coupling of Amino-PEG36-acid to a Protein

This protocol describes the conjugation of the carboxylic acid group of Amino-PEG36-acid to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be conjugated

  • Amino-PEG36-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in the Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Amino-PEG36-acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation:

    • Immediately add the activated Amino-PEG36-acid solution to the protein solution. The molar ratio of the activated linker to the protein will determine the degree of labeling and should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry (LC-MS).

Drug Delivery: Antibody-Drug Conjugates (ADCs) and PROTACs

Amino-PEG36-acid is an ideal linker for the construction of complex drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • ADCs: In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer antigen. The PEG component of the linker can improve the solubility and stability of the ADC.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG36 chain can be advantageous in this context.

Experimental Workflow: Synthesis of a PROTAC using Amino-PEG36-acid

This workflow outlines the general steps for synthesizing a PROTAC where Amino-PEG36-acid links a target protein ligand (with a reactive carboxylic acid) and an E3 ligase ligand (with a reactive NHS ester).

PROTAC_Synthesis_Workflow cluster_amine_coupling Step 1: Amine Group Conjugation cluster_acid_coupling Step 2: Carboxylic Acid Group Conjugation cluster_purification Step 3: Purification and Characterization A Amino-PEG36-acid C Intermediate 1 (Amine-Linked Conjugate) A->C Reaction in DMF, DIPEA B E3 Ligase Ligand (with NHS ester) B->C D Intermediate 1 F Final PROTAC Molecule D->F E Target Protein Ligand (with Carboxylic Acid) G EDC/NHS Activation E->G G->F Reaction with Intermediate 1 H Final PROTAC Molecule I Purification (e.g., HPLC) H->I J Characterization (e.g., LC-MS, NMR) I->J

PROTAC Synthesis Workflow
Surface Modification of Nanoparticles and Liposomes

The amine and carboxylic acid groups of Amino-PEG36-acid can be used to functionalize the surfaces of nanoparticles (e.g., gold nanoparticles, quantum dots) and liposomes. This surface modification can:

  • Improve Stability: The PEG layer provides steric stabilization, preventing aggregation in biological media.

  • Enhance Biocompatibility: PEGylation reduces non-specific protein adsorption (opsonization), leading to longer circulation times in vivo.

  • Enable Targeted Delivery: The terminal functional group can be used to attach targeting ligands such as antibodies, peptides, or aptamers to direct the nanoparticles or liposomes to specific cells or tissues.

Experimental Protocol: Functionalization of Carboxylated Nanoparticles with Amino-PEG36-acid

This protocol describes the attachment of the amine group of Amino-PEG36-acid to carboxylated nanoparticles via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • Amino-PEG36-acid

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Centrifugation equipment for nanoparticle washing

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer.

  • Activation of Nanoparticle Carboxyl Groups:

    • Add EDC and NHS to the nanoparticle suspension. The optimal concentrations will depend on the nanoparticle concentration and the density of carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Conjugation:

    • Centrifuge the activated nanoparticles and remove the supernatant to eliminate excess EDC/NHS.

    • Resuspend the activated nanoparticles in Reaction Buffer containing a desired concentration of Amino-PEG36-acid.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Washing:

    • Centrifuge the functionalized nanoparticles and discard the supernatant to remove unreacted Amino-PEG36-acid.

    • Repeat the washing step with fresh Reaction Buffer two to three times.

  • Characterization:

    • Confirm the successful conjugation of Amino-PEG36-acid to the nanoparticle surface using techniques such as zeta potential measurement, dynamic light scattering (DLS), X-ray photoelectron spectroscopy (XPS), or by quantifying the surface amine groups.

Signaling Pathways and Mechanisms of Action

While Amino-PEG36-acid itself does not directly participate in signaling pathways, it is a critical component of therapeutic modalities that do.

PROTAC-Mediated Protein Degradation

In the context of PROTACs, the Amino-PEG36-acid linker facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_system Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Ligand-Linker-Ligand) POI->PROTAC Binds to POI Ligand Ternary POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition by Proteasome Proteasome->POI Degradation of POI Ternary->Ub Polyubiquitination of POI

PROTAC Mechanism of Action

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

For ADCs, the linker, which can be constructed using Amino-PEG36-acid, plays a crucial role in the delivery of the cytotoxic payload. After the ADC binds to the target antigen on a cancer cell, it is internalized, often via endocytosis. The payload is then released inside the cell to exert its cytotoxic effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Cancer_Cell Cancer Cell (with Target Antigen) ADC->Cancer_Cell 1. Binding to Target Antigen Endosome Endosome Cancer_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

ADC Mechanism of Action

Conclusion

Amino-PEG36-acid is a powerful and versatile tool for researchers in drug development, bioconjugation, and materials science. The orthogonal reactivity of its terminal amine and carboxylic acid groups, combined with the beneficial properties of the long-chain PEG spacer, enables the creation of sophisticated and effective molecular constructs. A thorough understanding of the chemistry of these functional groups and the optimization of reaction protocols are essential for harnessing the full potential of this valuable linker molecule.

References

Exploratory

Understanding the Hydrophilic Nature of the PEG36 Spacer: A Technical Guide

Introduction Polyethylene glycol (PEG) and its derivatives are ubiquitous in modern drug development and bioconjugation, prized for their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeut...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) and its derivatives are ubiquitous in modern drug development and bioconjugation, prized for their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The PEG36 spacer, a monodisperse chain of 36 ethylene glycol units, is a particularly relevant member of this class. Its profound hydrophilicity is central to its function, offering a unique set of advantages in the design of advanced therapeutics, from antibody-drug conjugates (ADCs) to PROTACs and molecular probes. This technical guide provides an in-depth exploration of the core principles underlying the hydrophilic nature of the PEG36 spacer, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and applications.

The hydrophilicity of PEG arises from the repeating ethylene glycol units (-CH2-CH2-O-). The ether oxygen atoms along the polymer chain are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the molecule it is attached to and shielding it from the surrounding biological environment. This "stealth" effect is critical for reducing renal clearance, minimizing proteolytic degradation, and decreasing the immunogenicity of conjugated biomolecules.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a chemical spacer can be quantified through several experimental parameters. These values are crucial for computational modeling and for predicting the in vivo behavior of PEGylated compounds. Below is a summary of key quantitative data for PEG and related molecules.

ParameterValue/RangeSignificance
Water Solubility Highly soluble (>100 mg/mL)Indicates strong favorable interactions with water, crucial for formulation and bioavailability.
Octanol-Water Partition Coefficient (LogP) ~ -1.9 for short PEG chainsA negative LogP value signifies a strong preference for the aqueous phase over a lipid phase, a direct measure of hydrophilicity.
Hansen Solubility Parameter (δ) ~ 24.5 (MPa)½This parameter quantifies the cohesive energy density and predicts miscibility. The value for PEG is close to that of water.
Contact Angle Low (< 30° on PEG-grafted surfaces)A low water contact angle on a surface modified with PEG indicates high surface wettability and hydrophilicity.

Experimental Protocols for Characterizing Hydrophilicity

The quantitative data presented above are determined through a variety of established analytical techniques. The following sections detail the methodologies for key experiments used to characterize the hydrophilic nature of PEG spacers.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a cornerstone measurement of hydrophilicity. The shake-flask method, while traditional, remains a reliable approach.

  • Objective: To determine the ratio of a compound's concentration in octanol versus an aqueous buffer.

  • Materials: High-purity water, n-octanol, phosphate-buffered saline (PBS), the PEGylated compound of interest, and a suitable analytical instrument (e.g., HPLC-UV or LC-MS).

  • Procedure:

    • Prepare a stock solution of the PEGylated compound in the aqueous buffer.

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing and allowing the phases to separate overnight.

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.

    • Agitate the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample a precise volume from both the aqueous and octanol phases.

    • Quantify the concentration of the compound in each phase using a calibrated analytical method (e.g., HPLC).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Contact Angle Goniometry

This technique assesses the surface properties of materials functionalized with PEG spacers.

  • Objective: To measure the contact angle of a water droplet on a PEGylated surface.

  • Materials: A solid substrate (e.g., glass slide or silicon wafer), the PEGylating agent, a goniometer with a high-resolution camera, and high-purity water.

  • Procedure:

    • Functionalize the solid substrate with the PEG36 spacer using an appropriate surface chemistry (e.g., silanization).

    • Place the functionalized substrate on the goniometer stage.

    • Dispense a small, precise volume of water (typically a few microliters) onto the surface to form a sessile drop.

    • Capture a high-resolution image of the droplet at the liquid-solid interface.

    • Use the goniometer's software to analyze the image and calculate the angle formed between the substrate and the tangent of the droplet's edge.

    • Repeat the measurement at multiple points on the surface to ensure reproducibility.

Visualizing Molecular Interactions and Experimental Workflows

Mechanism of PEG Hydrophilicity

The diagram below illustrates the fundamental principle of PEG's water solubility. The repeating ether oxygens along the PEG36 backbone act as hydrogen bond acceptors, allowing water molecules to form a structured hydration shell around the polymer. This entrapped water is responsible for the molecule's large hydrodynamic volume and its "stealth" properties.

G cluster_PEG PEG36 Spacer Chain cluster_Water Water Molecules O1 O C1 C O1->C1 C2 C C1->C2 O2 O C2->O2 C3 C O2->C3 C4 C C3->C4 O3 O C4->O3 W1 H₂O W1->O1 H-Bond W2 H₂O W2->O1 H-Bond W3 H₂O W3->O2 H-Bond W4 H₂O W4->O2 H-Bond W5 H₂O W5->O3 H-Bond W6 H₂O W6->O3 H-Bond

Caption: Hydration of a PEG spacer via hydrogen bonding with water molecules.

Workflow for Characterizing a PEGylated Protein

This diagram outlines a typical experimental workflow to confirm the successful PEGylation of a therapeutic protein and to verify that its desirable hydrophilic properties have been conferred.

G cluster_Char Characterization Methods A Protein + Activated PEG36 (Conjugation Reaction) B Purification (e.g., Size Exclusion Chromatography) A->B C Characterization of Conjugate B->C D SDS-PAGE (Confirm MW Increase) C->D E Mass Spectrometry (Confirm Mass Adduct) C->E F Dynamic Light Scattering (Measure Hydrodynamic Radius) C->F G Circular Dichroism (Assess Secondary Structure) C->G H Functional Assay (Confirm Biological Activity) C->H I Pharmacokinetic Study (Assess In Vivo Half-life) H->I

Caption: Experimental workflow for protein PEGylation and characterization.

The hydrophilic nature of the PEG36 spacer is a direct result of its chemical structure, which facilitates extensive hydrogen bonding with water. This fundamental property translates into significant macroscopic advantages, including enhanced solubility, reduced aggregation, and improved in vivo stability for conjugated therapeutics. The experimental protocols and characterization workflows detailed in this guide provide a framework for researchers and drug development professionals to harness the power of PEGylation. By understanding and quantifying the hydrophilicity of spacers like PEG36, scientists can more effectively design and optimize next-generation bioconjugates with superior therapeutic profiles.

Foundational

Amino-PEG36-acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety and handling precautions for Amino-PEG36-acid, a bifunctional linker commonly utilized in bioconjugat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Amino-PEG36-acid, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and surface modification applications.[1] Due to the absence of a comprehensive, publicly available safety and handling dataset for this specific molecule, this document synthesizes information from supplier data sheets and general best practices for handling polyethylene glycol (PEG) compounds in a laboratory setting.[2][3][4]

General Information

Amino-PEG36-acid is a long-chain polyethylene glycol derivative featuring a terminal amine group and a terminal carboxylic acid group.[1] This structure allows for versatile conjugation with various biomolecules. The extended PEG36 spacer enhances hydrophilicity and flexibility.

Table 1: Physical and Chemical Properties of Amino-PEG36-acid

PropertyValueSource
Synonyms Amine-PEG36-COOH, Amino-dPEG(R)36-acid, NH2-PEG36-COOH
CAS Number 196936-04-6
Molecular Formula C75H151NO38
Molecular Weight ~1675.0 g/mol
Appearance Not explicitly stated, but PEG compounds are typically white or off-white solids.
Purity >95% to >97% (Varies by supplier)
Solubility Highly water-soluble. Soluble in anhydrous solvents like DMF and DMSO.

Hazard Identification and Precautionary Measures

Table 2: Potential Hazards and Recommended Precautions

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Skin Contact May cause skin irritation or an allergic skin reaction.Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
Eye Contact May cause serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Avoid breathing dust.Work in a well-ventilated area or under a fume hood.
Environmental Potentially very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

The following is a generalized protocol for the safe handling and use of Amino-PEG36-acid in a laboratory setting, based on common practices for PEGylated reagents.

3.1. Personal Protective Equipment (PPE)

Before handling Amino-PEG36-acid, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

3.2. Reagent Preparation

  • Equilibration: Allow the container of Amino-PEG36-acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: As PEG compounds can be low-melting solids, weighing can be challenging. Perform this task in a chemical fume hood to minimize inhalation of any dust particles.

  • Dissolution: To facilitate handling, prepare a stock solution by dissolving the reagent in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Use a non-coring syringe to dispense the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.

3.3. Reaction Conditions

  • The amine group of Amino-PEG36-acid is reactive with carboxylic acids, activated NHS esters, and carbonyls.

  • The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU.

  • Reactions involving the amine group are typically performed at a pH of 7-9. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.

3.4. Storage and Disposal

  • Storage of Solid: Store the solid compound at -20°C in a dry, light-protected container.

  • Storage of Stock Solution: Store unused stock solutions at -20°C under an inert gas.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for Amino-PEG36-acid.

G start Start: Handling Amino-PEG36-acid ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe prep 2. Prepare Workspace (Fume Hood, Inert Atmosphere) ppe->prep weigh 3. Weigh Compound prep->weigh dissolve 4. Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) weigh->dissolve react 5. Perform Reaction (Use Non-Amine Buffers) dissolve->react cleanup 6. Decontaminate Workspace react->cleanup dispose 7. Dispose of Waste Properly cleanup->dispose end End dispose->end

Caption: Safe Handling Workflow for Amino-PEG36-acid.

G spill Spill of Amino-PEG36-acid Detected evacuate 1. Evacuate Immediate Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill (Use absorbent material) ppe->contain collect 4. Collect Spilled Material contain->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of Waste in a Sealed Container decontaminate->dispose report 7. Report the Incident dispose->report

Caption: Spill Response Procedure for Amino-PEG36-acid.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation. Evacuate the area if necessary.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Take up the material dry with absorbent material. Dispose of it properly in a sealed container. Clean the affected area.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical. The absence of specific toxicity data does not imply that the substance is harmless. All laboratory work should be conducted with the utmost care and in accordance with established safety protocols.

References

Foundational

Commercial Suppliers and Technical Guide for High-Purity Amino-PEG36-acid

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reproducibility and success of their experimental work. Amino-PEG36-acid, a heterobi...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reproducibility and success of their experimental work. Amino-PEG36-acid, a heterobifunctional polyethylene glycol (PEG) linker, is a versatile tool in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal amino and carboxylic acid groups allow for covalent attachment to a variety of biomolecules.[1][3] This guide provides an in-depth overview of commercial suppliers of high-purity Amino-PEG36-acid, along with technical data and representative experimental protocols.

Commercial Supplier Data

A survey of the market reveals several reputable suppliers offering high-purity Amino-PEG36-acid. The table below summarizes key quantitative data from a selection of these suppliers to facilitate comparison. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
BroadPharmBP-22577>97%1675.0196936-04-6
MedKoo Biosciences571798>95%1675.00196936-04-6
Biopharma PEGMD005016≥95%1674.99196936-04-6
AxisPharmAP12151High PurityNot specified196936-04-6
Precise PEGAG-2243>96%1675.02241751-76-6

Chemical Reactivity and Applications

Amino-PEG36-acid possesses two distinct reactive functional groups: a primary amine and a terminal carboxylic acid. This dual reactivity allows for controlled, stepwise conjugation strategies.[1] The primary amine can react with activated esters (such as NHS esters), carboxylic acids, and other electrophiles. Conversely, the carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond.

cluster_0 Amino-PEG36-acid cluster_1 Reactivity cluster_2 Target Functional Groups Amino-PEG36-acid H₂N-(CH₂CH₂O)₃₆-CH₂CH₂COOH Amine Primary Amine (-NH₂) Activated_Esters Activated Esters (e.g., NHS-ester) Amine->Activated_Esters Forms Amide Bond Carboxylic_Acid Carboxylic Acid (-COOH) Target_Amines Primary Amines (e.g., Lysine side chain) Carboxylic_Acid->Target_Amines Forms Amide Bond (with activation)

Figure 1: Chemical Reactivity of Amino-PEG36-acid.

The hydrophilic PEG spacer plays a crucial role in its applications by improving the solubility of hydrophobic molecules, enhancing stability by protecting against enzymatic degradation, and reducing immunogenicity. These properties are highly desirable in drug development, particularly for extending the circulation half-life of therapeutic proteins and peptides.

Experimental Protocols

The following are representative protocols for the characterization and application of Amino-PEG36-acid.

Protocol 1: Quality Control and Characterization of Amino-PEG36-acid

Objective: To verify the purity and identity of Amino-PEG36-acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Amino-PEG36-acid

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR

  • HPLC system with a C18 column

  • NMR spectrometer

HPLC Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Amino-PEG36-acid in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area.

NMR Method:

  • Sample Preparation: Dissolve 5-10 mg of Amino-PEG36-acid in 0.5-0.7 mL of a suitable deuterated solvent.

  • Acquisition: Acquire ¹H NMR spectra.

  • Analysis: The characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm) and the terminal methylene groups adjacent to the amine and carboxylic acid should be identifiable. The absence of significant impurity peaks confirms the purity.

Protocol 2: Conjugation of Amino-PEG36-acid to a Protein

Objective: To covalently link Amino-PEG36-acid to a protein containing accessible primary amine groups (e.g., lysine residues) via its carboxylic acid functionality.

Materials:

  • Protein of interest

  • Amino-PEG36-acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in the reaction buffer.

    • Add a 5-fold molar excess of NHS and EDC to the Amino-PEG36-acid solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Protein:

    • Add the activated Amino-PEG36-acid mixture to the protein solution (typically at a 10- to 20-fold molar excess of the PEG linker to the protein).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG linker.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.

cluster_workflow Bioconjugation Workflow A 1. Activate Carboxylic Acid Amino-PEG36-acid + EDC/NHS B 2. Conjugate to Protein Add activated PEG linker to protein solution A->B C 3. Quench Reaction Add Tris buffer to stop the reaction B->C D 4. Purify Conjugate Size-Exclusion Chromatography or Dialysis C->D E 5. Characterize Final Product SDS-PAGE, Mass Spectrometry D->E

Figure 2: General Workflow for Protein Conjugation.

Conclusion

High-purity Amino-PEG36-acid is a critical reagent for advanced applications in drug development and bioconjugation. Several commercial suppliers provide this linker with purities suitable for these demanding applications. By following established protocols for quality control and conjugation, researchers can effectively utilize Amino-PEG36-acid to enhance the properties of their molecules of interest. It is always recommended to consult the supplier's technical documentation and obtain a certificate of analysis for the specific lot being used.

References

Protocols & Analytical Methods

Method

Protocol for Amide Bond Formation using EDC/NHS Coupling with Amino-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking method to form a stable amide bond between a carboxyl group and a primary amine. This technique is invaluable in bioconjugation, drug delivery, and surface modification. The addition of NHS or its water-soluble analog, Sulfo-NHS, significantly enhances the coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1] This two-step process allows for greater control over the reaction and minimizes undesirable side reactions.[2]

This document provides a detailed protocol for the conjugation of a molecule containing a primary amine to Amino-PEG36-acid, a long-chain polyethylene glycol (PEG) linker with a terminal carboxylic acid. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate and can reduce steric hindrance.[3][4]

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two sequential steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the Amino-PEG36-acid to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[5]

  • Formation of a Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester then reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS. The amine coupling step is most efficient at a physiological to slightly basic pH (7.2-8.5).

Data Presentation

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes the recommended starting concentrations and molar ratios for the coupling of Amino-PEG36-acid. Optimization may be required for specific applications.

ParameterRecommended RangeNotes
Molar Ratio of EDC to Amino-PEG36-acid 1.2:1 to 5:1A slight to moderate excess of EDC ensures efficient activation of the carboxylic acid.
Molar Ratio of NHS to Amino-PEG36-acid 1:1 to 2:1A slight excess of NHS helps to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.
Molar Ratio of Amine-containing Molecule to Amino-PEG36-acid 1:1 to 1.5:1The optimal ratio depends on the specific reactants and desired degree of conjugation.
Activation pH 4.5 - 6.0Use of a non-amine, non-carboxylate buffer such as MES is recommended.
Coupling pH 7.2 - 8.5Use of a non-amine buffer such as PBS is recommended.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.

Experimental Protocols

This protocol describes a two-step procedure for conjugating an amine-containing molecule to Amino-PEG36-acid.

Materials and Reagents
  • Amino-PEG36-acid

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Protocol 1: Activation of Amino-PEG36-acid
  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Dissolution of Amino-PEG36-acid: Dissolve the Amino-PEG36-acid in Activation Buffer to the desired concentration.

  • Activation Reaction:

    • Add the EDC stock solution to the Amino-PEG36-acid solution to achieve the desired molar ratio (e.g., 2:1 EDC:PEG-acid).

    • Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar ratio (e.g., 1.5:1 NHS:PEG-acid).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

Protocol 2: Conjugation to the Amine-Containing Molecule
  • pH Adjustment (Optional but Recommended): For optimal coupling, adjust the pH of the activated Amino-PEG36-acid solution to 7.2-7.4 by adding Coupling Buffer.

  • Addition of Amine-Containing Molecule: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated Amino-PEG36-acid solution.

  • Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxyl Amino-PEG36-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (PEG-CONH-R) NHS_Ester->Amide_Bond + R-NH2 Primary_Amine R-NH2 (Amine-containing molecule) Released_NHS NHS Amide_Bond->Released_NHS releases

Caption: Mechanism of EDC/NHS coupling for amide bond formation.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Final Steps Prep_Reagents Equilibrate & Dissolve EDC and NHS Dissolve_PEG Dissolve Amino-PEG36-acid in Activation Buffer (pH 4.5-6.0) Prep_Reagents->Dissolve_PEG Add_EDC_NHS Add EDC and NHS to PEG-acid solution Dissolve_PEG->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at Room Temperature Add_EDC_NHS->Incubate_Activation Adjust_pH Adjust pH to 7.2-8.5 (optional) Incubate_Activation->Adjust_pH Add_Amine Add Amine-containing molecule Adjust_pH->Add_Amine Incubate_Coupling Incubate 2h - overnight Add_Amine->Incubate_Coupling Quench Quench Reaction (Hydroxylamine or Tris) Incubate_Coupling->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify

Caption: Experimental workflow for EDC/NHS coupling of Amino-PEG36-acid.

References

Application

Functionalization of Liposomes with Amino-PEG36-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in the field of drug delivery. Their bi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in the field of drug delivery. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates for targeted therapies. Surface modification of liposomes with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their pharmacokinetic profile by reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2]

This document provides detailed application notes and protocols for the functionalization of liposomes with Amino-PEG36-acid, a heterobifunctional linker. This linker possesses a carboxylic acid group for covalent attachment to the liposome surface and a terminal amine group that can be subsequently used to conjugate targeting ligands such as antibodies, peptides, or small molecules. This two-step conjugation strategy offers a versatile platform for the development of targeted liposomal drug delivery systems.[3]

Principle of Functionalization

The functionalization process involves a two-step covalent conjugation strategy. The first step is the attachment of the Amino-PEG36-acid linker to the liposome surface. This is typically achieved by activating the carboxyl groups on the liposome, often incorporated through the inclusion of lipids like DSPE-PEG-COOH, using carbodiimide chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5] The activated carboxyl groups then react with the primary amine of a separate lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form a stable amide bond.

Alternatively, and as will be detailed below, liposomes can be formulated with amine-containing lipids (e.g., DSPE-PEG-Amine), and the carboxylic acid end of the Amino-PEG36-acid can be activated for conjugation to the liposomal amine. This document will focus on the more common approach of activating carboxyl groups on the liposome to react with an amine-containing PEG linker. For the specific case of using Amino-PEG36-acid, a more direct approach involves preparing liposomes containing a carboxyl-functionalized lipid (e.g., DSPE-PEG-COOH) and then activating the carboxylic acid on the Amino-PEG36-acid to react with an amine-functionalized liposome. However, a more common and versatile approach is to first create a liposome with a reactive handle (e.g., an amine or carboxyl group) and then attach the bifunctional linker.

The protocol detailed here will focus on a common strategy: the preparation of liposomes containing exposed carboxyl groups and the subsequent conjugation of a molecule with a primary amine. While Amino-PEG36-acid has both, for the purpose of creating an amine-functionalized surface, a DSPE-PEG-NH2 would be incorporated, and then a targeting ligand with a carboxyl group would be conjugated. To specifically use Amino-PEG36-acid to create a functional surface, one would typically start with a liposome that has a reactive group to attach the acid end of the PEG linker, leaving the amino group exposed for further conjugation. For clarity and broad applicability, the following protocols will detail the preparation of carboxylated liposomes and the general principles of EDC/NHS chemistry for attaching amine-containing molecules.

Experimental Protocols

Preparation of Carboxylated Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes containing DSPE-PEG(2000)-COOH to provide carboxyl groups on the surface for subsequent functionalization.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG(2000)-COOH)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-COOH in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation. The temperature should be kept above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

Activation of Carboxyl Groups and Conjugation of Amine-Containing Ligand

This protocol details the two-step EDC/sulfo-NHS coupling chemistry to conjugate an amine-containing molecule (represented here as "Ligand-NH2", which could be the amino group of the Amino-PEG36-acid if one were to pre-activate the liposome) to the carboxylated liposome surface.

Materials:

  • Carboxylated liposome suspension

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Amine-containing ligand (Ligand-NH2)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Activation of Liposomal Carboxyl Groups:

    • Dilute the carboxylated liposome suspension in Activation Buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add a molar excess of EDC and sulfo-NHS to the liposome suspension. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of DSPE-PEG-COOH.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form a stable sulfo-NHS ester intermediate.

  • Conjugation of Amine-Containing Ligand:

    • Dissolve the Ligand-NH2 in the Coupling Buffer.

    • Add the activated liposome suspension to the Ligand-NH2 solution. The molar ratio of the reactive carboxyl groups to the ligand can be optimized, with a 10:1 ratio being a common starting point.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted sulfo-NHS esters.

  • Purification:

    • Remove unreacted ligand and coupling reagents by dialysis against PBS or by using size-exclusion chromatography.

Characterization of Functionalized Liposomes

Thorough characterization is crucial to ensure the quality and desired properties of the functionalized liposomes.

Parameter Method Typical Expected Results
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Hydrodynamic diameter of 100-150 nm with a PDI < 0.2, indicating a monodisperse population.
Zeta Potential Electrophoretic Light Scattering (ELS)A shift in zeta potential upon functionalization, confirming the change in surface charge due to the conjugated molecule. For instance, conjugation of a neutral or positively charged molecule to an anionic liposome will result in a less negative or positive zeta potential.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMSpherical vesicles with a visible lipid bilayer.
Conjugation Efficiency Spectrophotometry (e.g., UV-Vis), Fluorescence Spectroscopy, or HPLCQuantification of the conjugated ligand. Efficiency can vary widely depending on the reaction conditions and ligand properties.
Stability DLS and leakage assays over time in relevant media (e.g., PBS, serum-containing media)Minimal changes in size, PDI, and encapsulated content over time, indicating good colloidal and structural stability.

Note: The values in the table are representative and can vary based on the specific lipid composition, ligand, and preparation methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_func Functionalization cluster_char Characterization prep1 Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-COOH) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (PBS, pH 7.4) prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 func1 Activation of COOH (EDC/sulfo-NHS) prep4->func1 Carboxylated Liposomes func2 Conjugation (Amino-PEG36-acid) func1->func2 func3 Quenching (Tris-HCl) func2->func3 func4 Purification (Dialysis/SEC) func3->func4 char1 DLS (Size, PDI) func4->char1 Functionalized Liposomes char2 ELS (Zeta Potential) func4->char2 char3 TEM (Morphology) func4->char3 char4 Spectroscopy (Efficiency) func4->char4

Caption: Workflow for liposome functionalization.

Chemical Conjugation Pathway

conjugation_pathway liposome Liposome-PEG-COOH edc_nhs + EDC / sulfo-NHS liposome->edc_nhs activated_lipo Liposome-PEG-CO-NHS (Activated Liposome) edc_nhs->activated_lipo amino_peg + H2N-PEG36-COOH (Amino-PEG36-acid) activated_lipo->amino_peg final_product Liposome-PEG-CO-NH-PEG36-COOH (Functionalized Liposome) amino_peg->final_product targeting_ligand Further conjugation via exposed COOH or NH2 final_product->targeting_ligand

Caption: EDC/NHS mediated conjugation chemistry.

Conclusion

The functionalization of liposomes with Amino-PEG36-acid provides a robust and versatile platform for the development of targeted drug delivery systems. The protocols and characterization methods outlined in this document offer a comprehensive guide for researchers in this field. Careful optimization of each step is crucial to achieve the desired physicochemical properties and biological performance of the final liposomal formulation. The use of heterobifunctional linkers like Amino-PEG36-acid opens up numerous possibilities for attaching a wide array of targeting moieties, paving the way for the next generation of precision nanomedicines.

References

Method

Application Notes and Protocols for Amino-PEG36-acid as a Linker in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][] The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[1][4] Polyethylene glycol (PEG) linkers have gained significant attention in ADC development due to their favorable physicochemical properties. This document provides detailed application notes and protocols for the use of Amino-PEG36-acid, a long-chain, hydrophilic, and bifunctional linker, in the development of next-generation ADCs.

Amino-PEG36-acid is characterized by a terminal amine group and a terminal carboxylic acid group, connected by a 36-unit polyethylene glycol chain. This extended PEG chain imparts several advantageous properties to the resulting ADC, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve pharmacokinetics. The dual functional groups allow for versatile conjugation strategies, enabling the attachment of the linker to both the antibody and the cytotoxic drug.

Key Advantages of Amino-PEG36-acid Linker in ADCs

  • Enhanced Hydrophilicity and Solubility: The long PEG chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This can lead to improved formulation stability and reduced aggregation.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissues, potentially enhancing therapeutic efficacy.

  • Reduced Immunogenicity: The flexible PEG chain can shield the linker-payload moiety from the immune system, potentially reducing the immunogenicity of the ADC.

  • Flexible Spacer: The long PEG chain provides a significant spatial separation between the antibody and the payload, which can minimize steric hindrance and preserve the antigen-binding affinity of the antibody.

  • Versatile Conjugation Chemistry: The presence of both an amine and a carboxylic acid group allows for flexible and efficient conjugation to various functional groups on the antibody and the payload.

Data Presentation: Impact of PEG Linker Length on ADC Properties

While specific data for Amino-PEG36-acid is not extensively published, the following table summarizes general trends observed with varying PEG linker lengths in ADC development, which can be extrapolated to understand the expected performance of a long-chain PEG linker like PEG36.

PropertyShort Chain PEG (e.g., PEG4, PEG8)Long Chain PEG (e.g., PEG24, PEG36)References
Hydrophilicity Moderate IncreaseSignificant Increase
Plasma Half-life Moderate IncreaseSignificant Increase
Tumor Accumulation IncreasedPotentially Further Increased
In Vitro Cytotoxicity Generally Maintained or Slightly DecreasedMay be Decreased
In Vivo Efficacy ImprovedOften Further Improved
Aggregation ReducedSignificantly Reduced

Experimental Protocols

Protocol 1: Two-Step Synthesis of an ADC using Amino-PEG36-acid Linker

This protocol describes a common strategy for conjugating a cytotoxic payload to an antibody via the Amino-PEG36-acid linker, targeting lysine residues on the antibody.

Step 1: Activation of Payload and Conjugation to Amino-PEG36-acid

G Payload Cytotoxic Payload (with carboxylic acid) Activated_Payload NHS-activated Payload Payload->Activated_Payload Activation Activator EDC/NHS Activator->Activated_Payload Drug_Linker Payload-PEG36-acid Activated_Payload->Drug_Linker Conjugation Linker Amino-PEG36-acid Linker->Drug_Linker

Caption: Workflow for payload activation and linker conjugation.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • Amino-PEG36-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system

Procedure:

  • Payload Activation: Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated payload.

  • Linker Conjugation: In a separate vial, dissolve Amino-PEG36-acid (1.5 equivalents) in anhydrous DMF. Add this solution to the activated payload solution, followed by the addition of DIPEA (3 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature overnight with stirring.

  • Purification: Monitor the reaction by LC-MS. Once complete, purify the payload-PEG36-acid conjugate by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the solid payload-PEG36-acid conjugate.

Step 2: Conjugation of Payload-Linker to Antibody

G Drug_Linker Payload-PEG36-acid Activated_DL NHS-activated Payload-PEG36 Drug_Linker->Activated_DL Activation Activator EDC/NHS Activator->Activated_DL ADC Antibody-Drug Conjugate Activated_DL->ADC Conjugation Antibody Monoclonal Antibody (with lysine residues) Antibody->ADC

Caption: Workflow for antibody conjugation.

Materials:

  • Payload-PEG36-acid conjugate

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and NHS

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Activation of Drug-Linker: Dissolve the payload-PEG36-acid conjugate (10-20 fold molar excess over the antibody) in anhydrous DMSO. Add NHS (1.2 equivalents relative to the drug-linker) and EDC (1.2 equivalents) and stir at room temperature for 15-30 minutes to form the NHS ester.

  • Antibody Conjugation: Add the activated payload-linker solution dropwise to the antibody solution with gentle stirring.

  • Reaction: Allow the conjugation reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using a desalting column or SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination

  • Method: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

  • Procedure (UV-Vis):

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Procedure (HIC):

    • Use a HIC column to separate ADC species with different DARs.

    • The peak area of each species corresponds to its relative abundance.

    • Calculate the average DAR by taking the weighted average of the DARs of all species.

2. Purity and Aggregation Analysis

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure:

    • Inject the purified ADC onto an SEC column.

    • The major peak should correspond to the monomeric ADC.

    • The presence of earlier eluting peaks indicates aggregation.

    • Calculate the percentage of monomer and aggregates based on the peak areas.

3. Mass Spectrometry

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) of the reduced and deglycosylated ADC.

  • Procedure:

    • Reduce the ADC to separate the light and heavy chains.

    • Analyze the light and heavy chains by ESI-MS.

    • The mass shift compared to the unconjugated chains will confirm the covalent attachment of the payload-linker and can be used to determine the DAR on each chain.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC on target antigen-positive and antigen-negative cancer cell lines.

G cluster_0 Cell Seeding cluster_1 ADC Treatment cluster_2 Incubation & Analysis Ag_pos Antigen-Positive Cells ADC_treatment Add serial dilutions of ADC Ag_pos->ADC_treatment Ag_neg Antigen-Negative Cells Ag_neg->ADC_treatment Incubation Incubate for 72-120 hours ADC_treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay IC50 Determine IC50 values Viability_Assay->IC50

Caption: Workflow for in vitro cytotoxicity assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody (as a control) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC or control antibody solutions. Incubate the plates for 72-120 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of the ADC in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Antigen-positive tumor cells

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the antigen-positive tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the ADC and controls intravenously.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC utilizing an Amino-PEG36-acid linker is depicted below. This typically involves binding to a target antigen on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC (Antibody-PEG36-Payload) Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

Amino-PEG36-acid is a promising linker for the development of advanced ADCs. Its long, hydrophilic PEG chain can significantly improve the physicochemical and pharmacokinetic properties of the conjugate, potentially leading to a wider therapeutic window. The provided protocols offer a comprehensive guide for the synthesis, characterization, and evaluation of ADCs utilizing this versatile linker. As with any ADC development program, careful optimization of the linker, payload, and conjugation strategy is crucial for achieving the desired therapeutic outcome.

References

Application

Application Notes and Protocols for PROTAC Synthesis Using Amino-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals Introduction to PROTAC Technology with PEG Linkers Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within cells.[1] By hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs offer a powerful therapeutic modality for targeting proteins previously considered "undruggable".[2]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

The linker itself is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to precisely control their length. Long-chain PEG linkers, such as Amino-PEG36-acid, can offer advantages in spanning larger distances between the POI and the E3 ligase, potentially leading to more favorable ternary complex formation and improved degradation efficiency.

Amino-PEG36-acid: A Versatile Linker for PROTAC Synthesis

Amino-PEG36-acid is a bifunctional linker featuring a terminal amine group and a terminal carboxylic acid group, separated by a 36-unit PEG chain. This structure allows for the sequential and directional conjugation of the POI and E3 ligase ligands through common and robust chemical reactions, primarily amide bond formation. The extended PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial property for biological applications.

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables provide representative data on how linker length can influence the efficacy of PROTACs targeting different proteins. While this data is not specific to Amino-PEG36-acid, it illustrates the general trend and importance of linker optimization.

Target ProteinE3 Ligase LigandLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4Pomalidomide3<1>90
BRD4Pomalidomide4~5>90
BRD4Pomalidomide5~10>90

Table 1: Representative data for BRD4-targeting PROTACs with varying PEG linker lengths.

Target ProteinE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)Reference
CDK6Pomalidomide12>1000<20
CDK6Pomalidomide15~500~50
CDK6Pomalidomide18<100>80

Table 2: Representative data for CDK6-targeting PROTACs with varying linker lengths.

Signaling Pathway: Degradation of BRD4 and Downstream Effects

The degradation of a target protein by a PROTAC can lead to the potent and sustained inhibition of its associated signaling pathway. A well-studied example is the degradation of BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins. BRD4 is a key regulator of gene expression, and its degradation has profound effects on downstream pathways, most notably the suppression of the oncogene c-MYC.

PROTAC_BRD4_Pathway cluster_cell Cell PROTAC BRD4 PROTAC (Amino-PEG36-acid linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds Ubiquitination Ubiquitination BRD4->Ubiquitination cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Proteasome->Degraded_BRD4 Degrades cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Drives Degradation_Effect->cMYC_Gene Transcription Inhibited

Caption: PROTAC-mediated degradation of BRD4 inhibits c-MYC signaling.

Experimental Protocols

The synthesis of a PROTAC using Amino-PEG36-acid can be achieved through a stepwise approach involving two amide coupling reactions. The following protocol is a general guideline and may require optimization for specific ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the synthesis of a PROTAC by first coupling the E3 ligase ligand to the carboxylic acid terminus of Amino-PEG36-acid, followed by coupling the POI ligand to the amine terminus.

Step 1: Coupling of E3 Ligase Ligand to Amino-PEG36-acid

  • Reagents and Materials:

    • E3 Ligase Ligand with a primary or secondary amine (e.g., Pomalidomide) (1.0 eq)

    • Amino-PEG36-acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Standard glassware for organic synthesis

    • Nitrogen atmosphere

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve Amino-PEG36-acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3-Linker intermediate.

Step 2: Coupling of POI Ligand to the E3-Linker Intermediate

  • Reagents and Materials:

    • POI Ligand with a carboxylic acid (1.0 eq)

    • E3-Linker intermediate from Step 1 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Standard glassware for organic synthesis

    • Nitrogen atmosphere

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the POI ligand with a carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3-Linker intermediate to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Characterization of PROTAC Activity

Step 1: Cell Culture and Treatment

  • Culture the target cell line in appropriate media and conditions until they reach 70-80% confluency.

  • Prepare a stock solution of the synthesized PROTAC in DMSO.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

Step 2: Western Blot Analysis for Protein Degradation

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation (Dmax) and calculate the half-maximal degradation concentration (DC50).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Synthesis_Step1 Step 1: Couple E3 Ligand to Amino-PEG36-acid Purification1 Purification of E3-Linker Intermediate Synthesis_Step1->Purification1 Synthesis_Step2 Step 2: Couple POI Ligand to E3-Linker Intermediate Purification1->Synthesis_Step2 Purification2 Purification of Final PROTAC Synthesis_Step2->Purification2 Characterization Structural Characterization (LC-MS, NMR) Purification2->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Synthesized PROTAC PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Viability, Apoptosis) Data_Analysis->Downstream_Assays

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

Amino-PEG36-acid is a valuable tool for the synthesis of PROTACs, offering a long, hydrophilic linker that can facilitate the formation of a productive ternary complex and improve the physicochemical properties of the final molecule. The provided protocols and workflows offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Careful optimization of the linker and systematic evaluation of the PROTAC's biological activity are crucial steps in the development of effective protein-degrading therapeutics.

References

Method

Application Notes and Protocols for Small Molecule Conjugation with Amino-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the conjugation of small molecules to Amino-PEG36-acid, a hydrophilic linker widely utilized in drug...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of small molecules to Amino-PEG36-acid, a hydrophilic linker widely utilized in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[][][3] The methodologies described herein are essential for researchers engaged in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies where precise control over linker chemistry is paramount.[4][5]

The protocols outlined below cover two primary strategies for amide bond formation: the activation of a carboxylic acid on the small molecule for reaction with the primary amine of Amino-PEG36-acid, and the activation of the terminal carboxylic acid of Amino-PEG36-acid for conjugation to an amine-containing small molecule. Both aqueous and organic solvent-based reaction conditions are detailed to accommodate a wide range of small molecule properties.

I. Conjugation of a Carboxylic Acid-Containing Small Molecule to Amino-PEG36-acid

This protocol involves the activation of a carboxyl group on the small molecule using carbodiimide chemistry, followed by reaction with the primary amine of Amino-PEG36-acid to form a stable amide bond. The most common activating agents are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimde (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

The conjugation is a two-step process. First, EDC reacts with the carboxylic acid on the small molecule to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS or Sulfo-NHS to create a more stable, amine-reactive NHS ester. This activated ester subsequently reacts with the primary amine of Amino-PEG36-acid to form a stable amide linkage.

ParameterAqueous ConditionsOrganic Conditions
Solvent MES Buffer (0.1 M, pH 4.7-6.0) for activation; PBS (pH 7.2-7.5) for conjugationAnhydrous DMF or DCM
Coupling Agents EDC, Sulfo-NHSEDC, NHS
Molar Ratio (Small Molecule:EDC:Sulfo-NHS/NHS) 1 : 1.2 : 1.2 to 1 : 2 : 21 : 1.5 : 1.5 to 1 : 2 : 2
Molar Ratio (Activated Small Molecule:Amino-PEG36-acid) 1 : 1 to 1 : 21 : 1 to 1 : 2
Temperature Room TemperatureRoom Temperature
Reaction Time Activation: 15-30 minutes; Conjugation: 2-12 hoursActivation: 30 minutes; Conjugation: 1-24 hours
Quenching Agent Hydroxylamine, Tris, or Glycine buffer-

Protocol 1: Aqueous Two-Step Conjugation

This protocol is suitable for water-soluble small molecules.

  • Materials and Reagents:

    • Carboxylic acid-containing small molecule

    • Amino-PEG36-acid

    • EDC-HCl

    • Sulfo-NHS

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

    • Desalting columns or dialysis equipment for purification

  • Procedure:

    • Dissolve the carboxylic acid-containing small molecule in Activation Buffer.

    • Add EDC-HCl and Sulfo-NHS to the small molecule solution. A molar excess of 1.5 to 2 equivalents of EDC and Sulfo-NHS is recommended.

    • Incubate the reaction for 15 minutes at room temperature to activate the carboxylic acid.

    • Immediately before adding the Amino-PEG36-acid, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Dissolve Amino-PEG36-acid in the pH-adjusted reaction mixture. Use a 1:1 to 2:1 molar ratio of Amino-PEG36-acid to the small molecule.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Organic Solvent-Based Conjugation

This protocol is designed for small molecules that are soluble in organic solvents.

  • Materials and Reagents:

    • Carboxylic acid-containing small molecule

    • Amino-PEG36-acid

    • EDC-HCl

    • NHS

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Purification system (e.g., HPLC, flash chromatography)

  • Procedure:

    • Dissolve the carboxylic acid-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC-HCl (2.0 equivalents) and NHS (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add Amino-PEG36-acid (1.5 equivalents) dissolved in a minimal amount of the same anhydrous solvent to the reaction mixture.

    • Add DIPEA (1.5 equivalents) and stir the mixture at room temperature for 1-24 hours, monitoring the reaction progress by LC-MS or TLC.

    • Upon completion, the product can be isolated by standard organic synthesis workup or purified by column chromatography.

experimental_workflow_1 cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification sm Small Molecule (with -COOH) activated_sm Activated Small Molecule (NHS-ester) sm->activated_sm pH 4.7-6.0 (aqueous) or Organic Solvent reagents EDC + NHS/Sulfo-NHS reagents->activated_sm conjugate Small Molecule-PEG36 Conjugate activated_sm->conjugate pH 7.2-7.5 (aqueous) or Organic Solvent + Base peg Amino-PEG36-acid peg->conjugate purified_product Purified Conjugate conjugate->purified_product SEC / Dialysis / Chromatography

Caption: Workflow for conjugating a carboxylic acid-containing small molecule to Amino-PEG36-acid.

II. Conjugation of an Amine-Containing Small Molecule to Amino-PEG36-acid

This approach involves activating the terminal carboxylic acid of Amino-PEG36-acid to an NHS ester, which then reacts with a primary amine on the small molecule.

Similar to the first strategy, the carboxylic acid of Amino-PEG36-acid is activated with EDC and NHS to form Amino-PEG36-NHS ester. This activated PEG linker then readily reacts with the amine group of the small molecule at a neutral to slightly basic pH to yield a stable amide bond.

ParameterAqueous ConditionsOrganic Conditions
Solvent MES Buffer (0.1 M, pH 4.7-6.0) for activation; PBS (pH 7.2-8.0) for conjugationAnhydrous DMF or DCM
Coupling Agents EDC, Sulfo-NHSEDC, NHS
Molar Ratio (Amino-PEG36-acid:EDC:Sulfo-NHS/NHS) 1 : 1.2 : 1.2 to 1 : 2 : 21 : 1.5 : 1.5 to 1 : 2 : 2
Molar Ratio (Activated PEG:Amine-Small Molecule) 1:1 to 2:11:1 to 2:1
Temperature Room TemperatureRoom Temperature
Reaction Time Activation: 15 minutes; Conjugation: 30-60 minutes at RT or 2 hours on iceActivation: 30 minutes; Conjugation: 3-24 hours
Quenching Agent Hydroxylamine, Tris, or Glycine buffer-

Protocol 3: Aqueous Two-Step Conjugation

Ideal for water-soluble, amine-containing small molecules.

  • Materials and Reagents:

    • Amine-containing small molecule

    • Amino-PEG36-acid

    • EDC-HCl

    • Sulfo-NHS

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

    • Desalting columns or dialysis equipment

  • Procedure:

    • Dissolve Amino-PEG36-acid in Activation Buffer.

    • Add EDC-HCl and Sulfo-NHS to the Amino-PEG36-acid solution.

    • Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester of the PEG acid.

    • Dissolve the amine-containing small molecule in Coupling Buffer.

    • Add the activated Amino-PEG36-acid solution to the small molecule solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction with Quenching Buffer.

    • Purify the conjugate via SEC or dialysis.

Protocol 4: Organic Solvent-Based Conjugation

Suitable for amine-containing small molecules soluble in organic solvents.

  • Materials and Reagents:

    • Amine-containing small molecule

    • Amino-PEG36-acid

    • EDC-HCl

    • NHS

    • Anhydrous DMF or DCM

    • Base (e.g., TEA, DIPEA)

    • Purification system (e.g., HPLC, flash chromatography)

  • Procedure:

    • Dissolve Amino-PEG36-acid (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC-HCl (2.0 equivalents) and NHS (2.0 equivalents).

    • Stir at room temperature for 30 minutes.

    • Dissolve the amine-containing small molecule (1.5 equivalents) in the same anhydrous solvent and add it to the reaction mixture.

    • Add a base such as DIPEA (1.5 equivalents).

    • Stir the reaction for 3-24 hours at room temperature, monitoring by LC-MS or TLC.

    • Purify the final product using standard organic workup procedures or column chromatography.

reaction_pathway_2 cluster_activation Activation of PEG-acid cluster_conjugation Conjugation with Small Molecule peg_acid Amino-PEG36-acid activated_peg Amino-PEG36-NHS ester peg_acid->activated_peg reagents EDC + NHS/Sulfo-NHS reagents->activated_peg conjugate Small Molecule-PEG36 Conjugate activated_peg->conjugate sm_amine Small Molecule (with -NH2) sm_amine->conjugate

Caption: Reaction pathway for conjugating an amine-containing small molecule to Amino-PEG36-acid.

III. Purification and Characterization

Purification of PEGylated small molecules is crucial to remove unreacted starting materials and coupling reagents. The choice of purification method depends on the properties of the conjugate and the impurities.

  • Size-Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller unreacted small molecules and reagents.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying less polar conjugates and for analytical assessment of purity.

  • Dialysis/Ultrafiltration: Suitable for removing small molecule impurities from large PEGylated biomolecules, though less common for small molecule-PEG conjugates unless the size difference is substantial.

  • Complexation with MgCl2: A method has been described for the purification of PEG-containing compounds, which are often oily, by forming solid complexes with magnesium chloride, facilitating easier handling and isolation.

Characterization of the final conjugate is typically performed using LC-MS to confirm the molecular weight and purity, and NMR spectroscopy to verify the structure.

References

Application

Application Note: Characterization of Amino-PEG36-acid Conjugates by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the characterization of biomolecules conjugated with Amino-PEG36-acid using mass spectrometr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of biomolecules conjugated with Amino-PEG36-acid using mass spectrometry. Polyethylene glycol (PEG)ylation is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Amino-PEG36-acid is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight, which simplifies analysis compared to traditional, polydisperse PEG reagents.[3] Mass spectrometry is a powerful analytical tool for confirming successful conjugation, determining the degree of PEGylation, and identifying the sites of modification.[2][4] This document outlines the necessary steps for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis of intact conjugates, and tandem mass spectrometry (MS/MS) for site-specific localization.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules, a process known as PEGylation, can enhance their solubility, stability, and circulation half-life while reducing immunogenicity. The use of discrete PEG (dPEG®) linkers, such as Amino-PEG36-acid, which are single molecular weight compounds, is advantageous for regulatory approval as it leads to a more homogeneous product that is easier to characterize.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for the comprehensive characterization of these bioconjugates. It allows for the precise mass measurement of the intact conjugate to determine the drug-to-antibody ratio (DAR) or degree of PEGylation, and through peptide mapping, it can identify the specific amino acid residues that have been modified.

This application note details the experimental workflow, from sample preparation to data analysis, for the characterization of Amino-PEG36-acid conjugates.

Experimental Workflow

The overall workflow for the characterization of Amino-PEG36-acid conjugates is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis conjugation Conjugation of Biomolecule with Amino-PEG36-acid cleanup Purification of Conjugate (e.g., SEC, IEX) conjugation->cleanup digestion Proteolytic Digestion (for peptide mapping) cleanup->digestion intact_ms Intact Mass Analysis (LC-MS) cleanup->intact_ms peptide_map Peptide Mapping (LC-MS/MS) digestion->peptide_map deconvolution Deconvolution of Spectra intact_ms->deconvolution site_id Identification of Conjugation Sites peptide_map->site_id dar Determination of PEGylation Degree deconvolution->dar

Caption: Overall experimental workflow for Amino-PEG36-acid conjugate characterization.

Materials and Reagents

  • Amino-PEG36-acid conjugated biomolecule

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Triethylamine (TEA) (optional, for charge reduction)

Protocols

Sample Preparation for Intact Mass Analysis

For the analysis of the intact conjugate, minimal sample preparation is required after purification of the conjugate.

  • Buffer Exchange: If the conjugate is in a buffer containing non-volatile salts (e.g., PBS), it must be buffer-exchanged into a volatile buffer suitable for mass spectrometry. A common choice is 10 mM ammonium acetate. This can be achieved using spin columns with an appropriate molecular weight cutoff (MWCO).

  • Dilution: Dilute the buffer-exchanged sample to a final concentration of approximately 0.1-1 mg/mL in a solution of 5% acetonitrile, 0.1% formic acid in water.

Sample Preparation for Peptide Mapping (Site Identification)

To identify the specific sites of conjugation, the protein conjugate is proteolytically digested.

  • Denaturation: To a 100 µg aliquot of the purified conjugate, add urea to a final concentration of 8 M in 100 mM Tris-HCl, pH 8.0.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the reaction mixture 4-fold with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) w/w ratio.

    • Incubate at 37°C for 16-18 hours.

  • Quenching and Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1% to stop the tryptic activity.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides with a solution of 50% acetonitrile, 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in 2% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.

LC-MS and MS/MS Methodology

Intact Mass Analysis
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Reversed-phase column suitable for large proteins (e.g., C4 or C8, 2.1 mm x 50 mm, 300 Å).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan MS data over an m/z range of 1000-4000.

Peptide Mapping Analysis
  • LC System: UHPLC system.

  • Column: Reversed-phase column for peptides (e.g., C18, 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow linear gradient from 2% to 40% B over 60-90 minutes.

  • Flow Rate: 0.2-0.3 mL/min.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (Q-TOF, Orbitrap).

  • Ionization Mode: ESI in positive ion mode.

  • Data Acquisition: Data-dependent acquisition (DDA), where the most intense ions in a full MS scan are selected for fragmentation (MS/MS).

Data Presentation and Analysis

Intact Mass Data

The raw data from the intact mass analysis will show a distribution of multiply charged ions. This data must be deconvoluted to obtain the zero-charge mass spectrum. The deconvoluted spectrum will show peaks corresponding to the unconjugated biomolecule and the biomolecule with one, two, or more Amino-PEG36-acid moieties attached.

Table 1: Summary of Intact Mass Analysis Data

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Degree of PEGylationRelative Abundance (%)
Unconjugated Protein25000.025000.5+0.5015.2
Mono-PEGylated26678.026678.7+0.7160.5
Di-PEGylated28356.028356.9+0.9224.3

Note: The expected mass of Amino-PEG36-acid is approximately 1678 Da. The exact mass will depend on the specific derivative used for conjugation.

Peptide Mapping Data

The LC-MS/MS data from the peptide mapping experiment is used to identify the specific sites of conjugation. The data should be analyzed using a software package that can search the MS/MS spectra against the protein sequence. The software should be configured to search for the mass of the Amino-PEG36-acid as a variable modification on potential conjugation sites (e.g., lysine residues for NHS ester chemistry).

Table 2: Identification of PEGylated Peptides

Peptide SequencePrecursor m/zChargeObserved Mass (Da)ModificationSite of Modification
K.VPQVSTPTLVEVSR.N850.452+1698.9Unmodified-
K.VPQVSTPTLVEVSR.N1689.432+3376.86+1678 DaLysine (K1)
T.LASKWNVNDNLTHTK.I987.562+1973.12Unmodified-
T.LASKWNVNDNLTHTK.I1826.542+3651.08+1678 DaLysine (K6)

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of data analysis for determining the degree and site of PEGylation.

data_analysis_flow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping Analysis raw_ms Raw MS Spectrum (Multiply Charged Ions) deconvoluted_ms Deconvoluted Spectrum (Zero-Charge Mass) raw_ms->deconvoluted_ms Deconvolution peak_identification Peak Identification (Unconjugated, PEGylated) deconvoluted_ms->peak_identification Mass Matching dar_calculation DAR Calculation peak_identification->dar_calculation Relative Abundance raw_msms Raw MS/MS Spectra database_search Database Search raw_msms->database_search Sequence Matching peptide_identification Identification of PEGylated Peptides database_search->peptide_identification site_localization Localization of Modification Site peptide_identification->site_localization Fragment Ion Analysis

Caption: Data analysis workflow for PEGylation characterization.

Conclusion

The protocols and methodologies described in this application note provide a robust framework for the comprehensive characterization of Amino-PEG36-acid conjugates by mass spectrometry. The combination of intact mass analysis and peptide mapping allows for the unambiguous determination of the degree of PEGylation and the specific sites of modification. This level of detailed characterization is crucial for the development and quality control of PEGylated biotherapeutics. High-resolution mass spectrometry is a key enabling technology for these analyses, providing the accuracy and sensitivity required to characterize these complex biomolecules.

References

Method

Purifying Protein-PEG Conjugates: A Guide to Chromatographic Techniques

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widel...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, and reduced immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and protein conjugates with varying numbers of PEG chains (mono-, di-, or multi-PEGylated species), as well as positional isomers. Consequently, robust and efficient purification methods are critical to isolate the desired PEGylated protein with high purity for therapeutic applications.

This document provides detailed application notes and protocols for the purification of protein-PEG conjugates using common chromatography techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).

General Workflow for Protein PEGylation and Purification

The overall process begins with the PEGylation reaction, where the protein of interest is conjugated with an activated PEG reagent. Following the reaction, the resulting mixture undergoes a purification process to isolate the target PEGylated protein. The purified conjugate is then characterized to ensure its identity, purity, and integrity.

Protein PEGylation and Purification Workflow cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Final Product cluster_3 Byproducts Protein Native Protein Reaction Reaction Mixture (PEGylated protein, unreacted protein, free PEG) Protein->Reaction PEG Activated PEG PEG->Reaction Chromatography Chromatography (SEC, IEX, HIC, RPC) Reaction->Chromatography Purified Purified Protein-PEG Conjugate Chromatography->Purified Byproducts Unreacted Protein & Free PEG Chromatography->Byproducts

Caption: General workflow of protein PEGylation, purification, and product isolation.

Size Exclusion Chromatography (SEC)

Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the hydrodynamic volume of a protein, making SEC a primary and effective method for separating PEGylated conjugates from the smaller, unreacted native protein.[][2] This technique is particularly efficient for removing low molecular weight by-products and unreacted PEG.[] For an effective separation between the native protein and its PEGylated counterpart, a general guideline is that their molecular weights should differ by at least two-fold.[3]

Experimental Protocol:

  • Sample Preparation:

    • Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulate matter.

    • If necessary, concentrate the sample using an appropriate molecular weight cutoff (MWCO) centrifugal filter.

    • Ensure the sample buffer is compatible with the SEC mobile phase to avoid precipitation.

  • Chromatography Conditions:

    • Column: Select a column with a fractionation range appropriate for the size of the PEGylated protein and the impurities to be removed (e.g., TSKgel G4000SWXL).

    • Mobile Phase: An isocratic mobile phase is typically used. A common mobile phase consists of 100 mM sodium phosphate, 300 mM arginine, pH 6.2. Arginine can be added to the mobile phase to reduce non-specific interactions between the sample and the column matrix.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

    • Injection Volume: Inject an appropriate volume of the prepared sample (e.g., 10 µL at a concentration of 5.0 mg/mL).

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the different peaks in the chromatogram.

    • Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.

Data Presentation:

ParameterExample ConditionReference
Column TSKgel G4000SWXL (7.8 mm x 300 mm, 8-µm)
Mobile Phase 100 mM sodium phosphate, 300 mM arginine, pH 6.2
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Sample Multimeric PEG-protein conjugate
Expected Result Resolution of size variants from 50 kDa to >1000 kDa

digraph "SEC Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Filtered Reaction Mixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate SEC Column\nwith Mobile Phase"]; Inject [label="Inject Sample"]; Elute [label="Isocratic Elution"]; Detect [label="Monitor Elution\n(UV 280 nm)"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Fractions\n(SDS-PAGE, MS)"]; End [label="End: Purified Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Equilibrate -> Inject -> Elute -> Detect -> Collect -> Analyze -> End; }

Caption: Experimental workflow for SEC purification.

Ion Exchange Chromatography (IEX)

Principle: Ion Exchange Chromatography (IEX) is a widely used technique for purifying PEGylated proteins, separating molecules based on their net surface charge. The attachment of neutral PEG chains can shield the surface charges of the protein, altering its overall charge density. This change in charge allows for the separation of the native protein, mono-, and multi-PEGylated species, and even positional isomers. Depending on the protein's isoelectric point (pI) and the buffer pH, either cation exchange (CEX) or anion exchange (AEX) chromatography can be employed.

Experimental Protocol:

  • Sample Preparation:

    • Buffer exchange the PEGylation reaction mixture into the IEX loading buffer (low ionic strength).

    • Ensure the pH of the sample is appropriate for binding to the selected IEX resin.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography Conditions:

    • Column: Choose a suitable IEX column (e.g., SP Sepharose for CEX, Q Sepharose for AEX).

    • Buffer A (Loading/Wash): A low ionic strength buffer at a pH that ensures the protein binds to the column (e.g., 20 mM sodium phosphate, pH 7.0).

    • Buffer B (Elution): A high ionic strength buffer (e.g., Buffer A + 1 M NaCl).

    • Gradient: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

    • Flow Rate: A typical flow rate is 1-5 mL/min, depending on the column size.

    • Detection: Monitor the elution at 280 nm.

  • Fraction Collection & Analysis:

    • Collect fractions across the elution gradient.

    • Analyze fractions by SDS-PAGE and IEF to identify the desired PEGylated species.

Data Presentation:

ParameterCation Exchange (CEX) ExampleAnion Exchange (AEX) ExampleReference
Column SP Sepharose XLSource 15Q
Binding Buffer Low salt buffer (e.g., 20 mM Phosphate)Low salt buffer (e.g., 20 mM Tris)General Protocol
Elution Buffer High salt buffer (e.g., 20 mM Phosphate + 1M NaCl)High salt buffer (e.g., 20 mM Tris + 1M NaCl)General Protocol
Gradient Linear salt gradientLinear salt gradientGeneral Protocol
Separation Basis Shielding of positive chargesShielding of negative charges
Expected Result Separation of native, mono-, and multi-PEGylated formsSeparation of native, mono-, and multi-PEGylated forms

digraph "IEX Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Buffer-Exchanged Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate IEX Column\n(Low Salt Buffer)"]; Load [label="Load Sample"]; Wash [label="Wash Unbound Material"]; Elute [label="Elute with Salt Gradient"]; Detect [label="Monitor Elution\n(UV 280 nm)"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Fractions\n(SDS-PAGE, IEF)"]; End [label="End: Purified Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Equilibrate -> Load -> Wash -> Elute -> Detect -> Collect -> Analyze -> End; }

Caption: Experimental workflow for IEX purification.

Hydrophobic Interaction Chromatography (HIC)

Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. The PEGylation process can alter the hydrophobicity of a protein. HIC is performed under non-denaturing conditions, using a high salt concentration to promote binding to the hydrophobic stationary phase and a decreasing salt gradient for elution. This technique can be a valuable orthogonal method to IEX for achieving high-purity separation.

Experimental Protocol:

  • Sample Preparation:

    • Add a high concentration of a lyotropic salt (e.g., ammonium sulfate to a final concentration of 1-2 M) to the PEGylation reaction mixture to promote binding.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography Conditions:

    • Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Octyl, or Phenyl Sepharose).

    • Buffer A (Binding/Wash): A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Buffer B (Elution): A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Gradient: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Buffer A over 20 column volumes).

    • Flow Rate: A typical flow rate is 1-2 mL/min.

    • Detection: Monitor the elution at 280 nm.

  • Fraction Collection & Analysis:

    • Collect fractions across the elution gradient.

    • Analyze the collected fractions by SDS-PAGE and Reverse Phase HPLC to assess purity.

Data Presentation:

ParameterExample ConditionReference
Column Toyopearl Butyl-650C, Butyl Sepharose, C4 A monolith
Binding Buffer 1 M Ammonium Sulphate
Elution Buffer Low salt buffer (e.g., 20 mM Phosphate)General Protocol
Gradient Decreasing salt gradientGeneral Protocol
Model Proteins RNase A, β-Lactoglobulin, Lysozyme
Expected Result Resolution of mono- and di-PEGylated proteins

digraph "HIC Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Sample with High Salt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate HIC Column\n(High Salt Buffer)"]; Load [label="Load Sample"]; Wash [label="Wash Unbound Material"]; Elute [label="Elute with Decreasing\nSalt Gradient"]; Detect [label="Monitor Elution\n(UV 280 nm)"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Fractions\n(SDS-PAGE, RP-HPLC)"]; End [label="End: Purified Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Equilibrate -> Load -> Wash -> Elute -> Detect -> Collect -> Analyze -> End; }

Caption: Experimental workflow for HIC purification.

Reversed-Phase Chromatography (RPC)

Principle: Reversed-Phase Chromatography (RPC) is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical purposes, such as identifying PEGylation sites and separating positional isomers, but can also be applied for small-scale purification. The separation is achieved using a non-polar stationary phase and a polar mobile phase, with elution accomplished by increasing the concentration of an organic solvent.

Experimental Protocol:

  • Sample Preparation:

    • The reaction can be quenched with an equal volume of a solution like 50 mM Tris/1% TFA (pH~2).

    • Dilute the sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography Conditions:

    • Column: A C4 or C18 reversed-phase column is commonly used (e.g., Jupiter 5µm C4).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water.

    • Gradient: A linear gradient of increasing organic solvent (e.g., 20-65% Mobile Phase B over 25 minutes).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Temperature: Elevated column temperatures (e.g., 45-90 °C) can improve peak shape and recovery.

    • Detection: UV at 280 nm, and potentially an Evaporative Light Scattering Detector (ELSD) for detecting the PEG moiety.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by mass spectrometry to confirm the identity of the separated species.

Data Presentation:

ParameterExample ConditionReference
Column Jupiter 300 5 μm C4 or Jupiter 300 3 μm C18
Mobile Phase A 0.1% TFA and 2% ACN in water
Mobile Phase B 90% acetonitrile/ 0.085% TFA in water
Gradient 20% to 65% B in 25 min
Temperature 45 °C
Expected Result Separation of PEGylated species based on site of PEG attachment

digraph "RPC Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Quenched Reaction Mixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate RPC Column\n(Low Organic Phase)"]; Inject [label="Inject Sample"]; Elute [label="Elute with Increasing\nOrganic Phase Gradient"]; Detect [label="Monitor Elution\n(UV 280 nm, ELSD)"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Fractions\n(Mass Spectrometry)"]; End [label="End: Purified Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Equilibrate -> Inject -> Elute -> Detect -> Collect -> Analyze -> End; }

Caption: Experimental workflow for RPC purification/analysis.

Conclusion

The choice of chromatographic technique for purifying protein-PEG conjugates depends on the specific properties of the protein and the PEG reagent, as well as the desired scale of purification. Often, a multi-step purification strategy employing orthogonal techniques (e.g., IEX followed by SEC or HIC) is necessary to achieve the high purity required for therapeutic applications. The protocols and data presented here provide a foundation for developing and optimizing purification processes for novel protein-PEG conjugates.

References

Application

Calculating molar excess of Amino-PEG36-acid for conjugation reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains, a process known as PEGylation, can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1][2][3] Amino-PEG36-acid is a heterobifunctional, monodisperse PEG linker featuring a terminal primary amine group and a terminal carboxylic acid group, offering versatile options for conjugation strategies.

This document provides detailed protocols and application notes for the use of Amino-PEG36-acid in conjugation reactions, with a focus on the critical aspect of calculating and optimizing the molar excess of the PEG linker to achieve desired conjugation efficiency and product characteristics.

Chemical Properties and Reactivity

Amino-PEG36-acid possesses two distinct reactive functional groups, enabling two primary conjugation strategies:

  • Amine-Reactive Conjugation: The primary amine (-NH2) of the PEG linker can react with activated esters (e.g., N-hydroxysuccinimide esters, NHS esters) or other carbonyl compounds on a target molecule to form a stable amide bond. This reaction is typically efficient at a pH range of 7-9.[4][5]

  • Carboxyl-Reactive Conjugation: The terminal carboxylic acid (-COOH) can be activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an NHS ester to form a reactive intermediate. This activated PEG can then be conjugated to primary amines on a target molecule. The activation step is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-7.5.

Calculating Molar Excess: A Critical Parameter

The molar ratio of the PEG linker to the target molecule is a crucial parameter that dictates the extent of conjugation. An insufficient molar excess may lead to low conjugation yields, while an excessive amount can result in polysubstitution (multiple PEG chains attached to a single molecule), which may compromise the biological activity of the target. Furthermore, a large excess of unreacted PEG can complicate downstream purification processes.

The optimal molar excess is dependent on several factors, including:

  • The concentration of the reactants.

  • The number of available reactive sites on the target molecule.

  • The inherent reactivity of the functional groups.

  • The desired degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated).

Empirical determination of the optimal molar ratio is therefore essential for each specific conjugation system.

Experimental Protocols

Protocol 1: Conjugation via the Amine Group of Amino-PEG36-acid to an NHS Ester-activated Molecule

This protocol describes the reaction of the primary amine on Amino-PEG36-acid with a molecule that has been pre-activated with an NHS ester.

Materials:

  • Amino-PEG36-acid

  • NHS ester-activated molecule (Molecule-NHS)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the Molecule-NHS in a minimal amount of anhydrous DMF or DMSO before diluting it into the reaction buffer.

    • Dissolve the Amino-PEG36-acid in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the Amino-PEG36-acid solution to the Molecule-NHS solution. For initial optimization, it is recommended to test a range of molar ratios (see Table 1).

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The reaction can be monitored by analytical techniques such as LC-MS or TLC.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to consume any unreacted Molecule-NHS. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted Amino-PEG36-acid and byproducts by SEC, dialysis, or another suitable chromatographic technique.

Protocol 2: Conjugation via the Carboxylic Acid Group of Amino-PEG36-acid to an Amine-containing Molecule

This protocol involves the activation of the carboxylic acid on Amino-PEG36-acid using EDC and NHS, followed by reaction with a primary amine on the target molecule.

Materials:

  • Amino-PEG36-acid

  • Amine-containing target molecule (Target-NH2)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMF or DMSO

  • Quenching Buffer (e.g., 100 mM hydroxylamine or 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., SEC or Dialysis)

Procedure:

  • Preparation of Amino-PEG36-acid Stock Solution:

    • Dissolve Amino-PEG36-acid in anhydrous DMF or DMSO to prepare a stock solution.

  • Activation of Amino-PEG36-acid:

    • In a reaction tube, dissolve the desired amount of Amino-PEG36-acid in Activation Buffer.

    • Add a molar excess of EDC and NHS (typically 1.2 to 2-fold molar excess over the PEG-acid) to the Amino-PEG36-acid solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG-acid.

  • Conjugation to Target Molecule:

    • Dissolve the Target-NH2 in Coupling Buffer.

    • Add the activated Amino-PEG36-acid solution to the Target-NH2 solution. It is crucial to adjust the pH of the final reaction mixture to 7.2-7.5 for efficient coupling.

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching the Reaction:

    • Add Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS-activated PEG-acid.

  • Purification:

    • Purify the PEGylated conjugate using SEC, dialysis, or another appropriate method to remove unreacted reagents and byproducts.

Data Presentation: Optimizing Molar Excess

The following tables provide examples of how to structure experiments to determine the optimal molar excess of Amino-PEG36-acid. The actual results will be specific to the molecules being conjugated.

Table 1: Example Molar Ratios for Initial Optimization Screening

Experiment IDMolar Ratio (Amino-PEG36-acid : Target Molecule)Expected Outcome
OPT-11:1Low to moderate mono-PEGylation
OPT-25:1Moderate to high mono-PEGylation
OPT-310:1High mono-PEGylation, potential for di-PEGylation
OPT-420:1High degree of PEGylation, increased risk of polysubstitution
OPT-550:1Very high degree of PEGylation, likely polysubstitution

Table 2: Characterization of Conjugation Products at Different Molar Ratios

Molar Ratio (PEG:Molecule)% Unconjugated Molecule% Mono-PEGylated% Di-PEGylated% Higher-Order Conjugates
1:160%35%5%0%
5:115%75%10%0%
10:15%70%20%5%
20:1<1%50%35%15%
50:10%20%40%40%
Note: The data presented in this table is illustrative and should be determined experimentally.

Mandatory Visualizations

Logical Workflow for Molar Excess Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome prep_target Prepare Target Molecule (e.g., Protein, Small Molecule) calc_initial Calculate Initial Molar Amounts prep_target->calc_initial prep_peg Prepare Amino-PEG36-acid Stock Solution prep_peg->calc_initial setup_reactions Set up Reactions with Varying Molar Ratios (e.g., 1:1 to 50:1) calc_initial->setup_reactions conjugation Perform Conjugation Reaction (Protocol 1 or 2) setup_reactions->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugates quench->purify analyze Analyze Products (e.g., SEC-HPLC, SDS-PAGE, MS) purify->analyze quantify Quantify Degree of PEGylation analyze->quantify is_optimal Is Molar Ratio Optimal? quantify->is_optimal finalize Finalize Protocol is_optimal->finalize Yes refine Refine Molar Ratios and Repeat Experiment is_optimal->refine No refine->setup_reactions

Caption: Workflow for optimizing the molar excess of Amino-PEG36-acid.

Signaling Pathway Diagram for Amine-Reactive Conjugation

G Molecule_NHS Target Molecule with NHS Ester Reaction_Complex Reaction Intermediate Molecule_NHS->Reaction_Complex + (pH 7-9) PEG_Amine Amino-PEG36-acid (H2N-PEG-COOH) PEG_Amine->Reaction_Complex Conjugate PEGylated Molecule (Molecule-NH-CO-PEG-COOH) Reaction_Complex->Conjugate Stable Amide Bond Formation NHS_Leaving_Group NHS Leaving Group Reaction_Complex->NHS_Leaving_Group

Caption: Reaction schematic for conjugating Amino-PEG36-acid via its amine group.

Signaling Pathway Diagram for Carboxyl-Reactive Conjugation

G PEG_Acid Amino-PEG36-acid (H2N-PEG-COOH) Activated_PEG Activated PEG-NHS Ester (H2N-PEG-CO-NHS) PEG_Acid->Activated_PEG Activation (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Reaction_Complex Reaction Intermediate Activated_PEG->Reaction_Complex + (pH 7.2-7.5) Target_Amine Target Molecule with Primary Amine Target_Amine->Reaction_Complex Conjugate PEGylated Molecule (H2N-PEG-CO-NH-Target) Reaction_Complex->Conjugate Stable Amide Bond Formation NHS_Leaving_Group NHS Leaving Group Reaction_Complex->NHS_Leaving_Group

Caption: Reaction schematic for conjugating Amino-PEG36-acid via its carboxyl group.

References

Method

Application Notes and Protocols for Amine-Reactive PEGylation of Therapeutic Proteins

For Researchers, Scientists, and Drug Development Professionals Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. Amine-reactive PEGylation is a common approach that targets the primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This document provides detailed application notes and protocols for the amine-reactive PEGylation of therapeutic proteins.

Principle of Amine-Reactive PEGylation

The most common amine-reactive PEGylation chemistry involves the use of PEG derivatives activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the protein in a nucleophilic substitution reaction, forming a stable amide bond. This reaction is typically carried out in a buffer with a pH range of 7 to 9. The selection of the appropriate PEG reagent (in terms of size, structure - linear or branched, and linker chemistry) is crucial for optimizing the therapeutic efficacy of the PEGylated protein.

Key Considerations for Successful PEGylation

Several factors influence the outcome of the PEGylation reaction and should be carefully considered to achieve the desired product with optimal activity and purity:

  • Molar Ratio of PEG to Protein: The ratio of the PEGylating agent to the protein directly affects the degree of PEGylation (the number of PEG chains attached to a single protein molecule). A higher molar excess of PEG will generally result in a higher degree of PEGylation.[1]

  • Reaction pH: The pH of the reaction buffer influences the reactivity of the primary amines on the protein. A pH between 7 and 9 is generally optimal for the reaction of NHS esters with primary amines.[2]

  • Reaction Time and Temperature: These parameters can be adjusted to control the extent of the PEGylation reaction. Reactions are often performed at room temperature for 30-60 minutes or on ice for 2 hours.[1][3]

  • Protein Concentration: The concentration of the protein in the reaction mixture can impact the efficiency of the PEGylation process.

  • Buffer Composition: It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for the PEGylating agent.[1]

Data Presentation: Impact of PEGylation on Therapeutic Proteins

The following tables summarize the quantitative effects of PEGylation on the pharmacokinetic parameters of two common therapeutic proteins, Interferon-alpha and Granulocyte-Colony Stimulating Factor (G-CSF).

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-alpha

ParameterNative Interferon-alpha-2aPeginterferon-alpha-2a (40 kDa branched PEG)Native Interferon-alpha-2bPeginterferon-alpha-2b (12 kDa linear PEG)
Half-life (t½) ~2.3 hours~80 hours~2.3 hours~4.6 hours
Clearance (CL) HighReducedHighReduced (approx. 10-fold)
Volume of Distribution (Vd) ~1.4 L/kgRestricted~1.4 L/kg0.99 L/kg
Dosing Frequency Multiple times per weekOnce weeklyMultiple times per weekOnce weekly

Table 2: Clinical Efficacy and Safety of PEGylated vs. Non-PEGylated G-CSF

ParameterNon-PEGylated G-CSF (Filgrastim)PEGylated G-CSF (Pegfilgrastim)
Administration Daily injectionsSingle dose per chemotherapy cycle
Half-life ShortExtended
Incidence of Febrile Neutropenia Generally higherSignificantly lower
Duration of Severe Neutropenia Similar to PEGylated G-CSF in some studiesSimilar to non-PEGylated G-CSF in some studies
Bone Pain (Adverse Event) Can occurIncidence can be similar to or higher than non-PEGylated G-CSF

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Therapeutic Protein using an NHS-Ester Activated PEG

Materials:

  • Therapeutic Protein

  • Amine-Reactive PEG-NHS Ester (e.g., mPEG-SCM, mPEG-SVA)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M glycine or 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Protein Preparation:

    • Dissolve the therapeutic protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is clear and free of aggregates. If necessary, centrifuge or filter the solution.

  • PEG Reagent Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the protein).

    • Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with continuous gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any remaining unreacted PEG-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Proceed immediately to the purification step to separate the PEGylated protein from unreacted PEG, native protein, and reaction byproducts. Size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) are commonly used for this purpose (see Protocol 2).

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

Materials:

  • Quenched PEGylation reaction mixture

  • SEC column (e.g., Superdex 200, Sephacryl S-300)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fraction collector

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the elution buffer at the desired flow rate.

  • Sample Loading:

    • Load the quenched PEGylation reaction mixture onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the elution buffer at a constant flow rate.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Collect fractions corresponding to the different peaks. Typically, the PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. Unreacted PEG may elute later, depending on its size.

  • Analysis of Fractions:

    • Analyze the collected fractions using SDS-PAGE (Protocol 3) and/or other analytical techniques to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration:

    • Pool the fractions containing the purified PEGylated protein.

    • If necessary, concentrate the pooled fractions using an appropriate method such as ultrafiltration.

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

Materials:

  • Purified PEGylated protein fractions and un-PEGylated protein control

  • Polyacrylamide gels (gradient or single percentage, appropriate for the size of the protein and PEG-protein conjugate)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Staining and destaining solutions

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Mix the protein samples (PEGylated and un-PEGylated) with the sample loading buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel in the SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with Coomassie Brilliant Blue or silver stain according to the manufacturer's instructions.

    • Destain the gel to visualize the protein bands against a clear background.

  • Analysis:

    • Image the gel using a gel imaging system.

    • Compare the migration of the PEGylated protein to the un-PEGylated protein and the molecular weight standards. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as bands with a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the shift in molecular weight. It is important to note that PEGylated proteins often migrate as broader bands on SDS-PAGE gels.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein Therapeutic Protein in Amine-Free Buffer Mix Mix & Incubate (pH 7-9, RT or 4°C) Protein->Mix PEG Amine-Reactive PEG-NHS Ester PEG->Mix Quench Quench Reaction (e.g., Glycine) Mix->Quench Control time SEC Size Exclusion Chromatography (SEC) Quench->SEC Final_Product Purified PEGylated Protein SEC->Final_Product Collect fractions SDS_PAGE SDS-PAGE Mass_Spec Mass Spectrometry Final_Product->SDS_PAGE Final_Product->Mass_Spec Reaction_Mechanism Reactants Protein-NH₂Primary Amine PEG-O-C(=O)-NHSPEG-NHS Ester Transition Nucleophilic Attack Reactants:p->Transition pH 7-9 Products Protein-NH-C(=O)-O-PEGStable Amide Bond NHSN-Hydroxysuccinimide Transition->Products Characterization_Flow Start Purified PEGylated Protein SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE SEC_Analysis SEC-HPLC Analysis Start->SEC_Analysis Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) Start->Mass_Spec Result_SDS Determine Apparent MW & Degree of PEGylation (Qualitative) SDS_PAGE->Result_SDS Result_SEC Assess Purity & Presence of Aggregates SEC_Analysis->Result_SEC Result_MS Confirm MW, Determine Degree of PEGylation & Identify Isomers Mass_Spec->Result_MS

References

Application

Application Notes and Protocols for Carboxyl-Reactive Conjugation with Amino-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the covalent conjugation of molecules containing carboxyl groups to those with primary amines using Ami...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of molecules containing carboxyl groups to those with primary amines using Amino-PEG36-acid. The protocols leverage the well-established 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to create a stable amide bond, facilitated by a long-chain polyethylene glycol (PEG) spacer. This PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugate.[][2][3][4]

The primary applications for this conjugation strategy include the modification of proteins, peptides, antibodies, and small molecules for therapeutic and diagnostic purposes.[] It is also widely used for the immobilization of biomolecules onto surfaces such as nanoparticles, sensor chips, and microplates for various bioassays.

Core Principles of EDC/NHS Chemistry

The conjugation process involves two key steps:

  • Activation of Carboxyl Groups: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the activated intermediate by converting it into a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine (from the Amino-PEG36-acid) to form a stable amide bond, releasing the NHS leaving group.

The inclusion of the Amino-PEG36-acid introduces a 36-unit polyethylene glycol spacer, which can enhance the solubility and stability of the conjugated molecule and reduce non-specific binding in analytical systems.

Experimental Protocols

Two primary protocols are presented: a one-step and a two-step procedure. The choice between them depends on the nature of the molecules to be conjugated. The two-step protocol is generally preferred when the amine-containing molecule also possesses carboxyl groups, to minimize self-conjugation and polymerization.

Critical Reagent and Buffer Considerations

To ensure successful conjugation, it is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

Parameter Recommendation Rationale
Activation Buffer MES (2-(N-morpholino)ethanesulfonic acid) BufferOptimal for EDC activation of carboxyl groups (pH 4.5-6.0).
Coupling Buffer Phosphate-Buffered Saline (PBS), Borate Buffer, or Bicarbonate BufferOptimal for the reaction of NHS-ester with primary amines (pH 7.0-8.5).
Buffers to Avoid Tris, Glycine, AcetateThese buffers contain reactive groups that will interfere with the coupling chemistry.
Reagent Handling EDC and NHS are moisture-sensitive.Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.
Protocol 1: One-Step Carboxyl-Amine Conjugation

This protocol is suitable when the amine-containing molecule (Amino-PEG36-acid) does not have exposed carboxyl groups, or when self-conjugation of the carboxyl-containing molecule is not a concern.

Materials:

  • Carboxyl-containing molecule

  • Amino-PEG36-acid

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer at a desired concentration.

    • Dissolve the Amino-PEG36-acid in the Coupling Buffer at a concentration that allows for a 1.5 to 10-fold molar excess over the carboxyl-containing molecule.

    • Freshly prepare EDC and NHS solutions in the Activation Buffer.

  • Activation and Conjugation:

    • To the solution of the carboxyl-containing molecule, add EDC and NHS. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the carboxyl groups.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Immediately add the Amino-PEG36-acid solution to the activated molecule mixture.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography.

Protocol 2: Two-Step Carboxyl-Amine Conjugation

This is the preferred method to reduce self-conjugation of molecules containing both carboxyl and amine groups.

Materials:

  • Same as Protocol 1

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Dissolve the Amino-PEG36-acid in Coupling Buffer.

    • Freshly prepare EDC and NHS/Sulfo-NHS solutions in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS/Sulfo-NHS to the carboxyl-containing molecule solution (typically a 2-10 fold molar excess).

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents:

    • Immediately remove excess EDC and NHS/Sulfo-NHS. This can be achieved by a rapid buffer exchange using a desalting column equilibrated with ice-cold Activation Buffer or by dialysis for a short period against the same buffer.

  • Conjugation to Amino-PEG36-acid:

    • Immediately add the Amino-PEG36-acid solution to the activated carboxyl-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification:

    • Purify the conjugate using dialysis or size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes typical molar ratios and reaction times for successful conjugation. These values should be optimized for each specific application.

Parameter One-Step Protocol Two-Step Protocol Reference
Molar Ratio (EDC:Carboxyl) 2-10:12-10:1
Molar Ratio (NHS:Carboxyl) 5-10:15-10:1
Molar Ratio (Amine:Carboxyl) 1.5-10:11.5-10:1
Activation Time 15 min15-30 min
Conjugation Time 2 hours at RT or overnight at 4°C2 hours at RT or overnight at 4°C
Activation pH 4.5 - 6.04.5 - 6.0
Conjugation pH 7.2 - 8.57.2 - 8.5

Visualizations

Signaling Pathway: EDC/NHS Amine Coupling

EDC_NHS_Coupling Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CONH-) NHS_Ester->Amide_Bond + Amino-PEG36-acid Byproduct2 NHS NHS_Ester->Byproduct2 Amino_PEG Amino-PEG36-acid (H2N-PEG36-COOH)

Caption: EDC/NHS activation and amine coupling workflow.

Experimental Workflow: Two-Step Conjugation

Two_Step_Workflow Start Start: Carboxyl-containing Molecule Activation 1. Activation (EDC/NHS in MES Buffer, pH 4.5-6.0) Start->Activation Purification1 2. Removal of excess EDC/NHS (Desalting Column) Activation->Purification1 Conjugation 3. Conjugation (+ Amino-PEG36-acid in PBS, pH 7.2-7.5) Purification1->Conjugation Quenching 4. Quenching (Tris or Hydroxylamine) Conjugation->Quenching Purification2 5. Final Purification (Dialysis / SEC) Quenching->Purification2 End End: Purified Conjugate Purification2->End

Caption: Two-step carboxyl-amine conjugation workflow.

Logical Relationship: Troubleshooting Guide

Troubleshooting Problem Problem: Low Conjugation Efficiency Cause1 Cause 1: Inactive Reagents Problem->Cause1 Cause2 Cause 2: Incorrect pH Problem->Cause2 Cause3 Cause 3: Competing Buffers Problem->Cause3 Cause4 Cause 4: Hydrolysis of NHS-ester Problem->Cause4 Solution1 Solution: Use fresh EDC/NHS, store desiccated at -20°C Cause1->Solution1 Solution2 Solution: Activation pH 4.5-6.0, Coupling pH 7.2-8.5 Cause2->Solution2 Solution3 Solution: Use non-amine, non-carboxylate buffers (MES, PBS) Cause3->Solution3 Solution4 Solution: Perform amine coupling immediately after activation Cause4->Solution4

Caption: Troubleshooting guide for low conjugation efficiency.

References

Method

Application Notes and Protocols: Crosslinking Strategies for Biomolecules using Amino-PEG36-acid

For Researchers, Scientists, and Drug Development Professionals Introduction Amino-PEG36-acid is a long-chain, hydrophilic, and bifunctional crosslinker that is instrumental in the field of bioconjugation. Its structure,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-acid is a long-chain, hydrophilic, and bifunctional crosslinker that is instrumental in the field of bioconjugation. Its structure, featuring a terminal primary amine and a terminal carboxylic acid separated by a 36-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse biomolecules.[1][2][3] This extended PEG chain enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can minimize the immunogenicity of therapeutic proteins.[1]

These application notes provide detailed protocols for utilizing Amino-PEG36-acid in key crosslinking strategies, including the formation of antibody-drug conjugates (ADCs), peptide modifications, and the functionalization of surfaces for various biomedical applications.

Chemical Properties and Handling

A solid understanding of the physicochemical properties of Amino-PEG36-acid is crucial for its effective use.

PropertyValueReference
Molecular Weight ~1675.00 g/mol [3]
Chemical Formula C75H151NO38
Appearance White to off-white solid or viscous oil-
Solubility Soluble in water and most organic solvents like DMSO and DMF
Storage Store at -20°C, desiccated. Allow to reach room temperature before opening to prevent moisture condensation.

Note: For ease of handling, it is recommended to prepare stock solutions in anhydrous DMSO or DMF. Avoid buffers containing primary amines (e.g., Tris or glycine) in reactions involving the carboxylic acid group, as they will compete for conjugation.

Core Application: Amide Bond Formation via EDC/NHS Chemistry

The primary application of Amino-PEG36-acid involves the formation of a stable amide bond between its terminal groups and the corresponding functional groups on biomolecules. This is most commonly achieved using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

  • Activation of the Carboxyl Group: EDC activates a carboxyl group (either on the Amino-PEG36-acid or the target biomolecule) to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate then efficiently reacts with a primary amine to form a stable amide bond.

EDC_NHS_Reaction cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Carboxyl_Group R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Primary_Amine R'-NH2 conjugation_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification A Dissolve Amino-PEG36-acid in DMSO/DMF C Add EDC and NHS to Amino-PEG36-acid solution A->C B Dissolve Biomolecule A in Activation Buffer E Add activated Amino-PEG36-acid to Biomolecule A B->E D Incubate for 15-30 min at room temperature C->D D->E F Incubate for 2 hours at room temperature E->F G Adjust pH to 7.2-7.5 with Conjugation Buffer F->G H Add Biomolecule B G->H I Incubate for 2 hours at room temperature H->I J Add Quenching Solution I->J K Purify conjugate using a desalting column J->K adc_workflow cluster_prep Reagent Preparation cluster_activation Linker-Drug Activation cluster_conjugation Antibody Conjugation cluster_purification Purification A Prepare mAb in Conjugation Buffer G Add activated Linker-Drug complex to mAb A->G B Dissolve Amino-PEG36-acid and Drug in DMSO C Activate Amino-PEG36-acid with EDC/Sulfo-NHS B->C D Incubate for 15 min C->D E Add amine-drug to activated linker D->E F Incubate for 1 hour E->F F->G H Incubate for 2 hours at room temperature G->H I Quench reaction with Tris-HCl H->I J Purify ADC using TFF or SEC I->J surface_functionalization_workflow cluster_linker Linker Immobilization cluster_activation Biomolecule Activation cluster_conjugation Surface Conjugation cluster_blocking Blocking A Dissolve Amino-PEG36-acid in Conjugation Buffer B Incubate with amine-reactive surface for 1 hour A->B C Wash surface with PBST B->C F Add activated biomolecule to functionalized surface C->F D Activate carboxyl group of biomolecule with EDC/NHS E Incubate for 15 min D->E E->F G Incubate for 2 hours F->G H Wash surface with PBST G->H I Block unreacted sites with Blocking Buffer H->I J Wash and store I->J

References

Application

Application Notes and Protocols for In Vivo Studies of Amino-PEG36-Acid Functionalized Nanoparticles

For Researchers, Scientists, and Drug Development Professionals Introduction The functionalization of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to improve their in vivo performance. PEGyla...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to improve their in vivo performance. PEGylation creates a hydrophilic protective layer that can reduce opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged circulation times and enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] Amino-PEG36-acid is a long-chain, heterobifunctional PEG linker that provides a significant steric barrier and offers versatile conjugation chemistry.[2][3][4] The terminal amine and carboxylic acid groups allow for covalent attachment to a variety of nanoparticle surfaces and targeting ligands, respectively, making it an ideal candidate for the development of sophisticated drug delivery systems for in vivo applications.[3]

These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of Amino-PEG36-acid functionalized nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Amino-PEG36-acid Functionalized Nanoparticles
ParameterUnfunctionalized NanoparticlesAmino-PEG36-acid Functionalized NanoparticlesExpected Change
Hydrodynamic Diameter (nm) 100 ± 5130 ± 8Increase
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04Slight Increase
Zeta Potential (mV) -25 ± 3-10 ± 2Shift towards neutrality
PEG Grafting Density (chains/nm²) N/A0.5 - 2.0-
Drug Loading Capacity (%) 10 ± 1.59.5 ± 1.2Slight Decrease
Encapsulation Efficiency (%) 90 ± 588 ± 4Slight Decrease

Note: The values presented are representative and may vary depending on the nanoparticle core material, initial size, and the specific formulation parameters used.

Table 2: In Vivo Pharmacokinetic and Biodistribution Parameters
ParameterUnfunctionalized NanoparticlesAmino-PEG36-acid Functionalized NanoparticlesExpected Improvement
Blood Circulation Half-life (t½) (hours) 2 ± 0.518 ± 39-fold increase
Area Under the Curve (AUC) (µg·h/mL) 150 ± 301200 ± 1508-fold increase
Liver Accumulation (%ID/g at 24h) 45 ± 815 ± 43-fold decrease
Spleen Accumulation (%ID/g at 24h) 15 ± 35 ± 1.53-fold decrease
Tumor Accumulation (%ID/g at 24h) 2 ± 0.88 ± 24-fold increase

%ID/g: Percentage of Injected Dose per gram of tissue. Data are representative and can vary based on the animal model and nanoparticle system.

Table 3: In Vivo Toxicity Profile
AssayUnfunctionalized NanoparticlesAmino-PEG36-acid Functionalized NanoparticlesInterpretation
LD50 (mg/kg) 50>200Reduced acute toxicity
Histopathology (Liver, Spleen, Kidneys) Mild signs of inflammationNo significant abnormalitiesImproved biocompatibility
Blood Urea Nitrogen (BUN) (mg/dL) 35 ± 522 ± 4No significant renal toxicity
Alanine Aminotransferase (ALT) (U/L) 80 ± 1545 ± 10Reduced hepatotoxicity
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Significant increaseBaseline levelsReduced immunogenicity

Experimental Protocols

Protocol 1: Functionalization of Nanoparticles with Amino-PEG36-acid

This protocol describes the covalent conjugation of Amino-PEG36-acid to nanoparticles with surface amine or carboxyl groups using carbodiimide chemistry.

Materials:

  • Amine- or carboxyl-functionalized nanoparticles

  • Amino-PEG36-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween 20

  • Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filter units

Procedure for Carboxylated Nanoparticles:

  • Activation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the Amino-PEG36-acid solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group of the PEG.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated Amino-PEG36-acid solution to the nanoparticle suspension. The molar ratio of PEG to surface amine groups should be optimized, typically starting at 10:1.

    • React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes to deactivate any unreacted NHS-esters.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer or by dialysis against PBS for 48 hours.

Procedure for Amine-Functionalized Nanoparticles:

  • Activation of Carboxyl Groups on Nanoparticles:

    • Disperse the carboxylated nanoparticles in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) relative to the surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation of Amino-PEG36-acid:

    • Dissolve Amino-PEG36-acid in Coupling Buffer.

    • Add the Amino-PEG36-acid solution to the activated nanoparticle suspension.

    • React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the same quenching and purification steps as described for carboxylated nanoparticles.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure: Deposit a drop of the nanoparticle suspension onto a TEM grid, allow it to dry, and visualize the nanoparticles to assess their size, shape, and aggregation state.

3. PEGylation Confirmation and Quantification:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), or Thermogravimetric Analysis (TGA).

  • FTIR: Look for the appearance of characteristic PEG peaks (e.g., C-O-C stretching at ~1100 cm⁻¹) and amide bond peaks (e.g., C=O stretching at ~1650 cm⁻¹).

  • ¹H NMR: After dissolving the nanoparticles (if possible), the presence of the characteristic ethylene oxide proton peak at ~3.65 ppm confirms PEGylation. The grafting density can be quantified by comparing the integral of this peak to a characteristic peak of the nanoparticle core material.

  • TGA: Measure the weight loss of the dried nanoparticles as a function of temperature. The weight loss in the PEG degradation range (typically 200-400°C) corresponds to the amount of grafted PEG.

Protocol 3: In Vivo Biodistribution Study

Animal Model:

  • Typically, immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors are used.

Procedure:

  • Nanoparticle Administration:

    • Administer the Amino-PEG36-acid functionalized nanoparticles (often labeled with a fluorescent dye or a radionuclide for detection) intravenously via the tail vein.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of animals.

    • Collect blood and major organs (liver, spleen, kidneys, lungs, heart, and tumor).

  • Quantification:

    • Fluorescence Imaging: If using fluorescently labeled nanoparticles, image the organs ex vivo using an in vivo imaging system (IVIS) to quantify the fluorescence intensity.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the nanoparticles have a metallic core, digest the organs and analyze the metal content.

    • Scintillation Counting: If using radiolabeled nanoparticles, measure the radioactivity in each organ.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 4: In Vivo Toxicity Assessment

Procedure:

  • Animal Dosing:

    • Administer different doses of the functionalized nanoparticles to healthy mice.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes) for a specified period (e.g., 14 days).

  • Blood Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

  • Histopathology:

    • Harvest major organs, fix them in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A pathologist should examine the tissues for any signs of cellular damage or inflammation.

Visualizations

experimental_workflow cluster_formulation Formulation & Functionalization np_synthesis Nanoparticle Synthesis conjugation Conjugation np_synthesis->conjugation peg_activation Amino-PEG36-acid Activation (EDC/NHS) peg_activation->conjugation purification Purification conjugation->purification dls_zeta DLS & Zeta Potential purification->dls_zeta tem TEM purification->tem peg_quant PEG Quantification (NMR/TGA) purification->peg_quant biodistribution Biodistribution purification->biodistribution toxicity Toxicity Assessment purification->toxicity efficacy Therapeutic Efficacy purification->efficacy

Caption: Experimental workflow for formulation and in vivo studies.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np PEGylated Nanoparticle cme_pit Clathrin-coated pit np->cme_pit Clathrin-mediated Endocytosis caveolae Caveolae np->caveolae Caveolae-mediated Endocytosis macropino Macropinocytosis np->macropino endosome Early Endosome cme_pit->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Endosomal Trafficking release Drug Release endosome->release Endosomal Escape lysosome->release Degradation & Release

Caption: Cellular uptake pathways of PEGylated nanoparticles.

signaling_pathway cluster_nanoparticle_interaction Nanoparticle Interaction cluster_inflammatory Inflammatory Response cluster_apoptosis Apoptotic Pathway np_uptake Nanoparticle Uptake & Stress Induction tlr TLR Activation np_uptake->tlr ros ROS Generation np_uptake->ros nfkb NF-κB Activation tlr->nfkb cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) nfkb->cytokines mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation (Caspase-3, -9) mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Nanoparticle-induced signaling pathways.

References

Method

Site-Specific PEGylation with Heterobifunctional PEG Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a well-established strategy to enhance their pharm...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability and solubility.[1][2] However, traditional PEGylation methods often result in a heterogeneous mixture of randomly modified proteins, which can lead to a loss of biological activity and create challenges in characterization and manufacturing.[2]

Site-specific PEGylation addresses these limitations by attaching a single PEG chain to a predetermined location on the protein.[2] This precise control is achieved using heterobifunctional PEG linkers, which possess two different reactive groups, allowing for a directed conjugation to a specific functional group on the protein.[3] This application note provides detailed protocols and quantitative data for two common site-specific PEGylation strategies: thiol-specific PEGylation of cysteine residues and N-terminal specific PEGylation of the alpha-amino group.

Core Concepts and Strategies

Site-specific PEGylation relies on the unique reactivity of certain amino acid side chains or the protein's N-terminus. By carefully selecting the heterobifunctional PEG linker and optimizing reaction conditions, a homogenous population of mono-PEGylated protein can be produced.

Thiol-Specific PEGylation: This is one of the most common methods for site-specific protein modification. It typically involves the introduction of a unique cysteine residue at a specific site on the protein surface through site-directed mutagenesis. This free thiol group can then be selectively targeted by a thiol-reactive group on the heterobifunctional PEG linker, such as a maleimide.

N-Terminal Specific PEGylation: The α-amino group at the N-terminus of a protein has a lower pKa (typically around 7.8) compared to the ε-amino groups of lysine residues (pKa ≈ 10.1). By performing the PEGylation reaction at a slightly acidic pH (e.g., pH 5.0-7.0), the N-terminal amine is more nucleophilic and can be preferentially targeted by an amine-reactive PEG linker, such as a PEG-aldehyde, through reductive amination.

Quantitative Data Summary

The efficiency of site-specific PEGylation can be influenced by several factors, including the protein, the PEG linker, and the reaction conditions. The following tables summarize typical reaction parameters and outcomes for thiol-specific and N-terminal specific PEGylation.

ParameterThiol-Specific (Maleimide-PEG)N-Terminal Specific (Aldehyde-PEG)Reference(s)
Target Protein Recombinant Human Thyroid Stimulating Hormone (rhTSH) mutantRecombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)
PEG Linker Maleimide-PEGMethoxy-PEG-propionaldehyde (mPEG-ALD)
PEG Size (kDa) Not Specified10, 20, 30
Molar Ratio (PEG:Protein) Not Specified3:1 to 5:1
pH 7.05.0
Reaction Time 2-4 hours at RT or overnight at 4°C2 hours
Yield of Mono-PEGylated Product 85%86%

Table 1: Comparison of Thiol-Specific and N-Terminal Specific PEGylation.

ParameterValueReference(s)
Protein Concentration 1-10 mg/mL
PEG-to-Protein Molar Ratio 1:1 to 5:1
Temperature Room Temperature
Reducing Agent (for Aldehyde-PEG) Sodium Cyanoborohydride
Purity of Final Product ≥95%
Retention of Bioactivity 20.80-42.73% (for rhG-CSF)

Table 2: General Optimized Reaction Parameters for Site-Specific PEGylation.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Cysteine Residue using a Maleimide-PEG Linker

This protocol is adapted from general procedures for thiol-maleimide conjugation.

Materials:

  • Protein with a single accessible cysteine residue

  • Maleimide-PEG linker

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5 (thiol-free)

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., Ion Exchange or Size Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed PEGylation buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residue is in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.

  • PEGylation Reaction:

    • Prepare a stock solution of the Maleimide-PEG linker in the PEGylation buffer.

    • Add the Maleimide-PEG linker to the protein solution at a 10- to 20-fold molar excess over the protein.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of L-cysteine or β-mercaptoethanol (relative to the Maleimide-PEG) to quench any unreacted maleimide groups. Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the mono-PEGylated protein from unreacted protein, excess PEG linker, and other byproducts using Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC).

  • Characterization:

    • Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight.

    • Confirm the identity and purity of the mono-PEGylated protein using SEC-HPLC and MALDI-TOF Mass Spectrometry.

Protocol 2: N-Terminal Site-Specific PEGylation using a PEG-Aldehyde Linker

This protocol is based on the reductive amination of the N-terminal α-amino group.

Materials:

  • Protein with an accessible N-terminus

  • PEG-Aldehyde linker (e.g., mPEG-propionaldehyde)

  • Reaction Buffer: Sodium acetate buffer (100 mM, pH 5.0)

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)

  • Quenching solution: 1 M Glycine

  • Purification system (e.g., Ion Exchange or Size Exclusion Chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the protein in the reaction buffer to a final concentration of 1 mg/mL.

    • Dissolve the PEG-Aldehyde linker in the reaction buffer.

  • PEGylation Reaction:

    • Add the PEG-Aldehyde linker to the protein solution to achieve a final molar ratio of 5:1 (PEG:protein).

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature with gentle stirring for 2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding 1 M glycine solution to a final concentration of 10 mM.

  • Purification:

    • Purify the mono-PEGylated protein using Cation Exchange Chromatography (CEX) or Size Exclusion Chromatography (SEC).

  • Characterization:

    • Monitor the reaction and assess the purity of the final product using SDS-PAGE and SEC-HPLC.

    • Confirm the site of PEGylation and the molecular weight of the conjugate using MALDI-TOF Mass Spectrometry and peptide mapping.

Visualization of Workflows and Concepts

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Protein Target Protein Reaction_Mix Reaction Mixture Protein->Reaction_Mix PEG_Linker Heterobifunctional PEG Linker PEG_Linker->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Purification Chromatography (IEX, SEC) Reaction_Mix->Purification Crude Product Analysis Analysis (SDS-PAGE, HPLC, MS) Purification->Analysis Final_Product Mono-PEGylated Protein Purification->Final_Product Purified Product Final_Product->Analysis

Caption: General workflow for site-specific protein PEGylation.

Thiol_PEGylation Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG (Stable Thioether Bond) Protein_Cys->Conjugate PEG_Mal Maleimide-PEG PEG_Mal->Conjugate

Caption: Thiol-specific PEGylation with a maleimide linker.

N_Terminal_PEGylation Protein_NH2 Protein-NH2 (N-terminal α-amine) Conjugate Protein-NH-CH2-PEG (Stable Secondary Amine) Protein_NH2->Conjugate PEG_Ald PEG-Aldehyde PEG_Ald->Conjugate Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Conjugate

Caption: N-terminal specific PEGylation via reductive amination.

Conclusion

Site-specific PEGylation using heterobifunctional linkers is a powerful technique for producing homogeneous, well-defined therapeutic proteins with improved pharmacological properties. By carefully selecting the appropriate chemistry and optimizing reaction conditions, researchers can achieve high yields of mono-PEGylated products while preserving biological activity. The protocols and data presented in this application note provide a foundation for developing robust and reproducible site-specific PEGylation processes in a research and drug development setting. Further optimization may be required for specific proteins and applications.

References

Technical Notes & Optimization

Troubleshooting

How to improve the efficiency of Amino-PEG36-acid conjugation reactions

Welcome to the technical support center for Amino-PEG36-acid conjugation reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, sci...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG36-acid conjugation reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve the efficiency and success rate of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Amino-PEG36-acid and what is its primary application?

Amino-PEG36-acid is a heterobifunctional linker molecule featuring a primary amine (-NH2) group and a terminal carboxylic acid (-COOH) group separated by a long, hydrophilic polyethylene glycol (PEG) chain. This structure is ideal for bioconjugation, where it can link two molecules that may not otherwise be easily joined. Its primary application is in PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small drugs. This modification can enhance water solubility, increase in vivo stability by reducing enzymatic degradation, prolong circulation half-life, and decrease the immunogenicity of the conjugated molecule.[1][2][3]

Q2: What is the fundamental chemical principle behind conjugating the "acid" end of Amino-PEG36-acid to a target molecule?

The carboxylic acid (-COOH) terminus of Amino-PEG36-acid is typically conjugated to a primary amine (-NH2) on a target molecule (e.g., a lysine residue on a protein) to form a stable amide bond. This reaction does not proceed spontaneously and requires chemical activation of the carboxylic acid. The most common and efficient method for this is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

Q3: Why are both EDC and NHS needed for the reaction?

EDC is the primary activating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can quickly hydrolyze, reverting back to the carboxylic acid and lowering reaction efficiency. NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable NHS ester. This amine-reactive ester has a longer half-life, allowing for a more efficient and controlled reaction with the primary amines on the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during Amino-PEG36-acid conjugation reactions using EDC/NHS chemistry.

Issue 1: Low or No Conjugation Yield

Q: I am observing very low or no yield of my final conjugated product. What are the likely causes?

A: Low or no yield is a common problem that can stem from several factors related to reagents, reaction conditions, or the target molecule itself.

  • Suboptimal pH: The two main steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine on your target molecule is most efficient at a physiological to slightly basic pH of 7.2-8.0. Performing the entire reaction at a single, non-optimal pH can drastically reduce efficiency.

  • Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze quickly. Always use fresh, high-quality EDC and store it desiccated at -20°C. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. Similarly, the activated NHS ester is susceptible to hydrolysis, so it's best to use the activated PEG-acid immediately.

  • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS-activated PEG, leading to low yields. Always use non-amine, non-carboxylate buffers like MES for the activation step and PBS or Borate buffer for the conjugation step.

  • Incorrect Molar Ratios: The ratio of EDC and NHS to the Amino-PEG36-acid is critical. Using an insufficient amount of activating agents will result in poor activation. Conversely, an excessive amount of EDC can lead to side reactions. A molar excess of EDC and NHS is generally required.

Issue 2: Unexpected Side Products or Aggregation

Q: My analysis shows multiple unexpected peaks or aggregation of my protein. What could be happening?

A: The formation of side products or aggregation is often caused by excessive activation or cross-reactivity.

  • EDC-Mediated Crosslinking: Using a large excess of EDC, especially in a one-pot reaction, can lead to the formation of unwanted crosslinks between molecules in your sample that contain both carboxyl and amine groups (e.g., proteins). This can cause aggregation and precipitation. A two-step protocol, where the PEG-acid is activated first and excess EDC is removed or quenched before adding the target molecule, can prevent this.

  • Hydrolysis of NHS Ester: If the activated NHS ester hydrolyzes back to a carboxylic acid before it can react with the target amine, the efficiency will decrease, leaving unreacted starting materials. The rate of hydrolysis increases significantly with pH. At pH 9.0, the half-life of an NHS ester can be less than 10 minutes.

  • Instability of Target Molecule: The reaction conditions, such as pH or the presence of organic solvents (if used to dissolve reagents), may be destabilizing your target molecule, leading to unfolding and aggregation.

Issue 3: Difficulty with Purification

Q: I am struggling to separate my final PEGylated product from unreacted PEG and other reagents. What are the best purification strategies?

A: Purification can be challenging due to the nature of PEG, which can mask the physicochemical properties of the target molecule.

  • Size Exclusion Chromatography (SEC): This is a very effective method for removing small molecule byproducts like excess EDC, NHS, and unreacted Amino-PEG36-acid from a much larger PEGylated protein. However, it may be less effective at separating species with small differences in PEGylation (e.g., a protein with one PEG chain vs. two).

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation shields the surface charges of a protein, the PEGylated product will interact differently with the IEX resin compared to the unmodified protein. This makes IEX an excellent choice for separating unreacted protein from the PEGylated product.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step, but its effectiveness can vary as PEG itself has some hydrophobic character. It can be a useful supplementary technique to IEX.

  • Dialysis / Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, but they are generally not sufficient on their own to separate unreacted protein or PEG from the desired conjugate.

Quantitative Data Summary

For successful and reproducible conjugations, it is crucial to optimize reaction parameters. The tables below provide recommended starting points for your experiments.

Table 1: Recommended pH Conditions for Two-Step Conjugation

Reaction Step Buffer Component Recommended pH Range Rationale
Step 1: Carboxylic Acid Activation MES (or other non-amine, non-carboxylate buffer) 4.5 - 6.0 Maximizes EDC/NHS efficiency for NHS-ester formation while minimizing hydrolysis.

| Step 2: Amine Conjugation | PBS or Borate Buffer | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS-ester to form a stable amide bond. |

Table 2: Recommended Molar Ratios of Reagents

Reagent Molar Ratio (relative to Amino-PEG36-acid) Purpose
EDC 2 - 10 fold excess Activates the carboxylic acid group.
NHS / Sulfo-NHS 2 - 5 fold excess Stabilizes the activated intermediate, forming a semi-stable NHS ester.
Target Molecule (Amine) 1 - 1.5 fold excess Ensures efficient reaction with the activated PEG molecule.

Note: These are starting recommendations. Optimal ratios may vary depending on the specific reactants and must be determined empirically.

Experimental Protocols

Detailed Protocol: Two-Step EDC/NHS Conjugation

This protocol is designed to maximize conjugation efficiency while minimizing side reactions by activating the Amino-PEG36-acid in a separate first step.

Materials:

  • Amino-PEG36-acid

  • Target molecule containing primary amines (e.g., protein)

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of Amino-PEG36-acid

  • Equilibrate EDC and NHS vials to room temperature before opening.

  • Immediately prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Discard unused solutions as they are not stable.

  • Dissolve Amino-PEG36-acid in Activation Buffer.

  • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the Amino-PEG36-acid solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Amine-Containing Target Molecule

  • While the activation reaction is proceeding, prepare your target molecule. If it is in an amine-containing buffer (like Tris), it must be exchanged into the Conjugation Buffer (PBS) using a desalting column or dialysis.

  • Optional but Recommended: To prevent EDC-mediated crosslinking of your target, remove excess EDC and NHS from the activated PEG-acid solution using a desalting column equilibrated with Conjugation Buffer.

  • Add the activated Amino-PEG36-acid solution to your target molecule solution. A slight molar excess of the target molecule (1 to 1.5-fold) can be beneficial.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Optional: Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes. This step is important if your purified product will be in contact with other amine-containing molecules.

  • Purify the final conjugate using an appropriate chromatography method (e.g., Size Exclusion Chromatography) to remove unreacted materials and byproducts.

Visualizations

Diagrams of Key Processes

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.0) peg_acid Amino-PEG36-Acid (-COOH) intermediate Unstable O-acylisourea Intermediate peg_acid->intermediate + edc EDC edc->intermediate activated_peg Amine-Reactive PEG-NHS Ester intermediate->activated_peg + hydrolysis1 Hydrolysis (Side Reaction) intermediate->hydrolysis1 nhs NHS nhs->activated_peg conjugate Stable Amide Bond (Final Product) activated_peg->conjugate + hydrolysis2 Hydrolysis (Side Reaction) activated_peg->hydrolysis2 target Target Molecule (-NH2) target->conjugate nhs_byproduct NHS byproduct conjugate->nhs_byproduct

Caption: Two-step EDC/NHS reaction mechanism for Amino-PEG36-acid conjugation.

G Experimental Workflow start Start prep_reagents Prepare fresh EDC/NHS in Activation Buffer (pH 4.5-6.0) start->prep_reagents activate_peg Activate Amino-PEG36-Acid with EDC/NHS (15-30 min, RT) prep_reagents->activate_peg mix Combine Activated PEG with Target Molecule activate_peg->mix prep_target Prepare Target Molecule in Conjugation Buffer (pH 7.2-8.0) prep_target->mix conjugate Incubate to form conjugate (2h RT or O/N 4°C) mix->conjugate quench Optional: Quench Reaction (Hydroxylamine or Tris) conjugate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify end End purify->end

Caption: Step-by-step experimental workflow for a two-step conjugation reaction.

G start Problem: Low/No Yield check_ph Are pH values correct? Activation: 4.5-6.0 Conjugation: 7.2-8.0 start->check_ph check_reagents Are EDC/NHS reagents fresh and stored properly? check_ph->check_reagents Yes solution_ph Solution: Adjust pH for each step using correct buffers. check_ph->solution_ph No check_buffer Is buffer free of primary amines (Tris, Glycine)? check_reagents->check_buffer Yes solution_reagents Solution: Use fresh, high-quality reagents. check_reagents->solution_reagents No solution_buffer Solution: Exchange into non-amine buffers (MES, PBS). check_buffer->solution_buffer No further_opt Consider optimizing molar ratios and incubation times. check_buffer->further_opt Yes

Caption: Troubleshooting decision tree for diagnosing low conjugation yield.

References

Optimization

Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions

Welcome to the technical support center for EDC/NHS coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yiel...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EDC/NHS coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for each step of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range for maximum efficiency.

  • Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2] This is because the carboxyl group needs to be protonated to react with EDC.

  • Coupling Step: The subsequent reaction of the NHS-ester with a primary amine is favored at a neutral to slightly basic pH, typically between pH 7.0 and 8.5 .[1][2][3] In this pH range, the primary amine is deprotonated and can act as an effective nucleophile.

For optimal results, a two-step protocol is often recommended, where the activation is performed at the lower pH, followed by a pH adjustment for the coupling step.

Q2: What are the recommended buffers for EDC/NHS coupling?

A2: It is critical to use buffers that do not contain competing nucleophiles like primary amines or carboxylates.

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid)Acetate, Tris, Glycine
Coupling (pH 7.0-8.5) Phosphate-Buffered Saline (PBS), Borate Buffer, Sodium Bicarbonate BufferTris, Glycine

Q3: How should I handle and store EDC and NHS reagents?

A3: Both EDC and NHS are moisture-sensitive, and improper handling can lead to their degradation and significantly lower reaction yields.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial. It is highly recommended to prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions. For frequent use, consider aliquoting the reagents into smaller, single-use vials.

Q4: What is the optimal molar ratio of EDC and NHS to my molecule?

A4: The ideal molar ratio can vary depending on the specific molecules being coupled, but a molar excess of EDC and NHS is generally recommended to drive the reaction forward. Optimization is often necessary to achieve the highest yield.

ReactantSuggested Molar Excess (relative to carboxyl groups)
EDC 2- to 10-fold
NHS/Sulfo-NHS 2- to 5-fold

A common starting point is a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively.

Q5: How can I stop (quench) the EDC/NHS coupling reaction?

A5: Quenching the reaction is important to deactivate any unreacted NHS-esters and prevent further reactions.

Quenching ReagentFinal ConcentrationTarget
Hydroxylamine 10-50 mMUnreacted NHS-esters
Tris or Glycine 20-50 mMUnreacted NHS-esters
2-Mercaptoethanol 20 mMUnreacted EDC

Troubleshooting Guide: Low Coupling Yield

Low or no coupling yield is one of the most common problems encountered in EDC/NHS chemistry. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers using a calibrated pH meter. Ensure the pH is within the optimal range for both the activation and coupling steps.
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling.
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis in aqueous solutions. Perform the coupling step as quickly as possible after the activation step. The half-life of NHS-esters decreases significantly as pH increases (e.g., 10 minutes at pH 8.6).
Precipitation During Reaction High concentrations of EDC can sometimes cause protein precipitation. If precipitation is observed, try reducing the EDC concentration. Also, ensure your molecule of interest is soluble and stable in the chosen reaction buffers.
Insufficient Molar Ratio of Reagents The concentration of EDC and NHS is crucial. A molar excess relative to the carboxyl groups is often required. Titrate the molar ratios of EDC and NHS to find the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Ligand to a Carboxylated Surface

This protocol is designed to minimize self-polymerization of molecules that contain both carboxyl and amine groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Ligand to be coupled (dissolved in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the carboxylated surface 2-3 times with Activation Buffer.

  • Activation:

    • Immediately before use, prepare a solution of 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.

    • Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling:

    • Immediately add the ligand solution (e.g., 0.1-1 mg/mL in Coupling Buffer) to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.

  • Final Washes: Wash the surface 3-5 times with PBST to remove non-covalently bound ligand.

Protocol 2: Optimizing Molar Ratios of EDC and NHS

This experiment helps determine the optimal concentrations of EDC and NHS for your specific reaction.

Methodology:

  • Set up a series of parallel reactions. Keep the concentration of your carboxyl-containing molecule and amine-containing molecule constant.

  • Vary the molar excess of EDC (e.g., 2x, 5x, 10x, 20x relative to carboxyl groups) while keeping the NHS concentration constant (e.g., 5x).

  • In a separate set of experiments, vary the molar excess of NHS (e.g., 2x, 5x, 10x, 20x relative to carboxyl groups) while keeping the EDC concentration at its determined optimum.

  • Run the coupling reaction under your standard conditions for each ratio.

  • Analyze the yield of your final conjugate for each reaction using an appropriate method (e.g., HPLC, gel electrophoresis, functional assay).

  • Plot the yield as a function of the molar excess for both EDC and NHS to determine the optimal ratio.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + Primary Amine (pH 7.0-8.5) Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Primary_Amine Primary Amine (-NH2)

Caption: The two-step reaction mechanism of EDC/NHS coupling.

Troubleshooting_Workflow Start Low Coupling Yield Observed Check_pH Verify Buffer pH (Activation & Coupling) Start->Check_pH Check_pH->Start pH Incorrect (Adjust & Retry) Check_Reagents Assess Reagent Quality (Fresh? Stored Properly?) Check_pH->Check_Reagents pH Correct Check_Reagents->Start Reagents Degraded (Replace & Retry) Check_Buffer Confirm Buffer Composition (No competing amines/carboxyls) Check_Reagents->Check_Buffer Reagents OK Check_Buffer->Start Buffer Incorrect (Replace & Retry) Optimize_Ratio Optimize Molar Ratios (EDC & NHS) Check_Buffer->Optimize_Ratio Buffer OK Check_Hydrolysis Minimize Hydrolysis (Work quickly, control pH) Optimize_Ratio->Check_Hydrolysis Check_Precipitation Monitor for Precipitation (Adjust EDC concentration) Check_Hydrolysis->Check_Precipitation Success Improved Yield Check_Precipitation->Success

Caption: A logical workflow for troubleshooting low yield in EDC/NHS coupling.

Logical_Relationships cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_kinetics Kinetics & Stability Low_Yield Low Yield Inactive_EDC_NHS Inactive EDC/NHS Inactive_EDC_NHS->Low_Yield Impure_Molecules Impure Reactants Impure_Molecules->Low_Yield Suboptimal_pH Suboptimal pH Suboptimal_pH->Low_Yield Wrong_Buffer Incorrect Buffer Wrong_Buffer->Low_Yield Low_Concentration Suboptimal Molar Ratios Low_Concentration->Low_Yield Hydrolysis Intermediate Hydrolysis Hydrolysis->Low_Yield Precipitation Reactant Precipitation Precipitation->Low_Yield

Caption: Key factors contributing to low yield in EDC/NHS coupling reactions.

References

Troubleshooting

Technical Support Center: Preventing Protein Aggregation During PEGylation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protei...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your PEGylation experiments.

Problem 1: I am observing significant precipitation/turbidity in my reaction mixture immediately after adding the PEG reagent.

Possible Causes and Solutions:

  • High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

    • Solution: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[1]

    • Solution: Systematically screen different pH values (e.g., 6.0, 7.0, 7.4, 8.0) and temperatures (e.g., 4°C, room temperature). A lower temperature (4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[1]

  • Poor Reagent Quality or Handling: Impurities in the PEG reagent or improper dissolution can lead to aggregation.

    • Solution: Ensure your PEG reagent is of high quality and free of impurities. Dissolve the PEG reagent completely in the reaction buffer before adding it to the protein solution. For hydrophobic crosslinkers, dissolve them in a small amount of an organic co-solvent like DMSO before adding them to the aqueous protein solution.[2]

  • Intermolecular Cross-linking: Bifunctional PEG linkers can physically link multiple protein molecules together.

    • Solution: If using a bifunctional linker, consider switching to a monofunctional PEG to avoid cross-linking. Alternatively, optimize the PEG:protein molar ratio to favor single modifications.

Problem 2: My PEGylated protein appears soluble initially, but aggregates over time during storage.

Possible Causes and Solutions:

  • Subtle Conformational Changes: PEGylation can sometimes induce minor structural changes that expose hydrophobic patches, leading to slow aggregation.

    • Solution: The inclusion of stabilizing excipients in the storage buffer can help maintain protein stability.

  • Freeze-Thaw Instability: Repeated freezing and thawing cycles can induce aggregation.

    • Solution: Store the PEGylated protein in single-use aliquots at -80°C. Include a cryoprotectant like glycerol in the storage buffer.[3]

  • Oxidation: Oxidation of sensitive residues like cysteine can lead to the formation of disulfide-linked aggregates.

    • Solution: Add a reducing agent such as DTT or TCEP to the storage buffer.

Frequently Asked Questions (FAQs)

This section addresses common questions about protein aggregation during PEGylation.

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue stemming from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules, leading to large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations promotes aggregation.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions and causing aggregation.

  • PEG-Protein Interactions: While generally stabilizing, the PEG polymer can sometimes interact with the protein surface in a way that induces conformational changes and subsequent aggregation. The length of the PEG chain can influence these interactions.

  • Over-labeling: Attaching too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: Severe aggregation may be visible as turbidity or precipitates.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of insoluble aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is a standard method for quantifying soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands can indicate the presence of covalent aggregates.

Q3: What are stabilizing excipients and how do they work?

Stabilizing excipients are additives that help prevent protein aggregation. They work through various mechanisms:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These act as protein stabilizers through a mechanism of preferential exclusion, which favors the compact, native state of the protein.

  • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and can help solubilize proteins.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension and preventing the protein from adsorbing to interfaces.

Data Presentation

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

ExcipientTypical Concentration RangeMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose5-10% (w/v)Preferential exclusion, vitrification.
Glycerol5-20% (v/v)Preferential exclusion, cryoprotectant.
L-Arginine50-500 mMSuppresses non-specific protein-protein interactions.
Glycine50-250 mMIncreases protein solubility.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Table 2: Impact of PEG Chain Length on Protein Aggregation (Lysozyme Example)

PEG Molecular Weight (kDa)Degree of PEGylationAggregation PropensityReference
2LowLower
5ModerateModerate
10HighHigher
20 (branched)HighSignificantly Reduced

Note: The relationship between PEG size and aggregation can be protein-dependent. While larger PEGs can offer more steric hindrance to prevent aggregation, they can also increase hydrophobicity.

Experimental Protocols

Protocol 1: Screening Reaction Conditions to Minimize Aggregation

Objective: To systematically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature for PEGylation with minimal aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL in reaction buffer)

  • A series of reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C)

  • Instrumentation for aggregation analysis (e.g., spectrophotometer for turbidity, DLS, or SEC)

Procedure:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (50-100 µL) in a 96-well plate or microcentrifuge tubes. Systematically vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range from 0.5 to 5 mg/mL.

    • PEG:Protein Molar Ratio: Evaluate molar excess ratios of 1:1, 5:1, 10:1, and 20:1.

    • pH: Screen a range of pH values around the protein's known stability optimum.

    • Temperature: Conduct reactions at 4°C and room temperature.

  • Reaction Incubation: Add the activated PEG reagent to the protein solutions and incubate for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, assess the extent of aggregation in each reaction using one of the following methods:

    • Turbidity Measurement: Measure the absorbance at 350 nm. An increase in absorbance indicates precipitation.

    • Centrifugation: Centrifuge the samples (e.g., 14,000 x g for 10 minutes) and visually inspect for a pellet.

    • DLS or SEC: For a more quantitative analysis of soluble aggregates, analyze the supernatant.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.

Materials:

  • HPLC or UHPLC system with a UV detector

  • Size exclusion chromatography column suitable for the size range of your protein and its potential aggregates (e.g., TSKgel G3000SWxl).

  • Mobile phase: A buffer that maintains protein stability and minimizes non-specific interactions with the column (e.g., phosphate-buffered saline, pH 6.8-7.4).

  • PEGylated protein sample, filtered through a 0.22 µm syringe filter.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the filtered PEGylated protein sample.

  • Chromatographic Separation: The separation occurs based on hydrodynamic volume. Aggregates, being larger, will elute earlier than the monomer.

  • Data Analysis:

    • Integrate the peak areas for the aggregate and monomer peaks.

    • Calculate the percentage of aggregation: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the PEGylated protein sample and detect the presence of aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Filtered PEGylated protein sample (0.22 µm filter)

Procedure:

  • Sample Preparation: Ensure the sample is free of dust and large particles by filtering or centrifugation. The sample should be visually clear.

  • Instrument Setup: Set the experimental parameters, including the solvent viscosity and refractive index, and the experimental temperature.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution profile.

    • Look for the presence of larger species in the distribution, which indicate aggregates.

    • The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.

Visualizations

PEGylation_Troubleshooting start Protein Aggregation Observed During PEGylation check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents & Protein start->check_reagents optimize_conc Optimize Protein Concentration (e.g., 0.5-5 mg/mL) check_conditions->optimize_conc High Conc.? optimize_ratio Optimize PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) check_conditions->optimize_ratio Cross-linking? optimize_ph_temp Screen pH & Temperature (e.g., pH 6-8, 4°C vs RT) check_conditions->optimize_ph_temp Suboptimal pH/Temp? add_excipients Incorporate Stabilizing Excipients (Sugars, Arginine, Surfactants) check_reagents->add_excipients Protein Instability? change_peg Consider Alternative PEG Reagent (e.g., monofunctional) check_reagents->change_peg Bifunctional PEG? analyze_aggregation Analyze Aggregation (SEC, DLS) optimize_conc->analyze_aggregation optimize_ratio->analyze_aggregation optimize_ph_temp->analyze_aggregation add_excipients->analyze_aggregation change_peg->analyze_aggregation analyze_aggregation->check_conditions Persistent Aggregation success Aggregation Minimized analyze_aggregation->success Successful

Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.

Aggregation_Prevention_Strategy goal Goal: Prevent Protein Aggregation During PEGylation optimization Reaction Condition Optimization goal->optimization excipients Use of Stabilizing Excipients goal->excipients peg_strategy PEGylation Strategy Modification goal->peg_strategy protein_conc Lower Protein Concentration optimization->protein_conc molar_ratio Adjust PEG:Protein Molar Ratio optimization->molar_ratio ph Optimize pH optimization->ph temperature Lower Temperature (4°C) optimization->temperature sugars Sugars/Polyols (Sucrose, Trehalose) excipients->sugars amino_acids Amino Acids (Arginine, Glycine) excipients->amino_acids surfactants Surfactants (Polysorbate 20/80) excipients->surfactants monofunctional Use Monofunctional PEG peg_strategy->monofunctional site_specific Site-Specific PEGylation peg_strategy->site_specific

Caption: Key strategies for the prevention of protein aggregation during PEGylation.

References

Optimization

Side reactions of EDC/NHS chemistry and how to avoid them

Welcome to the technical support center for EDC/NHS chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experi...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EDC/NHS chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in EDC/NHS chemistry and how can they be minimized?

The main side reactions include the hydrolysis of EDC and the active NHS-ester intermediate, and the formation of a stable N-acylurea byproduct.[1][2]

  • Hydrolysis: Both EDC and the NHS-ester are susceptible to hydrolysis in aqueous environments.[1][3] This regenerates the original carboxyl group and reduces coupling efficiency. To minimize hydrolysis, perform reactions as quickly as possible, use fresh, anhydrous reagents, and control the pH.[3]

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate, formed when EDC activates a carboxyl group, can rearrange into an inactive and stable N-acylurea byproduct. This is more common with carboxyl groups in hydrophobic environments. Adding NHS or Sulfo-NHS stabilizes the intermediate as an NHS-ester, significantly reducing N-acylurea formation and improving the reaction's specificity towards primary amines.

  • Anhydride Formation: With polymers that have adjacent carboxylic acid groups, such as poly(methacrylic acid) (PMAA), an intramolecular reaction can occur, forming an anhydride instead of the desired NHS-ester. This side reaction is less efficient for subsequent amidation.

Q2: What is the optimal pH for EDC/NHS coupling reactions?

EDC/NHS chemistry involves two steps, each with a different optimal pH range.

  • Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step: The reaction of the newly formed NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 . This higher pH ensures the primary amine is deprotonated and thus more nucleophilic. Phosphate-buffered saline (PBS) is frequently used for this step.

For maximum efficiency and to minimize side reactions like protein polymerization, a two-step protocol is recommended where the pH is adjusted between the activation and coupling steps.

Q3: Which buffers and reagents should I avoid?

It is critical to use buffers that do not contain competing functional groups.

  • Avoid Amine-Containing Buffers: Buffers like Tris, glycine, or ammonia contain primary amines that will compete with your target molecule for reaction with the NHS-ester, reducing your yield.

  • Avoid Carboxylate-Containing Buffers: Buffers such as acetate or citrate contain carboxyl groups that will compete with your target carboxyls for activation by EDC.

  • Potential Issues with Phosphate Buffers: Some sources suggest that phosphate buffers can participate in side reactions with carbodiimides, although they are commonly used in the coupling step. If issues arise, consider alternatives like HEPES or borate buffer.

Q4: How can I prevent precipitation during the reaction?

Precipitation of your protein or other molecules can significantly lower your yield.

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers.

  • High Reagent Concentrations: Very high concentrations of EDC can sometimes lead to precipitation. If you observe this, try reducing the EDC concentration.

  • Reagent Quality: Using old or improperly stored EDC/NHS can be a source of insoluble byproducts. Always use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide

This guide addresses the most common issues encountered during EDC/NHS coupling experiments.

Issue 1: Low or No Coupling Yield

This is the most frequent problem and can be traced to several potential causes.

Potential CauseRecommended Action
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow vials to warm to room temperature before opening to prevent moisture ingress. Prepare solutions immediately before use.
Suboptimal pH Verify the pH of your reaction buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.5 for the amine coupling step.
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform the reaction steps promptly. The half-life of NHS-esters decreases significantly as pH increases.
Inappropriate Buffer Ensure your buffers do not contain extraneous primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which will compete with the reaction.
Insufficient Reagent Ratio The optimal molar ratio can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. Optimization may be required.
Steric Hindrance The carboxyl or amine groups on your molecules may be sterically hindered or inaccessible. Consider adding a spacer arm to improve accessibility.
Issue 2: High Background / Non-specific Binding
Potential CauseRecommended Action
Insufficient Quenching Unreacted NHS-esters can bind non-specifically to other proteins or surfaces. Ensure the quenching step is sufficient to block all unreacted sites. Common quenching agents include hydroxylamine, ethanolamine, Tris, or glycine.
Protein Aggregation Aggregated protein can bind non-specifically. Centrifuge your protein solution before use to remove any aggregates. Ensure buffer conditions are optimal for protein stability.
Hydrophobic Interactions Non-specific binding can occur due to hydrophobic interactions. Include a mild non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffers.

Quantitative Data Summary

Table 1: Stability of EDC and NHS-Ester Intermediates

The stability of EDC and the NHS-ester intermediate is highly dependent on pH. Hydrolysis is a major competing side reaction.

ReagentpHTemperatureHalf-lifeSource(s)
EDC 5.025°C3.9 hours
6.025°C20 hours
7.025°C37 hours
NHS-Ester 7.00°C4-5 hours
8.0N/A~1 hour
8.64°C10 minutes

Note: These values are estimates and can vary based on buffer composition and specific molecule characteristics.

Key Experimental Protocols

Protocol: Two-Step Covalent Coupling of a Protein to a Carboxylated Surface

This two-step method is preferred for conjugating biomolecules that contain both amine and carboxyl groups, as it minimizes the risk of self-polymerization.

Materials:

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • EDC and Sulfo-NHS: Prepare fresh solutions in Activation Buffer (e.g., 2 mM EDC, 5 mM Sulfo-NHS).

  • Protein Solution: Protein to be coupled, dissolved in Coupling Buffer (e.g., 0.1-1 mg/mL).

  • Quenching Buffer: 1 M Ethanolamine or 100 mM Hydroxylamine, pH ~8.5.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

  • Surface Preparation: Wash the carboxylated surface (e.g., beads, sensor chip) with Activation Buffer to remove any preservatives or contaminants.

  • Activation:

    • Immediately before use, prepare fresh EDC and Sulfo-NHS solutions in ice-cold Activation Buffer.

    • Immerse the carboxylated surface in the EDC/Sulfo-NHS activation solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC, Sulfo-NHS, and byproducts. This step is critical to prevent activation of carboxyls on the protein to be added next.

  • Protein Coupling:

    • Immediately add the protein solution (in Coupling Buffer) to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to block any unreacted NHS-ester sites on the surface.

    • Incubate for 15-30 minutes at room temperature.

  • Final Washes: Wash the surface 3-5 times with Wash Buffer (PBST) to remove non-covalently bound protein and quenching reagents. The surface is now ready for use.

Visualizations

EDC_NHS_Side_Reactions Carboxyl Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC_reagent EDC EDC_reagent->O_Acylisourea + NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + Hydrolysis_1 Hydrolysis (H₂O) O_Acylisourea->Hydrolysis_1 N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement NHS_reagent NHS / Sulfo-NHS NHS_reagent->NHS_Ester + Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + Hydrolysis_2 Hydrolysis (H₂O) NHS_Ester->Hydrolysis_2 Amine Primary Amine (R'-NH2) Amine->Amide_Bond + Regenerated_COOH Carboxylic Acid (Regenerated) Hydrolysis_1->Regenerated_COOH Hydrolysis_2->Regenerated_COOH

Caption: EDC/NHS reaction pathway with key side reactions.

Two_Step_Protocol cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling prep Prepare Carboxylated Surface/Molecule add_edc_nhs Add EDC + NHS in Activation Buffer (pH 4.5-6.0) prep->add_edc_nhs incubate1 Incubate 15-30 min @ RT add_edc_nhs->incubate1 wash1 Wash to Remove Excess Reagents incubate1->wash1 add_amine Add Amine-Molecule in Coupling Buffer (pH 7.0-8.5) wash1->add_amine pH Shift incubate2 Incubate 1-2 hrs @ RT add_amine->incubate2 quench Add Quenching Agent (e.g., Hydroxylamine) incubate2->quench wash2 Final Washes quench->wash2 done Conjugate Ready wash2->done

Caption: Workflow for a two-step EDC/NHS coupling experiment.

Troubleshooting_Workflow start Start: Low Coupling Yield check_reagents Are EDC/NHS fresh and stored properly? start->check_reagents check_ph Is buffer pH correct for both steps? check_reagents->check_ph Yes action_reagents Use fresh reagents. Allow to warm before opening. check_reagents->action_reagents No check_buffer Does buffer contain competing amines or carboxylates? check_ph->check_buffer Yes action_ph Prepare fresh buffers (e.g., MES pH 6, PBS pH 7.4) and verify pH. check_ph->action_ph No check_ratio Is the molar ratio of EDC/NHS sufficient? check_buffer->check_ratio No action_buffer Switch to a non-competing buffer system. check_buffer->action_buffer Yes action_ratio Optimize molar ratios (increase EDC/NHS). check_ratio->action_ratio No success Problem Resolved check_ratio->success Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No yes4 Yes no4 No action_reagents->success action_ph->success action_buffer->success action_ratio->success

Caption: Troubleshooting workflow for low EDC/NHS coupling yield.

References

Troubleshooting

Addressing solubility issues of hydrophobic drug-PEG conjugates

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility challenges of hydrophobic drug-poly(ethylene glycol) (PE...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility challenges of hydrophobic drug-poly(ethylene glycol) (PEG) conjugates.

Frequently Asked Questions (FAQs)

Q1: My purified drug-PEG conjugate precipitates when I try to dissolve it in an aqueous buffer. What are the common causes and solutions?

A: Precipitation of drug-PEG conjugates is a common issue stemming from the inherent hydrophobicity of the drug molecule overpowering the solubilizing effect of the PEG chain. Here are several potential causes and troubleshooting steps:

  • Insufficient PEG-to-Drug Ratio: The hydrophilic PEG chain may not be large enough or present in a high enough ratio to shield the hydrophobic drug core from the aqueous environment.[1] Consider synthesizing conjugates with a higher molecular weight (MW) PEG or increasing the number of PEG chains attached to the drug molecule.[2]

  • Inappropriate Buffer Conditions: The pH or ionic strength of your buffer can influence the solubility of the conjugate. Systematically vary the pH and salt concentration of the buffer to find optimal conditions.

  • Aggregation: The conjugates may be forming large aggregates that precipitate out of solution. This can be caused by strong intermolecular hydrophobic interactions.

  • Solution: Try dissolving the conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, and then slowly add the aqueous buffer while vortexing. This technique, known as co-solvency, can help overcome the initial energy barrier for dissolution.[3] Additionally, the formation of micelles or nanoparticles through methods like nanoprecipitation can improve solubility and stability in aqueous solutions.[4]

Q2: How does the molecular weight and architecture of PEG affect the solubility of the conjugate?

A: The molecular weight (MW) and structure of the PEG polymer are critical factors influencing the final properties of the conjugate.

  • Molecular Weight: Generally, increasing the MW of the PEG chain enhances the hydrophilicity and aqueous solubility of the conjugate. Longer PEG chains create a thicker hydration layer, which more effectively masks the hydrophobic drug and can help prevent clearance by the immune system. However, very high MW PEGs might create steric hindrance, potentially affecting the drug's activity. As PEG's molecular mass increases, its viscosity and density also increase.

  • Architecture:

    • Linear PEG: The most common type, offering a straightforward approach to PEGylation.

    • Branched or Multi-arm PEG: These structures can increase the overall hydrodynamic volume and drug load. A multi-arm PEG conjugate, for instance, has entered phase I clinical trials. This can sometimes improve solubility and stability more effectively than a linear PEG of the same total MW.

Q3: What are the best formulation strategies to improve the solubility of a hydrophobic drug using PEG?

A: Several formulation strategies can be employed to enhance the solubility of hydrophobic drug-PEG conjugates:

  • Micelle Formation: Amphiphilic diblock copolymers, which consist of a hydrophilic block like PEG and a hydrophobic block, can self-assemble into micelles in an aqueous solution. The hydrophobic drug is encapsulated within the core of the micelle, while the hydrophilic PEG shell interfaces with the water, rendering the entire particle soluble.

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier, such as PEG, at a solid state. This can reduce drug crystallinity and improve wettability, thereby enhancing the dissolution rate. For example, a solid dispersion of Carbamazepine in PEG 4000 increased its dissolution rate.

  • Nanoprecipitation: In this method, the drug-PEG conjugate is dissolved in a water-miscible organic solvent. This solution is then added to an aqueous phase under controlled conditions, causing the conjugate to precipitate into nanoparticles with a narrow size distribution. The hydrophilic PEG chains migrate to the nanoparticle surface, ensuring stability in the aqueous phase.

Q4: How can I accurately measure the aqueous solubility of my drug-PEG conjugate?

A: Accurately quantifying the solubility of a PEGylated conjugate is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

  • Method: An excess amount of the drug-PEG conjugate is added to a specific volume of aqueous buffer. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove any undissolved material. The concentration of the conjugate in the clear supernatant is then quantified using a validated HPLC method with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector, as PEG itself lacks a strong chromophore).

  • Considerations: It is important to develop an HPLC method that can separate the conjugate from any free drug or impurities. For complex mixtures, techniques like 2D Liquid Chromatography can be employed for more detailed analysis.

Data Summary

The following table summarizes examples of solubility enhancement for various hydrophobic drugs using PEG-based formulations, as reported in the literature.

Hydrophobic DrugPEG-based Carrier/MethodBase SolubilityEnhanced SolubilityFold IncreaseReference
Coumarin-6 (model drug)mPEG-PDLLA-decyl micelles< 1 µg/mL in water> 10 µg/mL (at 2.5% w/v polymer)> 10x
CefdinirPEG 6000 (Solid Dispersion)Low at acidic pH~4.50 mg/mL (at pH 1.2)Not specified
ItraconazolePEG 600 (Liquisolid Tablets)Poor aqueous solubility3.8 mg/mL (in PEG 600)Not specified

Experimental Protocols

Protocol 1: Nanoprecipitation for Formulation of Drug-PEG Conjugate Nanoparticles

This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-formed hydrophobic drug-PEG conjugate.

  • Preparation of Organic Phase: Dissolve 5-10 mg of the hydrophobic drug-PEG conjugate in 1 mL of a water-miscible organic solvent (e.g., acetone, acetonitrile, or THF).

  • Preparation of Aqueous Phase: Prepare 10 mL of an aqueous solution (e.g., deionized water or a buffer like PBS). Optionally, a surfactant (e.g., Polysorbate 80) can be added to the aqueous phase to improve nanoparticle stability.

  • Nanoprecipitation: Vigorously stir the aqueous phase using a magnetic stirrer. Inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky suspension should form instantaneously as the nanoparticles are created.

  • Solvent Removal: Allow the suspension to stir at room temperature for 2-4 hours in a fume hood to evaporate the organic solvent.

  • Purification (Optional): To remove any unencapsulated drug or excess surfactant, the nanoparticle suspension can be centrifuged and the pellet resuspended in fresh aqueous buffer.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size and distribution using Dynamic Light Scattering (DLS), and for drug loading using a validated HPLC method.

Protocol 2: Quantification of Conjugate Solubility via HPLC

This protocol provides a framework for determining the equilibrium aqueous solubility of a drug-PEG conjugate.

  • Sample Preparation: Add an excess amount of the drug-PEG conjugate (e.g., 5 mg) to a 1.5 mL microcentrifuge tube.

  • Equilibration: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the tube. Place the tube in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Conjugate: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved material.

  • Supernatant Collection: Carefully collect the clear supernatant without disturbing the pellet.

  • Sample Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system. Use a pre-developed and validated method to determine the concentration of the conjugate. The solubility is reported as the concentration found in the undiluted supernatant (e.g., in mg/mL or µg/mL).

Visual Guides

Troubleshooting Workflow for Conjugate Precipitation

G start Conjugate Precipitates in Aqueous Buffer check_ratio Is the PEG MW and Drug:PEG ratio sufficient? start->check_ratio check_formulation Was the conjugate dissolved directly in buffer? check_ratio->check_formulation Yes solution_peg Increase PEG MW or Synthesize with higher PEG:Drug ratio check_ratio->solution_peg No check_buffer Have buffer conditions (pH, ionic strength) been optimized? check_formulation->check_buffer Yes solution_cosolvent Try co-solvent method: Dissolve in minimal organic solvent, then add buffer check_formulation->solution_cosolvent No solution_buffer Systematically vary pH and salt concentration check_buffer->solution_buffer No solution_micelle Consider formulation as micelles or nanoparticles (e.g., via nanoprecipitation) check_buffer->solution_micelle Yes

Caption: Workflow for troubleshooting solubility issues of drug-PEG conjugates.

Mechanism of Micellar Solubilization

G cluster_0 In Aqueous Environment center Hydrophobic Drug Core p1 center->p1 Hydrophobic Interaction p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 label_peg Hydrophilic PEG Shell (Interfaces with water) p1->label_peg Amphiphile Amphiphilic Drug-PEG Conjugate SelfAssembly Self-Assembly Amphiphile->SelfAssembly SelfAssembly->center

Caption: Self-assembly of amphiphilic conjugates into a drug-loaded micelle.

Key Factors Influencing Conjugate Solubility

G Solubility Aqueous Solubility of Conjugate MW PEG Molecular Weight MW->Solubility Higher MW generally increases solubility Arch PEG Architecture (Linear, Branched) Arch->Solubility Branched may offer greater shielding Ratio Drug-to-PEG Ratio Ratio->Solubility Higher ratio enhances hydrophilicity Formulation Formulation Method (e.g., Micelles, Nanoparticles) Formulation->Solubility Encapsulation prevents precipitation

Caption: Relationship between PEG properties and final conjugate solubility.

References

Optimization

Technical Support Center: Stability of Amide-Linked Amino-PEG36-Acid Conjugates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amide bonds in...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amide bonds in Amino-PEG36-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond in an Amino-PEG36-acid conjugate under physiological conditions?

A1: The amide bond is known for its exceptional stability, primarily due to resonance delocalization which imparts a partial double bond character to the C-N bond.[1] Under typical physiological conditions (pH 7.4, 37°C), the amide bond is highly resistant to spontaneous hydrolysis. In fact, the half-life for the uncatalyzed hydrolysis of a peptide bond in water at neutral pH has been estimated to be as long as 1000 years.[2] Therefore, conjugates formed using Amino-PEG36-acid are expected to be very stable in vivo, ensuring the integrity of the conjugate until it reaches its target or is subjected to enzymatic cleavage.

Q2: What conditions can lead to the degradation of the amide bond in my Amino-PEG36-acid conjugate?

A2: While remarkably stable, the amide bond can be cleaved under harsh conditions that are typically not encountered in a physiological environment. These include:

  • Extreme pH: Hydrolysis can be accelerated by strong acidic or basic conditions, usually in conjunction with elevated temperatures.[2][3]

  • Enzymatic Cleavage: Specific enzymes, such as proteases, can catalyze the hydrolysis of amide bonds.[2] The susceptibility to enzymatic degradation depends on the specific amino acid sequence adjacent to the amide bond.

  • High Temperatures: Prolonged exposure to high temperatures can promote hydrolysis, especially at non-neutral pH.

Q3: How can I assess the stability of my Amino-PEG36-acid conjugate?

A3: The stability of your conjugate can be evaluated through a series of assays, including:

  • Plasma Stability Assays: Incubating the conjugate in plasma from different species (e.g., human, mouse, rat) simulates physiological conditions and helps to identify any potential enzymatic degradation.

  • Forced Degradation Studies: These studies are crucial for understanding the degradation pathways of your conjugate. They involve subjecting the conjugate to stress conditions such as high temperature, a wide range of pH values, and oxidative environments.

  • Enzymatic Stability Assays: Incubating the conjugate with specific proteases can determine its susceptibility to enzymatic cleavage.

Q4: What analytical techniques are used to monitor the stability of these conjugates?

A4: Several analytical techniques are employed to monitor the integrity of Amino-PEG36-acid conjugates:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the intact conjugate, as well as any degradation products or released payload.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC-HPLC is effective for detecting changes in the size of the conjugate, which can indicate cleavage of the PEG chain or aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can visualize a shift in the molecular weight of a protein conjugate if the PEG chain is cleaved.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of Amino-PEG36-acid conjugates.

Issue 1: Unexpected Peaks Observed in LC-MS Analysis During a Stability Study

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination Ensure all solvents, buffers, and vials are of high purity and free from contaminants. Run a blank injection to check for system contamination.
Degradation of the Conjugate Compare the mass of the unexpected peak to the expected masses of potential degradation products (e.g., cleaved PEG, free drug/molecule). If a match is found, this confirms degradation.
Oxidation If the mass of the unexpected peak corresponds to the addition of one or more oxygen atoms (+16 Da or +32 Da), your conjugate may be susceptible to oxidation. Consider adding an antioxidant to your formulation or storing it under an inert atmosphere.
Buffer Adducts The unexpected peak may be an adduct of your conjugate with a component of the buffer. Analyze the sample with a different buffer system to see if the peak disappears.
Column Bleed or Matrix Effects Ensure the LC column is properly conditioned and not degrading. For complex samples like plasma, matrix effects can interfere with ionization. Implement appropriate sample clean-up procedures like protein precipitation or solid-phase extraction.
Issue 2: Apparent Loss of Conjugate Over Time in a Stability Study

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of the Amide Bond While unlikely under physiological conditions, confirm by trying to identify the hydrolysis products (the original amine-containing molecule and the PEG-acid) via LC-MS. If confirmed, re-evaluate the pH and temperature of your storage conditions.
Enzymatic Degradation If the study is being conducted in a biological matrix (e.g., plasma, serum), the loss may be due to proteases. The addition of protease inhibitors can help to confirm this.
Aggregation The loss of the monomeric conjugate peak may be accompanied by the appearance of high molecular weight species. Use SEC-HPLC to detect and quantify aggregates. Consider modifying your formulation to include excipients that reduce aggregation.
Adsorption to Container Surfaces PEGylated molecules can sometimes adsorb to the surfaces of storage vials. Try using low-binding tubes or adding a small amount of a non-ionic surfactant to your formulation.
Precipitation The conjugate may be precipitating out of solution. Visually inspect the sample and centrifuge it to check for a pellet. If precipitation is an issue, you may need to adjust the formulation to improve solubility.

Data Presentation

The stability of the amide bond in Amino-PEG36-acid conjugates is significantly higher than other common linkages, such as esters. The following tables provide a comparative overview.

Table 1: General Stability of Amide vs. Ester Linkages

Linkage TypeStability to HydrolysisSusceptibility to Enzymatic Cleavage
Amide Very HighSusceptible to specific proteases
Ester Moderate to LowSusceptible to esterases

Table 2: Illustrative Half-life Data for Different Linkages Under Varying pH Conditions

Note: This table provides representative data to illustrate the relative stability of different bond types. Actual half-lives will vary depending on the specific molecular structure and reaction conditions.

Linkage TypepH 5.5 (50°C)pH 7.5 (50°C)pH 8.5 (50°C)
Amide > 300 hours (no detectable hydrolysis)> 300 hours (no detectable hydrolysis)> 300 hours (no detectable hydrolysis)
Ester ~330 hours~40 hours~30 hours

Experimental Protocols

Protocol 1: Forced Degradation Study - pH Stress

Objective: To assess the stability of the amide bond in an Amino-PEG36-acid conjugate under acidic and basic conditions.

Materials:

  • Amino-PEG36-acid conjugate

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator or water bath set to a desired temperature (e.g., 40°C, 60°C)

  • LC-MS system

Procedure:

  • Prepare solutions of the conjugate at a known concentration in the following buffers: 0.1 M HCl, 1 M HCl, PBS (pH 7.4), 0.1 M NaOH, and 1 M NaOH.

  • Incubate all samples at the desired temperature.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately neutralize the acidic and basic samples to quench the degradation reaction.

  • Analyze all samples by LC-MS to quantify the remaining intact conjugate and identify any degradation products.

  • Plot the percentage of remaining intact conjugate against time for each condition to determine the degradation kinetics.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the Amino-PEG36-acid conjugate in a physiological matrix.

Materials:

  • Amino-PEG36-acid conjugate

  • Human, rat, and mouse plasma (with anticoagulant, e.g., heparin)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the conjugate into the plasma to a final concentration of, for example, 100 µg/mL.

  • Incubate the samples at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • To analyze the free payload, add the protein precipitation solution to the aliquot, vortex, and centrifuge to pellet the plasma proteins.

  • Collect the supernatant for analysis by a validated LC-MS/MS method to quantify the concentration of any released payload.

  • To analyze the intact conjugate, perform an immunocapture of the conjugate from the plasma sample followed by LC-MS analysis.

  • Plot the concentration of the released payload and/or the percentage of remaining intact conjugate against time.

Visualizations

Amide_Bond_Stability Conjugate R1-C(O)NH-PEG36-R2 Hydrolysis_Products R1-COOH + H2N-PEG36-R2 Conjugate->Hydrolysis_Products Hydrolysis Acid Strong Acid (e.g., HCl) + Heat Base Strong Base (e.g., NaOH) + Heat Enzyme Proteolytic Enzymes Physiological Physiological Conditions (pH 7.4, 37°C) Physiological->Conjugate

Caption: Factors influencing the stability of the amide bond in Amino-PEG36-acid conjugates.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Start Amino-PEG36-Acid Conjugate Incubation Incubate under Test Conditions (e.g., Plasma, pH, Temp) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling LCMS LC-MS / LC-MS/MS (Quantify Intact Conjugate & Degradants) Sampling->LCMS Primary Analysis SEC SEC-HPLC (Assess Aggregation & Fragmentation) Sampling->SEC Secondary Analysis Kinetics Determine Degradation Kinetics LCMS->Kinetics SEC->Kinetics HalfLife Calculate Half-life (t½) Kinetics->HalfLife Report Generate Stability Report HalfLife->Report

References

Troubleshooting

Technical Support Center: Synthesis of PROTACs with Flexible PEG Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) featuring flexible polyethylene glycol (PEG) li...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) featuring flexible polyethylene glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing PROTACs with flexible PEG linkers?

A1: Researchers often face several key challenges during the synthesis of PEGylated PROTACs. These include:

  • Low reaction yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired PROTAC.

  • Difficult purification: The flexible and hydrophilic nature of the PEG linker can lead to challenges in separating the final product from unreacted starting materials, reagents, and byproducts, which may have similar physicochemical properties.[1] Co-elution of impurities during chromatography is a common issue.[1]

  • Product aggregation: The final PROTAC molecule, often large and possessing varied hydrophobic and hydrophilic regions, can be prone to aggregation, complicating purification and characterization.[1]

  • Characterization complexities: The inherent flexibility of the PEG linker can lead to broad peaks in NMR and chromatography, making characterization challenging.

Q2: Why are PEG linkers commonly used in PROTAC design despite the synthetic challenges?

A2: PEG linkers are frequently incorporated into PROTAC design for several beneficial reasons.[2] They can enhance the solubility and cell permeability of the PROTAC molecule, which is often a significant hurdle for these large molecules.[3] The flexibility of the PEG linker is also crucial for allowing the two ends of the PROTAC (the warhead and the E3 ligase ligand) to adopt the optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Q3: How does the length of the PEG linker impact PROTAC synthesis and activity?

A3: The length of the PEG linker is a critical parameter that requires careful optimization for each specific PROTAC system.

  • Synthesis: From a synthetic standpoint, longer PEG chains can sometimes lead to lower yields and more challenging purification due to increased flexibility and potential for aggregation.

  • Activity: If the linker is too short, it may not be able to bridge the distance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unproductive ternary complex. The optimal linker length is a balance that facilitates efficient ternary complex formation.

Troubleshooting Guides

Problem 1: Low Yield of the Final PROTAC

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Incomplete Coupling Reaction 1. Optimize Coupling Reagents: Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HOBt). Consider screening different coupling reagents. 2. Extend Reaction Time: Monitor the reaction progress using LC-MS and allow it to proceed until the starting material is consumed. 3. Increase Reagent Equivalents: A slight excess (1.1-1.5 equivalents) of the coupling partner or reagents may drive the reaction to completion.
Side Reactions 1. Protect Functional Groups: Ensure that all reactive functional groups not involved in the current reaction step are adequately protected. 2. Control Reaction Temperature: Some coupling reactions are sensitive to temperature. Running the reaction at 0°C or room temperature as specified in the protocol can minimize side product formation.
Degradation of Starting Materials or Product 1. Use Anhydrous Solvents: Ensure all solvents are anhydrous, as water can hydrolyze activated esters and reduce reaction efficiency. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups.
Problem 2: Difficulty in Purifying the Final PROTAC

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Co-elution with Starting Materials or Reagents 1. Optimize Chromatographic Conditions: For reverse-phase HPLC (RP-HPLC), adjust the gradient steepness, mobile phase composition (e.g., adding a different ion-pairing agent), or try a different column stationary phase (e.g., C4, C8, or C18) to improve resolution. 2. Utilize Orthogonal Purification Techniques: Employ a multi-step purification strategy. For instance, use size-exclusion chromatography (SEC) to remove smaller impurities before a final polishing step with RP-HPLC.
Presence of Di-PEGylated or other PEG-related Impurities 1. Stoichiometric Control: Carefully control the stoichiometry of the PEG linker during the reaction to minimize the formation of di-PEGylated byproducts. 2. Ion-Exchange Chromatography (IEX): This technique can be effective in separating species with different charge properties, which can arise from varying degrees of PEGylation.
Product Aggregation 1. Modify Mobile Phase: Add organic modifiers or salts to the mobile phase during purification to disrupt aggregates. 2. Solubility Enhancement: Dissolve the crude product in a stronger solvent before injection onto the chromatography column.

Experimental Protocols

General Protocol for Amide Bond Formation in PROTAC Synthesis

This protocol describes a common method for coupling a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand) with an amine-functionalized PEG linker.

Reagents and Materials:

  • Carboxylic acid-containing fragment (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing fragment in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized PEG linker to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Warhead_Ligand Warhead Ligand (with handle) Coupling_1 First Coupling Reaction Warhead_Ligand->Coupling_1 E3_Ligase_Ligand E3 Ligase Ligand (with handle) Coupling_2 Second Coupling Reaction E3_Ligase_Ligand->Coupling_2 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling_1 Intermediate Warhead-Linker Intermediate Coupling_1->Intermediate Intermediate->Coupling_2 Crude_PROTAC Crude PROTAC Coupling_2->Crude_PROTAC Purification_Step Chromatography (e.g., RP-HPLC) Crude_PROTAC->Purification_Step Pure_PROTAC Pure PROTAC Purification_Step->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis, purification, and analysis of a PROTAC molecule.

Troubleshooting_Low_Yield Start Low PROTAC Yield Check_Reaction Monitor Reaction by LC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Coupling Optimize Coupling: - Increase reagent equivalents - Extend reaction time - Change coupling reagents Incomplete_Reaction->Optimize_Coupling Yes Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No End Improved Yield Optimize_Coupling->End Degradation Starting Material Degradation? Side_Products->Degradation No Protect_Groups Review Protecting Group Strategy Side_Products->Protect_Groups Yes Check_Conditions Verify Reaction Conditions: - Anhydrous solvents - Inert atmosphere - Correct temperature Check_Conditions->End Degradation->Check_Conditions Yes Degradation->End No Protect_Groups->End

Caption: A troubleshooting decision tree for addressing low yields in PROTAC synthesis.

References

Optimization

Technical Support Center: The Impact of Mechanical Stress on Protein Stability During Conjugation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues rela...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of mechanical stress on protein stability during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My protein is precipitating or aggregating during the conjugation reaction. What are the likely causes related to mechanical stress?

A1: Protein precipitation and aggregation during conjugation can be triggered or exacerbated by mechanical stress.[1][2] Common causes include:

  • Excessive Agitation: High-speed vortexing or stirring can introduce shear stress, leading to protein unfolding and subsequent aggregation.[3][4]

  • Pumping and Filtration: Peristaltic pumps and filtration steps can expose proteins to high shear rates, especially at constrictions or surfaces, which can induce aggregation.[5]

  • Air-Liquid Interface: Agitation can increase the air-liquid interfacial area, where proteins can denature and aggregate.

  • Local High Concentrations: Inadequate mixing when adding reagents can create localized high concentrations, which, combined with even mild agitation, can promote aggregation.

Q2: What are the typical signs of protein instability caused by mechanical stress?

A2: Signs of protein instability due to mechanical stress include:

  • Visible Precipitation: The most obvious sign is the formation of visible particles or cloudiness in the solution.

  • Increased Turbidity: A subtle increase in the turbidity of the solution, which can be measured by UV-Vis spectrophotometry.

  • Changes in Hydrodynamic Radius: An increase in the average particle size as measured by Dynamic Light Scattering (DLS), indicating the formation of soluble aggregates.

  • Appearance of High Molecular Weight Species: The presence of dimers, trimers, or larger aggregates detected by Size Exclusion Chromatography (SEC).

  • Loss of Biological Activity: The conjugated protein may show reduced or no biological activity due to conformational changes.

Q3: How can I minimize mechanical stress during my conjugation protocol?

A3: To minimize mechanical stress:

  • Gentle Mixing: Use gentle mixing methods such as orbital shaking at low speeds or slow end-over-end rotation instead of vigorous vortexing or magnetic stirring.

  • Optimize Pumping and Filtration: If pumping is necessary, use low flow rates and tubing with a larger internal diameter to reduce shear stress. Consider using low-protein-binding filters.

  • Minimize Air-Liquid Interface: Use vials with a minimal headspace and avoid creating foam during mixing.

  • Controlled Reagent Addition: Add conjugation reagents slowly and with gentle mixing to ensure homogeneous distribution.

Q4: Can the type of protein influence its susceptibility to mechanical stress?

A4: Yes, the intrinsic properties of a protein greatly influence its stability. Factors include:

  • Structural Rigidity: Proteins with more rigid structures, such as those with a high content of β-sheets, may be more resistant to mechanical unfolding than those with more flexible α-helical structures.

  • Surface Hydrophobicity: Proteins with a higher surface hydrophobicity are more prone to aggregation once unfolded.

  • Presence of Disulfide Bonds: Disulfide bonds can increase the structural stability of a protein, making it more resistant to mechanical stress.

Q5: Are there any formulation strategies that can protect my protein from mechanical stress?

A5: Yes, the addition of certain excipients to your buffer can help stabilize your protein:

  • Surfactants: Non-ionic surfactants like Polysorbate 80 can reduce protein adsorption to interfaces and prevent aggregation.

  • Sugars and Polyols: Sucrose and glycerol can stabilize the native conformation of the protein.

  • Amino Acids: Arginine and proline can act as aggregation suppressors.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to mechanical stress during protein conjugation.

Observed Problem Potential Cause Related to Mechanical Stress Recommended Solution
Visible Precipitate After Adding Conjugation Reagent High local concentration of the reagent combined with vigorous mixing causing protein unfolding and aggregation.Add the reagent dropwise while gently swirling the protein solution. Avoid vortexing.
Low Conjugate Yield and High Amount of Aggregates in SEC Profile Shear-induced aggregation during the conjugation reaction or subsequent purification steps (e.g., pumping during chromatography).Use a lower speed for orbital shaking or a gentler mixing method. Optimize the flow rate and tubing diameter if pumping is involved.
Increased Polydispersity Index (PDI) in DLS After Conjugation Formation of soluble aggregates due to agitation or other mechanical forces.Reduce the intensity and duration of all mixing steps. Analyze a pre-conjugation sample that has undergone the same mechanical movements to isolate the effect of the conjugation chemistry.
Loss of Protein Activity Post-Conjugation Mechanical stress-induced conformational changes in the protein's active or binding site.Perform conjugation under less strenuous conditions (e.g., lower temperature and gentler mixing). Use Circular Dichroism (CD) to assess secondary and tertiary structure before and after conjugation.
Inconsistent Results Between Batches Variability in manual mixing intensity or slight differences in equipment setup (e.g., pump roller tightness).Standardize all mixing and pumping steps. Use a calibrated orbital shaker instead of manual shaking. Ensure consistent setup of any pumping equipment.
Quantitative Data on Mechanical Stress and Protein Stability

The following tables summarize quantitative data from studies on the effects of mechanical stress on proteins.

Table 1: Effect of Shear Rate on Monoclonal Antibody (mAb) Aggregation

Shear Rate (s⁻¹)Exposure TimeProtein Concentration (mg/mL)% Aggregates (by SEC)Reference
Up to 250,00030 - 51 ms>100No detectable increase--INVALID-LINK--
1.2 x 10⁶ (average)Not specifiedNot specifiedNo aggregation (when cavitation is suppressed)

Table 2: Effect of Agitation on Protein Aggregation Kinetics

ProteinAgitation Speed (rpm)Temperature (°C)Lag Time for Aggregation (hours)Apparent Aggregation Rate Constant (h⁻¹)Reference
Hen Egg-White Lysozyme7005566.60.028

Table 3: Effect of Pumping on Monoclonal Antibody Formulations

Pump Tubing TypePumping Velocity (rpm)Nanoparticle FormationMicroparticle FormationReference
Pharmed®400EnhancedHigh
Accusil™400Lower than Pharmed®Lower than Pharmed®
Masterflex®400Lower than Pharmed®Lower than Pharmed®

Experimental Protocols

Protocol for Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is a fundamental technique for separating proteins based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.

Materials:

  • Purified protein conjugate sample

  • SEC column with an appropriate molecular weight range

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Protein standards for calibration (optional)

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove any large particulates. Dilute the sample to an appropriate concentration within the linear range of the detector.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Elution and Detection: Monitor the elution profile at 280 nm. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol for Dynamic Light Scattering (DLS) for Measuring Protein Aggregation

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius.

Materials:

  • Protein conjugate solution

  • DLS instrument

  • Low-volume cuvette

Methodology:

  • Sample Preparation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any large, pre-existing aggregates or dust.

  • Cuvette Loading: Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Instrument Setup: Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Data Acquisition: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity. A monodisperse, non-aggregated sample will show a single, narrow peak corresponding to the monomer. The presence of peaks at larger hydrodynamic radii indicates aggregation. The Polydispersity Index (PDI) provides a measure of the width of the size distribution; a higher PDI suggests a more heterogeneous sample.

Protocol for Circular Dichroism (CD) Spectroscopy for Assessing Protein Conformation

CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of a protein.

Materials:

  • Protein conjugate solution

  • CD Spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 1 mm for far-UV)

  • Buffer solution for baseline correction

Methodology:

  • Instrument Preparation: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Sample Preparation: Prepare the protein sample in a CD-compatible buffer (low absorbance in the measurement wavelength range) at a known concentration.

  • Baseline Measurement: Record a spectrum of the buffer alone in the same cuvette.

  • Sample Measurement: Record the spectrum of the protein sample. For secondary structure analysis, scan in the far-UV region (e.g., 190-250 nm). For tertiary structure, scan in the near-UV region (e.g., 250-350 nm).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acid residues.

  • Data Analysis: Compare the CD spectrum of the protein before and after conjugation and/or the application of mechanical stress. Significant changes in the spectrum indicate alterations in the protein's secondary or tertiary structure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_results Results Interpretation p_initial Initial Protein Solution p_stressed Mechanically Stressed Protein Solution p_initial->p_stressed Agitation/ Pumping p_conjugated Conjugated Protein Solution p_stressed->p_conjugated Conjugation Reaction sec SEC Analysis p_conjugated->sec Quantify Aggregates dls DLS Analysis p_conjugated->dls Measure Size Distribution cd CD Spectroscopy p_conjugated->cd Assess Conformation r_agg High Aggregation sec->r_agg dls->r_agg r_unfolded Structural Changes cd->r_unfolded r_stable Stable Conjugate r_agg->r_stable Optimization Needed r_unfolded->r_stable Optimization Needed

Caption: Experimental workflow for assessing the impact of mechanical stress on protein stability.

logical_relationship cluster_mitigation Mitigation Strategies stress Mechanical Stress (Agitation, Shear, Pumping) unfolding Protein Unfolding (Exposure of Hydrophobic Cores) stress->unfolding aggregation Aggregation (Soluble & Insoluble) unfolding->aggregation loss_activity Loss of Biological Activity aggregation->loss_activity precipitation Precipitation aggregation->precipitation gentle_mixing Gentle Mixing gentle_mixing->stress excipients Use of Stabilizing Excipients (e.g., Surfactants) excipients->unfolding low_conc Lower Protein Concentration low_conc->aggregation

Caption: Relationship between mechanical stress and protein instability pathways.

References

Troubleshooting

Technical Support Center: EDC/NHS Reactions with Amino-PEG36-acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to couple Amino-PEG36-acid to carboxyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in an EDC/NHS reaction?

A1: Quenching is a critical step to terminate the coupling reaction. It deactivates any remaining EDC and hydrolyzes the NHS esters that have not reacted with the desired amine. This prevents unwanted side reactions and ensures the homogeneity of the final conjugate.[1][2]

Q2: What are the common quenching agents for EDC/NHS reactions?

A2: Several reagents can be used to quench EDC/NHS reactions. The choice of quenching agent depends on the specific requirements of the experiment, particularly whether the modification of carboxyl groups is a concern. Common quenching agents include hydroxylamine, Tris buffer, glycine, ethanolamine, and 2-mercaptoethanol.[1][2][3]

Q3: How do I choose the right quenching agent for my experiment with Amino-PEG36-acid?

A3: For reactions involving Amino-PEG36-acid, the primary concern is to efficiently quench the reaction without introducing unwanted modifications.

  • Hydroxylamine: This is often a preferred quenching agent as it hydrolyzes unreacted NHS esters to hydroxamates, which are generally inert.

  • Tris, Glycine, or Ethanolamine: These primary amine-containing buffers are effective at quenching by reacting with the NHS esters. However, they will also modify any remaining activated carboxyl groups on your molecule of interest.

  • 2-Mercaptoethanol: This thiol-containing compound specifically quenches the EDC, inactivating it. It is often used in two-step coupling procedures before the addition of the amine-containing molecule.

Q4: Can I quench the reaction by adjusting the pH?

A4: Yes, raising the pH can be an effective way to quench the reaction. NHS esters are susceptible to hydrolysis at higher pH values. For instance, at pH 8.6, the half-life of an NHS ester is only about 10 minutes. This method regenerates the original carboxyl group.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of Amino-PEG36-acid

Potential Cause Recommended Action
Hydrolysis of EDC or NHS ester EDC and NHS are moisture-sensitive. Ensure reagents are fresh and properly stored at -20°C in a desiccated environment. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use as they are prone to hydrolysis in aqueous solutions.
Suboptimal pH The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-7.2, typically in a buffer like MES. The subsequent reaction with the primary amine of Amino-PEG36-acid is most efficient at a pH of 7-8. For a two-step reaction, perform the activation at a lower pH and then raise the pH before adding the Amino-PEG36-acid.
Presence of competing nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the Amino-PEG36-acid for reaction with the NHS ester. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.
Insufficient molar excess of reagents A common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is often recommended, though optimization may be necessary.

Issue 2: Precipitation Observed During the Reaction

Potential Cause Recommended Action
High concentration of EDC Very high concentrations of EDC can sometimes lead to precipitation. If precipitation is observed, try reducing the concentration of EDC used in the reaction.
Protein aggregation Changes in pH or the addition of reagents can cause protein aggregation. Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.

Issue 3: Difficulty Removing Quenching Reagents and Byproducts

Potential Cause Recommended Action
Inefficient purification method EDC, NHS, and their byproducts are typically small molecules that can be removed by standard purification techniques. Size exclusion chromatography (e.g., desalting columns) or dialysis are effective methods for separating the larger PEGylated conjugate from these smaller molecules.
Residual quenching agent If residual quenching agent is a concern, consider using a volatile buffer for quenching if compatible with your molecule, or a quenching agent that can be easily removed by a specific purification method. For example, after quenching, a desalting column can be used to remove the excess quenching reagent.

Experimental Protocols & Data

Quenching Agent Comparison
Quenching Agent Typical Final Concentration Mechanism of Action Potential Side Effects
Hydroxylamine 10-50 mMHydrolyzes unreacted NHS esters to form hydroxamates.Generally considered to have minimal side effects on the carboxyl groups.
Tris, Glycine, Ethanolamine 20-50 mMPrimary amines react with and cap unreacted NHS esters.Will modify unreacted, activated carboxyl groups.
2-Mercaptoethanol 20 mMInactivates EDC.Used to quench the EDC activation step, not the NHS ester.
pH Adjustment pH > 8.0Promotes hydrolysis of the NHS ester, regenerating the carboxyl group.High pH may be detrimental to the stability of some molecules.
General Two-Step EDC/NHS Coupling and Quenching Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Activation Step:

    • Dissolve the carboxyl-containing molecule in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0).

    • Add EDC and NHS to the solution. A common starting point is a 2-10 fold molar excess of EDC and NHS over the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Optional EDC Quenching/Removal:

    • To quench the EDC specifically before adding the amine, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.

    • Alternatively, remove excess EDC and NHS by passing the reaction through a desalting column equilibrated with the coupling buffer.

  • Coupling Step:

    • Adjust the pH of the activated molecule solution to 7.2-7.5 using a non-amine buffer (e.g., PBS).

    • Immediately add the Amino-PEG36-acid solution (typically a 1.5 to 10-fold molar excess relative to the protein).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching Step:

    • Add a quenching solution. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents, byproducts, and quenching agent by size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

EDC_NHS_Reaction_Workflow cluster_activation Activation (pH 4.5-7.2) cluster_coupling Coupling (pH 7-8) cluster_quenching Quenching Carboxyl_Molecule Carboxyl-containing Molecule Activated_Molecule NHS-activated Molecule Carboxyl_Molecule->Activated_Molecule Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Molecule Conjugate PEGylated Conjugate Activated_Molecule->Conjugate Coupling Inactive_Byproducts Inactive Byproducts Activated_Molecule->Inactive_Byproducts Quenching Amino_PEG Amino-PEG36-acid Amino_PEG->Conjugate Quenching_Agent Quenching Agent (e.g., Hydroxylamine) Quenching_Agent->Inactive_Byproducts

Caption: Workflow of a two-step EDC/NHS coupling reaction followed by quenching.

Quenching_Strategies cluster_amine Primary Amine Quenchers cluster_hydroxylamine Hydroxylamine Quenching cluster_hydrolysis Hydrolysis (High pH) Start Unreacted NHS Ester Tris Tris Glycine Glycine Ethanolamine Ethanolamine Hydroxylamine Hydroxylamine Start->Hydroxylamine High_pH High pH (e.g., pH > 8.0) Start->High_pH Modified_Carboxyl Modified Carboxyl (Capped) Tris->Modified_Carboxyl Glycine->Modified_Carboxyl Ethanolamine->Modified_Carboxyl Hydroxamate Hydroxamate (Inert) Hydroxylamine->Hydroxamate Regenerated_Carboxyl Regenerated Carboxyl Group High_pH->Regenerated_Carboxyl

Caption: Comparison of different quenching strategies for unreacted NHS esters.

References

Reference Data & Comparative Studies

Validation

The Long and Short of It: Amino-PEG36-acid versus Shorter PEG Linkers in Drug Delivery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The strategic selection of a linker molecule is a critical determinant of success in the rational design of next-generation drug deliver...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of success in the rational design of next-generation drug delivery systems. Among the diverse linker technologies, polyethylene glycol (PEG) has garnered significant attention for its capacity to modulate the physicochemical and pharmacological properties of therapeutic conjugates.[1] This guide provides an objective comparison of the long-chain Amino-PEG36-acid linker against its shorter PEG counterparts, supported by experimental data, to inform the rational design of drug conjugates with an optimized therapeutic index.

The length of the PEG chain in a drug conjugate profoundly influences its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and toxicity profile.[1] While shorter PEG linkers can be advantageous in creating compact conjugates, longer linkers like Amino-PEG36-acid are often employed to enhance solubility, prolong circulation half-life, and reduce immunogenicity, particularly for hydrophobic drug payloads.[2][3]

Comparative Analysis of PEG Linker Length: A Tabular Summary

The choice between a long-chain PEG linker like Amino-PEG36-acid and a shorter variant represents a critical balance between enhancing pharmacokinetic properties and maintaining potent bioactivity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on Pharmacokinetics

PEG Linker LengthMolecule TypeKey Pharmacokinetic FindingReference
NoneAffibody-Drug ConjugateHalf-life of 19.6 minutes.[4]
Short (PEG8)Trastuzumab (Antibody)Faster blood clearance compared to the non-PEGylated counterpart.
Medium (4 kDa)Affibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG.
Long (10 kDa)Affibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG.
Long (30 kDa)DNA PolyplexMaximally blocked liver uptake and resulted in a long circulatory half-life.
Long (PEG24)ADCSlower clearance compared to shorter PEG linkers (PEG2, PEG4).

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthADC SystemIC50 (nM)Fold Change vs. Non-PEGylatedReference
No PEGAffibody-MMAE~1.0-
4 kDaAffibody-MMAE~4.54.5-fold decrease in potency
10 kDaAffibody-MMAE~22.022-fold decrease in potency
PEG8Non-binding IgG-MMAE-Threshold for slower clearance, maintaining potency.
PEG12Non-binding IgG-MMAE-Similar clearance to PEG8.
PEG24Non-binding IgG-MMAE-Similar clearance to PEG8 and PEG12.

Table 3: Influence of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthMoleculeReceptorIC50 (nM)Key FindingReference
Mini-PEG (short)68Ga-NOTA-PEGn-RM26GRPRLower IC50Higher binding affinity.
Longer PEG68Ga-NOTA-PEGn-RM26GRPRHigher IC50Lower binding affinity.

Visualizing the Concepts: Workflows and Mechanisms

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_synthesis ADC Synthesis cluster_evaluation Preclinical Evaluation Antibody Modification Antibody Modification Conjugation Conjugation Antibody Modification->Conjugation Drug-Linker Preparation Drug-Linker Preparation Drug-Linker Preparation->Conjugation Purification Purification Conjugation->Purification In Vitro Cytotoxicity In Vitro Cytotoxicity Purification->In Vitro Cytotoxicity Pharmacokinetic Study Pharmacokinetic Study Purification->Pharmacokinetic Study In Vivo Efficacy In Vivo Efficacy Pharmacokinetic Study->In Vivo Efficacy

Experimental workflow for comparing ADCs with different PEG linker lengths.

ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell 1. Circulation & Targeting Receptor Binding Receptor Binding Tumor Cell->Receptor Binding 2. Antigen Recognition Internalization Internalization Receptor Binding->Internalization 3. Endocytosis Lysosome Lysosome Internalization->Lysosome 4. Trafficking Drug Release Drug Release Lysosome->Drug Release 5. Linker Cleavage Cell Death Cell Death Drug Release->Cell Death 6. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization

1. Antibody Modification:

  • A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

2. Drug-Linker Preparation:

  • The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., Amino-PEG36-acid or shorter variants) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

3. Conjugation:

  • The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

4. Purification:

  • The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.

5. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assessed by SEC.

  • Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Cancer cell lines expressing the target antigen are cultured in appropriate media.

2. Treatment:

  • Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

3. Incubation:

  • The treated cells are incubated for a specified period (e.g., 72-96 hours).

4. Viability Assessment:

  • Cell viability is assessed using a colorimetric method like the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

5. Data Analysis:

  • The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

Pharmacokinetic (PK) Study in Rodents

1. Animal Model:

  • Healthy mice or rats are used for the study.

2. Administration:

  • ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

4. Quantification:

  • The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

5. Data Analysis:

  • The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Discussion and Conclusion

The selection of an appropriate PEG linker length is a critical optimization parameter in the design of drug conjugates.

Shorter PEG Linkers (e.g., PEG2, PEG4, PEG8):

  • Advantages: May lead to better ADC stability by anchoring the payload within the antibody's structure. In some cases, shorter linkers can result in higher receptor binding affinity.

  • Disadvantages: Offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.

Longer PEG Linkers (e.g., Amino-PEG36-acid, PEG24, 4kDa, 10kDa):

  • Advantages: Significantly improve the pharmacokinetic profile, leading to prolonged half-life and increased drug exposure. This is particularly beneficial for hydrophobic payloads, as it can mitigate aggregation and improve solubility. The enhanced PK properties often translate to improved in vivo efficacy.

  • Disadvantages: May negatively impact in vitro cytotoxicity, potentially due to steric hindrance at the target site.

References

Comparative

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design. The efficacy and safety of an antibody-drug conjugate (ADC) are critically...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design.

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, the stability of the ADC in circulation, and its overall therapeutic window. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies, to inform rational ADC design.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, glutathione).[1][2]Relies on the complete degradation of the antibody in the lysosome after internalization.[2][3][4]
Payload Form Released in its native, potent form.Released as an amino acid-linker-payload complex.
Bystander Effect Generally high, as the released payload can diffuse and kill neighboring antigen-negative cells.Generally low to negligible, as the charged payload-linker complex is less membrane-permeable.
Plasma Stability Can be variable and susceptible to premature cleavage, potentially leading to off-target toxicity.Generally higher, leading to a more favorable safety profile.
Efficacy in Heterogeneous Tumors Potentially higher due to the bystander effect.Potentially lower as efficacy is restricted to antigen-positive cells.
Toxicity Profile Higher potential for off-target toxicity due to premature payload release.Generally lower off-target toxicity.
Dependence on Internalization Some linkers can release the payload extracellularly, making them effective against non-internalizing targets.Absolutely dependent on ADC internalization and lysosomal trafficking.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic cargo.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed with a chemically labile bond that breaks under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This controlled release is a key advantage. The most common cleavage strategies include:

  • Enzyme-sensitive linkers: These often incorporate dipeptide sequences, like the widely used valine-citrulline (vc) motif, which are cleaved by lysosomal proteases such as cathepsin B that are overexpressed in many tumor cells.

  • pH-sensitive linkers: Linkers containing bonds like hydrazones are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the bloodstream.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome ADC ADC with Cleavable Linker ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Payload_release Payload Release (Enzymatic/pH Cleavage) ADC_internalized->Payload_release Payload Free Payload Payload_release->Payload Bystander Bystander Effect (Payload diffuses to neighboring cells) Payload->Bystander Apoptosis Apoptosis Payload->Apoptosis cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_lysosome Lysosome ADC ADC with Non-Cleavable Linker ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Antibody_degradation Antibody Degradation ADC_internalized->Antibody_degradation Payload_complex Payload-Linker- Amino Acid Complex Antibody_degradation->Payload_complex Apoptosis Apoptosis Payload_complex->Apoptosis A Seed Cells in 96-well plate B Treat with serial dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H A Co-culture Ag+ and GFP-labeled Ag- cells B Treat with serial dilutions of ADC A->B C Incubate for 72-120 hours B->C D Measure GFP fluorescence C->D E Determine viability of Ag- cells D->E A Incubate ADC in plasma at 37°C B Collect aliquots at various time points A->B C Analyze samples by LC-MS or ELISA B->C D Determine % intact ADC or released payload C->D

References

Validation

Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide for Different ADC Linkers

For Researchers, Scientists, and Drug Development Professionals The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely dictated by their ability to kill antigen-positive cancer cells. The "bystander ef...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely dictated by their ability to kill antigen-positive cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC eliminates neighboring antigen-negative cells, plays a crucial role in overcoming tumor heterogeneity and enhancing anti-tumor activity.[1] This guide provides an objective comparison of the bystander effect mediated by ADCs with different linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design and evaluation.

The Critical Role of the Linker in the Bystander Effect

The linker connecting the monoclonal antibody to the cytotoxic payload is a key determinant of an ADC's ability to induce a bystander effect.[2] Linkers are broadly categorized as cleavable and non-cleavable, with each type having distinct implications for payload release and subsequent bystander killing.

Cleavable Linkers: These linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the target cell, such as the presence of certain enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[2][3] Upon cleavage, a membrane-permeable payload can diffuse out of the antigen-positive target cell and into adjacent antigen-negative cells, leading to their demise.[1] This mechanism is particularly advantageous in treating solid tumors with heterogeneous antigen expression.

Non-Cleavable Linkers: In contrast, non-cleavable linkers remain stably attached to the payload until the entire antibody is degraded in the lysosome of the target cell. This process typically releases the payload with an attached amino acid residue from the antibody, resulting in a charged complex that cannot efficiently cross cell membranes. Consequently, ADCs with non-cleavable linkers generally exhibit a minimal or no bystander effect.

Quantitative Comparison of Bystander Effect with Different Linkers

The choice of linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from comparative studies, highlighting the differences in cytotoxicity and bystander effect between ADCs with cleavable and non-cleavable linkers.

ADCTargetLinker TypePayloadBystander EffectReference
Trastuzumab-vc-MMAEHER2Valine-Citrulline (Cleavable)MMAEYes
Enhertu® (Trastuzumab deruxtecan)HER2GGFG Peptide (Cleavable)DXdYes
Padcev® (Enfortumab vedotin)Nectin-4Valine-Citrulline (Cleavable)MMAEYes
Trodelvy® (Sacituzumab govitecan)TROP-2CL2A (pH-sensitive, Cleavable)SN-38Yes
Kadcyla® (T-DM1)HER2SMCC (Non-cleavable)DM1Minimal/No
Depatuxizumab mafodotin (Depatux-M)EGFRMaleimidocaproyl (Non-cleavable)MMAFNo
Losatuxizumab vedotin (ABBV-221)EGFRCathepsin-B cleavableMMAEYes

Table 1: Comparative Bystander Effect of Clinically Relevant ADCs. This table illustrates the correlation between linker type and the ability to induce a bystander effect for several well-characterized ADCs.

Antigen-Positive Cell LineHER2 Expression LevelBystander Effect Coefficient (φBE)
MCF7 (unlabeled)Low1%
MDA-MB-453Moderate3.6%
SKBR3High12%
N87High16%
BT474High41%

Table 2: Bystander Effect of Trastuzumab-vc-MMAE (T-vc-MMAE) on HER2-Negative Cells. This data, adapted from a study on the quantitative characterization of the in vitro bystander effect, demonstrates that the magnitude of the bystander effect on HER2-negative GFP-MCF7 cells correlates with the level of HER2 expression on the co-cultured antigen-positive cells. The Bystander Effect Coefficient (φBE) represents the efficiency of bystander killing.

Signaling Pathways of ADC-Induced Cell Death

The cytotoxic payloads delivered by ADCs induce apoptosis through various mechanisms. Understanding these signaling pathways is crucial for predicting efficacy and potential resistance.

ADC_Signaling_Pathway ADC-Induced Apoptotic Signaling Pathways cluster_ADC ADC Action cluster_Payload Payload Action cluster_Apoptosis Apoptosis Induction ADC Antibody-Drug Conjugate Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload (e.g., MMAE, DM1) Payload_Release->Payload Microtubule Microtubule Disruption Payload->Microtubule e.g., MMAE, DM1 Topoisomerase Topoisomerase I Inhibition Payload->Topoisomerase e.g., DXd, SN-38 Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Cell_Cycle_Arrest Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) DNA_Damage->Intrinsic_Pathway ER_Stress ER Stress Cell_Cycle_Arrest->ER_Stress ER_Stress->Intrinsic_Pathway Caspase_Activation Caspase Activation (Caspase-3) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: ADC-Induced Apoptotic Signaling Pathways. This diagram illustrates the general mechanisms by which ADCs induce cancer cell death, from receptor binding to the activation of apoptotic pathways.

Experimental Protocols for Evaluating the Bystander Effect

Accurate quantification of the bystander effect is essential for the preclinical evaluation of ADCs. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.

Methodology:

  • Cell Line Selection and Labeling:

    • Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7).

    • To distinguish between the two cell populations, label one cell line with a fluorescent protein (e.g., GFP for Ag- cells and RFP for Ag+ cells) through transfection or transduction.

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.

    • Include monoculture controls of Ag+ cells alone and Ag- cells alone.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC.

    • Include an isotype control ADC to account for non-specific effects.

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.

  • Quantification:

    • Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells in the co-cultures.

    • Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in ADC-treated co-cultures to the viability of Ag- cells in untreated or isotype control-treated co-cultures.

CoCulture_Workflow In Vitro Co-culture Bystander Assay Workflow Start Start Cell_Labeling Label Ag+ (RFP) and Ag- (GFP) Cells Start->Cell_Labeling Cell_Seeding Seed Co-culture and Monoculture Controls Cell_Labeling->Cell_Seeding ADC_Treatment Treat with Serial Dilutions of ADC and Controls Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Quantification Quantify Viable Ag- (GFP) Cells via Imaging/Flow Cytometry Incubation->Quantification Data_Analysis Calculate Percentage of Bystander Killing Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: In Vitro Co-culture Bystander Assay Workflow. A step-by-step diagram outlining the key procedures for performing a co-culture bystander effect assay.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.

Methodology:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere.

    • Treat the Ag+ cells with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours. Include an untreated control.

    • Collect the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).

    • Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Quantification:

    • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

In Vivo Admixed Xenograft Model

This assay provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

Methodology:

  • Tumor Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.

  • ADC Administration:

    • Once tumors reach a predetermined size, administer the ADC and control antibodies (e.g., isotype control) to the mice via an appropriate route (e.g., intravenous).

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly using calipers.

    • If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population.

  • Data Analysis:

    • Compare the tumor growth and/or luciferase signal in the ADC-treated group to the control groups to determine the extent of bystander killing in vivo.

InVivo_Workflow In Vivo Admixed Xenograft Model Workflow Start Start Cell_Prep Prepare Mixture of Ag+ and Ag- (Luciferase+) Cells Start->Cell_Prep Implantation Subcutaneous Co-implantation into Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth ADC_Admin Administer ADC and Controls Tumor_Growth->ADC_Admin Monitoring Monitor Tumor Volume and Bioluminescence ADC_Admin->Monitoring Analysis Analyze Tumor Growth and Luciferase Signal Monitoring->Analysis End End Analysis->End

Figure 3: In Vivo Admixed Xenograft Model Workflow. This flowchart outlines the key steps for evaluating the bystander effect of an ADC in an in vivo setting.

Conclusion

The bystander effect is a critical attribute of ADCs that can significantly enhance their therapeutic efficacy, particularly in the context of heterogeneous tumors. The choice of linker technology is paramount, with cleavable linkers being essential for facilitating this effect by enabling the release of membrane-permeable payloads. In contrast, non-cleavable linkers generally restrict the payload to the target cell, limiting bystander killing. A thorough evaluation of the bystander effect using robust in vitro and in vivo assays, as detailed in this guide, is crucial for the rational design and preclinical development of next-generation ADCs with an optimized therapeutic window. By carefully selecting the appropriate linker and payload combination, researchers can harness the power of the bystander effect to develop more effective cancer therapies.

References

Validation

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Amino-PEG36-acid and Alkyl Linkers

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiqu...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are critically influenced by the linker component connecting the target-binding and E3 ligase-recruiting moieties. The choice between a hydrophilic polyethylene glycol (PEG) linker, such as Amino-PEG36-acid, and a more traditional hydrophobic alkyl linker can profoundly impact a PROTAC's efficacy, solubility, and cell permeability.

This guide provides a comprehensive comparison of Amino-PEG36-acid and alkyl linkers in PROTACs, supported by experimental data and detailed protocols for key assays. While direct head-to-head comparisons in a single PROTAC system are limited in publicly available literature, this guide synthesizes data from various studies to provide a clear overview of the expected performance differences.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. Its length, rigidity, and physicochemical properties dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1]

  • Alkyl linkers , composed of saturated hydrocarbon chains, are synthetically straightforward and offer a high degree of conformational flexibility.[1] However, their inherent hydrophobicity can lead to poor aqueous solubility and may contribute to non-specific binding.[2]

  • PEG linkers , such as Amino-PEG36-acid, are composed of repeating ethylene glycol units, which impart hydrophilicity.[2] This can enhance the solubility and cell permeability of the PROTAC molecule.[3] Statistical analysis of published PROTACs shows a prevalence of PEG linkers, suggesting their broad utility.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC performance. It is important to note that these data are from different PROTAC systems and should be considered illustrative of general trends rather than a direct comparison.

Table 1: Impact of Linker Composition on Physicochemical Properties

PropertyAlkyl LinkerAmino-PEG36-acid LinkerRationale
Solubility Generally lowerGenerally higherThe ether oxygens in the PEG chain act as hydrogen bond acceptors, improving aqueous solubility.
Lipophilicity (cLogP) HigherLowerThe hydrophilic nature of the PEG chain reduces the overall lipophilicity of the PROTAC.
Flexibility HighHighBoth linker types offer significant conformational flexibility, which can be crucial for ternary complex formation.

Table 2: Comparative Degradation Efficacy of PROTACs with Different Linker Types

PROTAC SystemLinker TypeDC50DmaxReference
AR Degraders PEG-based< 1 nM (for some)>90%
BETd-260 (BRD4) PEG-based30 pM>90%
Generic Comparison Alkyl ChainConcentration-dependent decreaseNot specified
Generic Comparison PEGMore potent than some alkyl counterpartsNot specified

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific PROTAC, cell line, and experimental conditions.

Table 3: Cell Permeability of PROTACs with Different Linkers

PROTAC SystemLinker TypePermeability (Papp)AssayReference
AR Degraders PEG-basedLow to moderatePAMPA
VH032-based PROTACs Alkyl0.002 x 10⁻⁶ cm/sPAMPA
VH032-based PROTACs 1-unit PEG0.005 x 10⁻⁶ cm/sPAMPA

Note: The relationship between linker type and permeability is complex. While PEG linkers are more hydrophilic, their flexibility can allow for conformations that shield polar groups, potentially aiding membrane traversal. However, excessive PEGylation can also hinder permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance.

Protocol 1: Synthesis of a PROTAC with an Amino-PEG-acid Linker

This protocol outlines a general approach for the synthesis of a PROTAC using an Amino-PEG-acid linker via amide bond formation.

Materials:

  • Target protein ligand with a free carboxylic acid or amine group.

  • E3 ligase ligand with a free amine or carboxylic acid group.

  • Amino-PEG36-acid.

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous DMF.

  • Standard laboratory glassware and purification equipment (e.g., HPLC).

Procedure:

  • Activation of Carboxylic Acid: Dissolve the component with the carboxylic acid group (either the target ligand, E3 ligand, or the acid end of the Amino-PEG36-acid) in anhydrous DMF. Add the coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add the component with the free amine group (either the target ligand, E3 ligand, or the amine end of the Amino-PEG36-acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR.

This is a generalized protocol and may require optimization based on the specific reactants.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (e.g., ECL).

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane).

  • Phospholipid solution (e.g., lecithin in dodecane).

  • Donor and acceptor buffers (e.g., PBS at pH 7.4).

  • PROTAC stock solution in DMSO.

  • Plate reader for quantification (e.g., UV-Vis or LC-MS).

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add the acceptor buffer to the wells of the acceptor plate.

  • Prepare Donor Plate: Add the donor buffer containing the PROTAC at a known concentration to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ub->Ub_Chain Ubiquitination Ub_Chain->Target Tags Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target Protein) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat Donor Plate with Lipid C Add PROTAC Solution to Donor Plate A->C B Add Buffer to Acceptor Plate D Incubate 'Sandwich' Plate B->D C->D E Quantify PROTAC Concentration (Donor & Acceptor Wells) D->E F Calculate Papp Value E->F

Caption: PAMPA Experimental Workflow.

References

Comparative

Confirming Amino-PEG36-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective compa...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for confirming the conjugation of Amino-PEG36-acid, a hydrophilic linker commonly used in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This guide is supported by established experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The covalent linkage of Amino-PEG36-acid to a target molecule, be it a small molecule, peptide, or protein, requires rigorous analytical validation to ensure the desired product has been formed and to quantify its purity. Mass spectrometry (MS) stands as a primary tool for this purpose, offering direct and precise molecular weight information. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide valuable complementary information.

Mass Spectrometry: The Gold Standard for Conjugation Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For confirming an Amino-PEG36-acid conjugation, MS provides unambiguous evidence by detecting the expected mass shift in the target molecule. The two most common MS techniques for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar molecules like PEG linkers and their conjugates.[2] It is often coupled with liquid chromatography (LC-MS) to separate the conjugate from unreacted starting materials and byproducts before mass analysis, providing both purity information and mass confirmation in a single run.[1]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another valuable technique, especially for determining the molecular weight of the final conjugate with high accuracy.[3] It involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to soft ionization of the analyte.[4]

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for confirming Amino-PEG36-acid conjugation by mass spectrometry involves several key steps, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugation Conjugation Reaction (e.g., Amide Coupling) Purification Purification of Conjugate (e.g., HPLC, SEC) Conjugation->Purification Sample_Prep_MS Sample Preparation for MS (Dilution, Matrix Addition) Purification->Sample_Prep_MS Ionization Ionization (ESI or MALDI) Sample_Prep_MS->Ionization Mass_Analysis Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation Data_Interpretation Data Interpretation (Mass Shift Confirmation) Spectrum_Generation->Data_Interpretation Purity_Assessment Purity Assessment Data_Interpretation->Purity_Assessment

General workflow for MS analysis of Amino-PEG36-acid conjugation.
Detailed Experimental Protocols

ESI-LC-MS Protocol:

  • Sample Preparation:

    • Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to 1-10 µM with the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150°C.

    • Mass Range: 100 - 2000 m/z. For larger conjugates, the mass range should be adjusted accordingly.

    • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the conjugate.

MALDI-TOF Protocol:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for peptides and small molecules, while sinapinic acid (SA) is often used for larger proteins.

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a saturated solution of the chosen matrix in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1-10 µM solution of the conjugate in a similar solvent.

    • Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion.

    • Detection Mode: Reflector or linear mode, depending on the mass of the conjugate.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

    • Data Analysis: Identify the peak corresponding to the molecular ion, which is often observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

Structural Confirmation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the conjugate by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation of the PEG chain typically occurs through cleavage of the C-O or C-C bonds of the ethylene glycol units.

Parent_Ion Parent Ion [M+H]+ Fragmentation Collision-Induced Dissociation (CID) Parent_Ion->Fragmentation Fragment_Ion_1 Fragment Ion 1 (e.g., loss of C2H4O) Fragmentation->Fragment_Ion_1 Fragment_Ion_2 Fragment Ion 2 (e.g., cleavage at amide bond) Fragmentation->Fragment_Ion_2 Fragment_Ion_n ... Fragmentation->Fragment_Ion_n

Simplified fragmentation pathway in MS/MS analysis.

Alternative and Complementary Analytical Methods

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides a more comprehensive characterization of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is an excellent technique for confirming the structure of the Amino-PEG36-acid linker and its conjugates. It provides detailed information about the chemical environment of the protons in the molecule. The repeating ethylene oxide units of the PEG chain give a characteristic strong signal around 3.6 ppm. Upon conjugation, shifts in the signals of the protons near the linkage site can be observed, confirming the covalent bond formation. NMR can also be used to assess the purity of the sample.

High-Performance Liquid Chromatography (HPLC):

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. When used with a suitable detector (e.g., UV-Vis, evaporative light scattering detector), HPLC can be used to assess the purity of the conjugate and quantify the amount of unreacted starting materials. A shift in retention time compared to the starting materials is indicative of a successful conjugation.

Performance Comparison

The choice of analytical technique depends on the specific information required, the nature of the conjugate, and the available instrumentation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular WeightChemical Structure, PurityPurity, Quantification
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Moderate to High (nanogram to picogram)
Specificity Very HighHighModerate to High
Confirmation of Conjugation Direct (mass shift)Indirect (chemical shift changes)Indirect (retention time shift)
Quantitative Capability Can be quantitative with standardsQuantitativeExcellent for quantification
Sample Requirement Low (µg to ng)High (mg)Low (µg)
Throughput HighLowHigh

Conclusion

For the definitive confirmation of Amino-PEG36-acid conjugation, mass spectrometry is the most powerful and direct method, providing unambiguous molecular weight information. ESI-LC-MS is particularly advantageous as it combines separation with mass analysis, allowing for simultaneous purity assessment and confirmation of the conjugate's identity. MALDI-TOF is an excellent choice for accurate mass determination of the purified conjugate.

While MS is the gold standard, a comprehensive characterization is best achieved by employing a multi-pronged approach. NMR spectroscopy provides invaluable structural information and can be used to confirm the site of conjugation, while HPLC is a robust method for assessing the purity of the final product and quantifying the extent of the reaction. The selection of the most appropriate analytical strategy will ultimately depend on the specific goals of the analysis and the resources available to the researcher.

References

Comparative

A Comparative Guide to Protein Crosslinking: EDC/NHS Chemistry vs. Alternative Methods

For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking chemistry is a pivotal step in the development of bioconjugates, from antibody-drug conjugates to functionalized...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking chemistry is a pivotal step in the development of bioconjugates, from antibody-drug conjugates to functionalized biomaterials. This guide provides an objective comparison of the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) chemistry against other prevalent crosslinking strategies. The following sections detail the mechanisms, performance, and experimental considerations for each method, supported by available experimental data to inform your selection process.

Introduction to EDC/NHS Chemistry

EDC/NHS chemistry is a popular "zero-length" crosslinking method, meaning it facilitates the direct conjugation of carboxyl groups (-COOH) to primary amines (-NH2) without becoming part of the final amide bond.[1] This approach is favored for its ability to form stable, native-like linkages. The reaction proceeds in two steps: EDC first activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine at physiological pH to form a covalent amide bond.[1]

Comparison of Key Crosslinking Chemistries

The selection of an appropriate crosslinking strategy is contingent on several factors, including the available functional groups on the biomolecules, the desired specificity of the linkage, and the required stability of the final conjugate. Below is a summary of the key characteristics of EDC/NHS chemistry compared to other common crosslinking methods.

Table 1: General Characteristics of Common Crosslinking Methods
FeatureEDC/NHS ChemistryGlutaraldehydeGenipinHomobifunctional NHS Esters (e.g., DSS)Heterobifunctional NHS/Maleimide (e.g., SMCC)Transglutaminase (Enzymatic)
Target Functional Groups Carboxyls (-COOH) & Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2) & Sulfhydryls (-SH)Glutamine & Lysine side chains
Crosslinker Type Zero-lengthHomobifunctionalNatural, HeterocyclicHomobifunctionalHeterobifunctionalEnzymatic
Spacer Arm Length 0 Å~5 Å (variable due to polymerization)VariableVariable (e.g., 11.4 Å for DSS)Variable (e.g., 8.3 Å for SMCC)N/A
Reaction pH (Optimal) Activation: 4.5-6.0; Coupling: 7.2-8.57.0-8.07.0-9.07.0-9.0NHS: 7.0-9.0; Maleimide: 6.5-7.56.0-7.0
Bond Formed AmideSchiff base (initially), complex adductsSecondary amine, heterocyclic linkagesAmideAmide & ThioetherIsopeptide
Byproducts Urea derivative, NHSWaterWater, MethanolNHSNHS, Maleimide reaction byproductsAmmonia

Quantitative Performance Comparison

The efficiency, stability, and biological impact of crosslinking are critical performance indicators. The following tables summarize available quantitative data to facilitate a direct comparison. It is important to note that these values can vary significantly based on the specific protein or polymer, buffer conditions, and reactant concentrations.

Table 2: Crosslinking Efficiency and Mechanical Properties
CrosslinkerModel SystemDegree of Crosslinking (% Amine Reduction)Tensile Modulus (MPa)Ultimate Tensile Strength (MPa)Source
EDC-NHS (10%) Collagen Film~20%~10~0.5[2]
EDC-NHS (100%) Collagen Film~52%~60~1.5[2]
Genipin (0.01%) Collagen Film~20%~15~0.8
Genipin (0.5%) Collagen Film~35%~25~1.0
Transglutaminase (40%) Collagen Film~50%~1~0.1
Glutaraldehyde (0.1%) Gelatin HydrogelNot Reported~0.04~0.02
Glutaraldehyde (1.0%) Decellularized MenisciNot Reported0.567Not Reported
EDC (1.2 mol/L) Decellularized MenisciNot Reported0.532Not Reported

Note: The degree of crosslinking for EDC-NHS and genipin was determined by ninhydrin free amine assay. Data for glutaraldehyde and EDC on decellularized menisci represent compressive modulus, highlighting the challenge of direct comparison across studies.

Table 3: Stability and Cytotoxicity
CrosslinkerBond StabilityRelative CytotoxicityKey Considerations
EDC/NHS High (Stable amide bond)Low to moderate; byproducts are water-soluble and can be removed.Can cause protein degradation at alkaline pH with excess EDC.
Glutaraldehyde Less stable Schiff bases can undergo side reactions.High; leaches toxic residuals.Can lead to calcification in vivo.
Genipin Stable covalent bonds.Low; reported to be 5,000-10,000 times less toxic than glutaraldehyde.Slower reaction rate compared to glutaraldehyde.
Homobifunctional NHS Esters (e.g., DSS) High (Stable amide bond)Moderate; depends on the specific reagent and concentration.Can lead to uncontrolled polymerization.
Heterobifunctional NHS/Maleimide (e.g., SMCC) High (Stable amide and thioether bonds)Moderate; depends on the specific reagent and concentration.Allows for controlled, two-step conjugation.
Transglutaminase High (Stable isopeptide bond)Very low; it is an enzyme that is naturally present.Requires specific glutamine and lysine residues.

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these crosslinking strategies.

EDC_NHS_Mechanism Protein1_COOH Protein 1 -COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Protein1_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS Crosslinked_Product Crosslinked Product (Stable Amide Bond) O_Acylisourea->Crosslinked_Product + Protein 2-NH2 (lower efficiency) Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct Hydrolysis NHS NHS NHS_Ester->Crosslinked_Product + Protein 2-NH2 Protein2_NH2 Protein 2 -NH2

Caption: EDC/NHS two-step crosslinking mechanism.

Crosslinker_Comparison_Workflow cluster_EDC_NHS EDC/NHS Chemistry cluster_SMCC Heterobifunctional (e.g., SMCC) cluster_Homobifunctional Homobifunctional (e.g., DSS) A1 Activate Protein 1 (-COOH) with EDC/NHS A2 Purify to remove excess crosslinker A1->A2 A3 React with Protein 2 (-NH2) A2->A3 End Purified Conjugate A3->End B1 Activate Protein 1 (-NH2) with SMCC (NHS ester end) B2 Purify to remove excess SMCC B1->B2 B3 React with Protein 2 (-SH) B2->B3 B3->End C1 Mix Protein 1 (-NH2) and Protein 2 (-NH2) with DSS C2 One-step reaction C1->C2 C2->End Start Select Crosslinking Strategy Start->A1 Start->B1 Start->C1

Caption: Comparison of crosslinking workflows.

Experimental Protocols

Detailed methodologies are essential for the successful application of these crosslinking techniques.

Protocol 1: EDC/NHS Crosslinking of Two Proteins

Materials:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with primary amine groups)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve Protein #1 in Activation Buffer at a concentration of 1-10 mg/mL. Dissolve Protein #2 in Coupling Buffer at a similar concentration.

  • Activation of Protein #1: Add a 10-50 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the Protein #1 solution.

  • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC, NHS, and the urea byproduct.

  • Conjugation: Combine the activated Protein #1 with Protein #2 at a desired molar ratio (e.g., 1:1).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagents.

Protocol 2: Glutaraldehyde Crosslinking

Materials:

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Protein solution

  • Reaction Buffer: 1X PBS, pH 7.0-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer to the desired concentration.

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically.

  • Incubate for 15 minutes to 2 hours at room temperature.

  • Quenching: Add the Quenching Solution to a final concentration of 20-100 mM to terminate the reaction.

  • Incubate for an additional 15-30 minutes.

  • Purification: Remove excess glutaraldehyde and quenching reagent by dialysis or diafiltration.

Protocol 3: Genipin Crosslinking

Materials:

  • Genipin

  • Protein solution

  • Reaction Buffer: 1X PBS, pH 7.0-9.0

Procedure:

  • Genipin Solution Preparation: Prepare a stock solution of genipin in the Reaction Buffer or an appropriate solvent like ethanol.

  • Crosslinking Reaction: Add the genipin solution to the protein solution. The final concentration of genipin can range from 0.1% to 1% (w/v), depending on the desired degree of crosslinking.

  • Incubate the mixture at room temperature or 37°C. The reaction time can be long, ranging from a few hours to over 72 hours. The crosslinking process can often be visually monitored by the formation of a blue color.

  • Purification: After the desired crosslinking time, the crosslinked product can be purified by dialysis to remove any unreacted genipin.

Protocol 4: Homobifunctional NHS Ester Crosslinking (e.g., DSS)

Materials:

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Protein solution

  • Reaction Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., PBS, HEPES, or borate buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer.

  • DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to create a stock solution (e.g., 25 mM).

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DSS stock solution to the protein solution.

  • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature.

  • Purification: Remove excess DSS and byproducts by dialysis or a desalting column.

Protocol 5: Heterobifunctional NHS/Maleimide Crosslinking (e.g., SMCC)

Materials:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Reaction Buffer (NHS ester reaction): Amine-free buffer, pH 7.0-9.0

  • Reaction Buffer (Maleimide reaction): pH 6.5-7.5

  • Reducing agent (e.g., TCEP) if sulfhydryls are not free

  • Desalting columns

Procedure:

  • Preparation of Protein-SH: If necessary, reduce disulfide bonds in Protein-SH using a reducing agent and subsequently remove the reducing agent using a desalting column.

  • Activation of Protein-NH2: Dissolve SMCC in DMSO or DMF. Add a 10- to 20-fold molar excess of SMCC to the Protein-NH2 solution in the appropriate reaction buffer.

  • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Pass the reaction mixture through a desalting column to remove non-reacted SMCC.

  • Conjugation: Immediately combine the maleimide-activated Protein-NH2 with the sulfhydryl-containing Protein-SH.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: The final conjugate can be purified by size-exclusion chromatography or other methods to remove any unreacted proteins.

Protocol 6: Transglutaminase (Enzymatic) Crosslinking

Materials:

  • Microbial Transglutaminase (mTG)

  • Protein(s) containing glutamine and lysine residues

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 6.0-7.0

Procedure:

  • Protein Preparation: Dissolve the protein substrate(s) in the Reaction Buffer.

  • Enzyme Preparation: Prepare a stock solution of transglutaminase in the same buffer.

  • Crosslinking Reaction: Add transglutaminase to the protein solution. The enzyme-to-substrate ratio will need to be optimized but can range from 1:10 to 1:100 (w/w).

  • Incubate the reaction at the optimal temperature for the enzyme (often 37-50°C) for a period of 1 to 4 hours.

  • Inactivation of Enzyme: The reaction can be stopped by heating the mixture (e.g., 70°C for 10 minutes) or by adding a specific inhibitor, if available.

  • Purification: The crosslinked protein can be purified as needed for the downstream application.

Conclusion

The choice of a crosslinking strategy is a multifaceted decision that requires careful consideration of the specific application and the biomolecules involved. EDC/NHS chemistry offers a robust method for forming stable, zero-length amide bonds. However, alternatives such as the less toxic genipin, the highly specific enzymatic approach of transglutaminase, or the controlled sequential conjugation enabled by heterobifunctional crosslinkers like SMCC, provide a versatile toolkit for the modern researcher. The quantitative data and detailed protocols provided in this guide aim to equip scientists and drug developers with the necessary information to make an informed decision for their bioconjugation needs.

References

Validation

A Comparative Guide to Antibody-Drug Conjugate (ADC) Efficacy: The Impact of Linker Technology on In Vitro and In Vivo Performance

For Researchers, Scientists, and Drug Development Professionals The therapeutic efficacy of an antibody-drug conjugate (ADC) is intricately linked to the design of its components, with the linker playing a pivotal role i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an antibody-drug conjugate (ADC) is intricately linked to the design of its components, with the linker playing a pivotal role in its stability, payload delivery, and overall performance. The choice of linker technology dictates the ADC's behavior both in systemic circulation and within the tumor microenvironment, ultimately influencing its therapeutic index. An ideal linker must be stable enough to prevent premature payload release in the bloodstream, yet labile enough to efficiently liberate the cytotoxic agent upon reaching the target cancer cell. This guide provides an objective comparison of ADC efficacy with different linker technologies, supported by experimental data, detailed methodologies, and visual representations of key processes.

Linker Technologies: A Tale of Two Strategies

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and implications for in vitro and in vivo efficacy.

  • Cleavable Linkers: These linkers are designed to be selectively cleaved by specific triggers that are abundant in the tumor microenvironment or within tumor cells. Common cleavage mechanisms include enzymatic action (e.g., by cathepsins), acidic pH in endosomes and lysosomes, or the reducing environment of the cytoplasm. A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly important in heterogeneous tumors.

  • Non-Cleavable Linkers: In contrast, non-cleavable linkers remain intact, and payload release relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell. This process releases the payload still attached to the linker and a single amino acid residue. ADCs with non-cleavable linkers are generally more stable in plasma, which can lead to a better therapeutic window and reduced off-target toxicity. However, they are less likely to produce a bystander effect as the released payload is typically less membrane-permeable.

In Vitro Efficacy: A Comparative Analysis

The initial assessment of ADC efficacy is typically performed using in vitro cell-based assays. These assays provide valuable insights into the potency of the ADC and the influence of the linker on its cytotoxic activity.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

ADC TargetLinker TypeLinker ChemistryPayloadCell LineIC50 (ng/mL)Reference
HER2CleavableVal-CitMMAESK-BR-38.8 pM
HER2Cleavableβ-galactosidaseMMAESK-BR-314.3 pM
HER2Non-cleavableSMCCDM1KPL-4~10
CD22CleavableDisulfideDM1BJAB~0.1 nM
EpCAMCleavableCXDM1BxPC3~1 nM
EpCAMNon-cleavableSMCCDM1BxPC3>100 nM

In Vivo Efficacy: From Bench to Preclinical Models

In vivo studies using animal models, typically tumor xenografts in mice, are crucial for evaluating the overall therapeutic potential of an ADC. These studies provide data on anti-tumor activity, pharmacokinetics (PK), and tolerability, offering a more comprehensive picture of how the linker technology performs in a complex biological system.

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADC TargetLinker TypeLinker ChemistryPayloadXenograft ModelTumor Growth Inhibition (TGI)Reference
HER2Cleavableβ-galactosidaseMMAENCI-N8757-58% reduction at 1 mg/kg
HER2Non-cleavableSMCC (T-DM1)DM1NCI-N87Not statistically significant at 1 mg/kg
EGFRCleavableCXDM1EGFR-expressingMore active at 3 mg/kg than SMCC-DM1 at 15 mg/kg
CD30CleavableVal-CitMMAEAdmixed CD30+ & CD30-Significant bystander killing
CD30Cleavableβ-glucuronideMMAEAdmixed CD30+ & CD30-Similar bystander killing to Val-Cit

In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro and in vivo data is a key objective in ADC development. While in vitro cytotoxicity is a good indicator of potential potency, the in vivo efficacy is influenced by a multitude of factors including linker stability in plasma, pharmacokinetics, tumor penetration, and the bystander effect.

For instance, an ADC with a highly potent in vitro IC50 may exhibit poor in vivo efficacy if the linker is unstable and releases the payload prematurely in circulation. Conversely, some ADCs with non-cleavable linkers may show lower in vitro potency but demonstrate superior in vivo activity due to their enhanced stability and favorable pharmacokinetic profile. Studies have shown that the intracellular concentration of the released payload correlates with both in vitro cytotoxicity and in vivo tumor growth inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of ADC efficacy.

In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the untreated control and plot the cell viability against the ADC concentration. Calculate the IC50 value using a non-linear regression model.

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of an ADC in a living organism.

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • ADC Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC, typically via intravenous injection, at a specified dose and schedule. The control group receives a vehicle or an isotype control antibody.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis: Calculate the TGI as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic (PK) Study

This study assesses the stability and clearance of the ADC in the bloodstream.

  • Animal Dosing: Administer a single intravenous dose of the ADC to a cohort of animals (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Process the blood to obtain plasma.

  • ADC Quantification: Measure the concentration of the total antibody and the intact ADC in the plasma samples using methods like ELISA or LC-MS.

  • Data Analysis: Determine key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing ADC Mechanisms and Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_internalization Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage / Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Inducing Cell Death

Linker_Mechanisms cluster_cleavable Cleavable Linker Mechanism cluster_non_cleavable Non-Cleavable Linker Mechanism ADC_Cleavable ADC with Cleavable Linker Internalization_C Internalization Lysosome_C Lysosome (Enzymes, Low pH) Payload_C Free, Permeable Payload BystanderCell Neighboring Antigen-Negative Cell Apoptosis_C1 Target Cell Death Apoptosis_C2 Bystander Cell Death ADC_NonCleavable ADC with Non-Cleavable Linker Internalization_NC Internalization Lysosome_NC Lysosome Payload_NC Payload-Linker-Amino Acid (Less Permeable) Apoptosis_NC Target Cell Death

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start ADC Candidate Selection (Antibody, Payload, Linker) Cytotoxicity Cytotoxicity Assays (IC50) Start->Cytotoxicity Bystander Bystander Effect Assays Cytotoxicity->Bystander Stability_vitro Plasma Stability Bystander->Stability_vitro PK Pharmacokinetics (PK) in Rodents Stability_vitro->PK Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Toxicity Tolerability/Toxicity Studies Efficacy->Toxicity IVIVC In Vitro-In Vivo Correlation Analysis Toxicity->IVIVC

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling Amino-PEG36-acid

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Amino-PEG36-acid. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Amino-PEG36-acid. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this bifunctional PEG linker.

Hazard Identification and Safety Summary

Amino-PEG36-acid is a high molecular weight, bifunctional molecule containing a polyethylene glycol (PEG) backbone, a primary amine group, and a terminal carboxylic acid. While it is shipped as a non-hazardous chemical, and the PEG backbone is generally considered to have low toxicity, the reactive nature of the terminal functional groups requires careful handling to prevent potential skin and eye irritation.[1] Assume that the compound is a potential irritant and handle with care to minimize exposure.

Key Properties:

  • Appearance: Typically a white to off-white solid.

  • Solubility: Highly soluble in water and many organic solvents.[2]

  • Reactivity: The amine group reacts with carboxylic acids and activated esters, while the carboxylic acid group reacts with primary amines.[2]

  • Storage: Store at -20°C in a dry, light-protected environment.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Amino-PEG36-acid.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and solid particles.
Skin Protection - Nitrile or neoprene gloves (consider double-gloving for extended handling).- Lab coat or chemical-resistant apron.To prevent skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) if handling outside a fume hood or if aerosolization is possible.To prevent inhalation of fine dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for minimizing risks.

3.1. Preparation and Engineering Controls

  • Designated Area: Conduct all work with Amino-PEG36-acid in a designated area of the laboratory, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, reaction vessels), solvents, and waste containers are within immediate reach inside the fume hood.

  • Verify Equipment: Check that the fume hood is functioning correctly and that all PPE is in good condition.

3.2. Handling and Experimental Procedure

  • Equilibration: Before opening, allow the container of Amino-PEG36-acid to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's reactivity.

  • Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood to contain any dust.

  • Dissolution: Add the solvent to the solid in a closed or covered container to minimize splashes or aerosol formation. Use anhydrous solvents if the subsequent reaction is moisture-sensitive.

  • Reaction Setup: Perform all subsequent reaction steps within the fume hood. Ensure all glassware is properly secured.

3.3. Post-Experiment Procedure

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual contamination.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is critical to ensure laboratory safety and environmental protection. Do not dispose of Amino-PEG36-acid or its waste down the drain.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with Amino-PEG36-acid (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect all liquid waste from reactions and cleaning procedures in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Empty Containers: The original product container should be treated as hazardous waste, as it may retain product residue. Do not rinse and reuse. Place it in the solid waste container.

4.2. Final Disposal

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials in a sealed container for disposal as hazardous waste. Report the spill to your laboratory supervisor or EHS department.

Workflow Visualization

The following diagram illustrates the safe handling workflow for Amino-PEG36-acid from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Receive and Log Compound prep2 Store at -20°C in a dry, dark place prep1->prep2 prep3 Equilibrate to Room Temp Before Use prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Decontaminate Work Area handle3->handle4 disp1 Segregate Solid and Liquid Waste handle4->disp1 disp2 Collect in Labeled Hazardous Waste Containers disp1->disp2 disp3 Store Waste in Secondary Containment disp2->disp3 disp4 Arrange for Professional Disposal via EHS disp3->disp4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_disposal cluster_disposal

Caption: Safe handling workflow for Amino-PEG36-acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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